molecular formula C28H17N2NaO5S B610310 PSB-16131 CAS No. 1213268-80-4

PSB-16131

Cat. No.: B610310
CAS No.: 1213268-80-4
M. Wt: 516.5
InChI Key: JWLRBBUFBVWSFA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-16131 is the most potent Lp1NTPDase inhibitor described to date. Lp1NTPDase inhibition provides a novel approach for the (immuno)therapy of Legionella infections.

Properties

CAS No.

1213268-80-4

Molecular Formula

C28H17N2NaO5S

Molecular Weight

516.5

IUPAC Name

Sodium 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

InChI

InChI=1S/C28H18N2O5S.Na/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)20-12-6-5-11-19(20)27(24)31)30-21-13-15-7-1-2-8-16(15)17-9-3-4-10-18(17)21;/h1-14,30H,29H2,(H,33,34,35);/q;+1/p-1

InChI Key

JWLRBBUFBVWSFA-UHFFFAOYSA-M

SMILES

O=S(C(C(N)=C1C2=O)=CC(NC3=CC4=CC=CC=C4C5=CC=CC=C53)=C1C(C6=C2C=CC=C6)=O)([O-])=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-16131;  PSB16131;  PSB 16131

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of PSB-16131: A Technical Guide to NTPDase2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PSB-16131 (Sodium 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) is a potent, selective, and non-competitive inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 2 (NTPDase2) .[1][2][3][4][5]

Unlike broad-spectrum ectonucleotidase inhibitors (e.g., POM-1 or suramin), PSB-16131 distinguishes itself through high selectivity for the NTPDase2 isoform over NTPDase1 (CD39), NTPDase3, and NTPDase8. By blocking the hydrolysis of extracellular ATP to ADP, PSB-16131 fundamentally alters the purinergic signaling landscape, sustaining ATP-mediated P2X/P2Y receptor activation while suppressing ADP-dependent signaling axes.

Chemical & Pharmacological Profile

Structural Characteristics

PSB-16131 belongs to the anthraquinone class of inhibitors, structurally related to the dye Reactive Blue 2.[1][2][6] Its potency is derived from the specific lipophilic substitution at the 4-position of the anthraquinone scaffold.

PropertyDetail
Chemical Class Anthraquinone derivative
Primary Target Human NTPDase2 (hNTPDase2)
Secondary Target Legionella pneumophila NTPDase (Lp1NTPDase)
Potency (IC₅₀) 539 nM (hNTPDase2)
Mechanism Non-competitive Inhibition
Selectivity >10-fold selective vs. NTPDase3; Inactive/Low potency vs. NTPDase1
Selectivity Profile

The selectivity of PSB-16131 is critical for experimental design. NTPDase1 (CD39) rapidly hydrolyzes ATP


 AMP.[3] In contrast, NTPDase2 preferentially hydrolyzes ATP 

ADP and has negligible activity converting ADP

AMP. Therefore, PSB-16131 specifically targets the ATP-to-ADP conversion step , making it a precision tool for dissecting ATP-driven vs. ADP-driven cellular responses.[3]

Mechanism of Action

Enzymatic Blockade & Kinetic Behavior

PSB-16131 functions as a non-competitive inhibitor .[1][2][3][4]

  • Binding Site: It binds to an allosteric site on the NTPDase2 enzyme, distinct from the nucleotide-binding pocket.

  • Kinetic Consequence: The

    
     of the enzymatic reaction is reduced, while the 
    
    
    
    (affinity for ATP) remains largely unchanged. Practically, this means that increasing the concentration of the substrate (ATP) cannot overcome the inhibition caused by PSB-16131.
Modulation of Purinergic Signaling

The physiological impact of PSB-16131 is defined by the "Purinergic Shift." By inhibiting NTPDase2, the compound causes an accumulation of extracellular ATP (eATP) and a depletion of extracellular ADP (eADP).

  • Sustained P2X Activation: High eATP levels lead to prolonged activation of P2X ion channels (e.g., P2X7), which are often involved in pro-inflammatory signaling and pore formation.

  • Sustained P2Y2/P2Y11 Activation: These G-protein coupled receptors (GPCRs) are preferentially activated by ATP.[3]

  • Suppression of P2Y1/P2Y12/P2Y13: These receptors require ADP. By blocking NTPDase2 (the primary generator of ADP in certain tissues), PSB-16131 indirectly silences these ADP-dependent pathways.[3]

Visualization: The Purinergic Shift

The following diagram illustrates the specific intervention point of PSB-16131 within the ectonucleotidase cascade.

G ATP Extracellular ATP ADP Extracellular ADP ATP->ADP Hydrolysis ATP->ADP Major Pathway (NTPDase2) P2X P2X Receptors (Ion Channels) ATP->P2X Activates P2Y_ATP P2Y2, P2Y11 (GPCRs) ATP->P2Y_ATP Activates AMP Extracellular AMP ADP->AMP Hydrolysis P2Y_ADP P2Y1, P2Y12, P2Y13 (GPCRs) ADP->P2Y_ADP Activates ADO Adenosine AMP->ADO CD73 NTPDase1 NTPDase1 (CD39) NTPDase2 NTPDase2 PSB PSB-16131 (Inhibitor) PSB->NTPDase2 Non-competitive Blockade

Figure 1: PSB-16131 selectively blocks the ATP-to-ADP conversion mediated by NTPDase2, preserving ATP-dependent signaling while reducing ADP availability.[1][3]

Experimental Validation Protocols

To validate PSB-16131 activity in your specific model, use the following protocols. These are designed to be self-validating by including necessary controls.

Malachite Green Phosphate Assay (Enzymatic Activity)

This assay measures the inorganic phosphate (Pi) released during ATP hydrolysis.[3] It is the gold standard for determining IC₅₀ values for ectonucleotidases.

Reagents:

  • Assay Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Substrate: 500 µM ATP.

  • Enzyme: Recombinant human NTPDase2 (membrane preparation or purified).

  • Malachite Green Reagent: 3:1 ratio of Malachite Green/Ammonium Molybdate + Tween 20.

Protocol:

  • Pre-incubation: Incubate 10 µL of NTPDase2 enzyme with 10 µL of PSB-16131 (varying concentrations) in Assay Buffer for 15 minutes at 37°C.

    • Control A (Max Activity): Enzyme + Vehicle (DMSO).[3]

    • Control B (Background): Buffer + Substrate (No Enzyme).[3]

  • Reaction Start: Add 20 µL of ATP substrate (final conc. dependent on

    
    , typically 100-500 µM).
    
  • Incubation: Incubate at 37°C for 15–30 minutes. (Ensure <15% substrate conversion to maintain linear kinetics).

  • Termination: Add 20 µL of Malachite Green Reagent to stop the reaction and develop color.

  • Quantification: Incubate for 20 minutes at room temperature. Measure Absorbance at 630 nm.

  • Calculation:

    
    .
    
Capillary Electrophoresis (CE) Assay

For precise kinetic analysis or when studying bacterial homologs (like L. pneumophila), CE is superior as it separates ATP, ADP, and AMP, confirming the specific step inhibited.

Workflow:

  • Reaction: Perform enzymatic reaction as above in a test tube.

  • Termination: Stop reaction by heating (95°C for 5 min) or adding EDTA (to chelate Ca²⁺/Mg²⁺).

  • Separation: Inject sample into CE system (e.g., P/ACE MDQ).

    • Buffer: 20 mM Phosphate, pH 7.5.

    • Detection: UV at 254 nm.

  • Validation: PSB-16131 treatment should result in a high ATP peak and a diminished ADP peak compared to vehicle control.

Therapeutic & Research Applications

Inflammation & Immunity

NTPDase2 is expressed on vascular adventitial cells and specific progenitor cells. By inhibiting NTPDase2, PSB-16131 prevents the degradation of "danger signal" ATP.

  • Application: Studying the role of P2X7 receptor activation in sterile inflammation.

  • Outcome: Enhanced recruitment of immune cells via ATP gradients.

Bacterial Infection (Legionella)

PSB-16131 is currently the most potent inhibitor of Lp1NTPDase , an ectonucleotidase essential for the virulence of Legionella pneumophila.[6]

  • Mechanism: Legionella uses Lp1NTPDase to scavenge host ATP, preventing P2X7-mediated macrophage death (which would otherwise clear the bacteria).

  • Therapeutic Hypothesis: Treating with PSB-16131 restores high local ATP levels, triggering P2X7 activation and promoting the killing of intracellular bacteria.

Neurodegeneration

NTPDase2 is the major ectonucleotidase on astrocytes.

  • Context: It regulates the ATP concentration at the synapse.

  • Research Use: PSB-16131 allows researchers to distinguish between astrocyte-derived ATP effects and neuronal signaling.[3]

References

  • Discovery & SAR of PSB-16131

    • Title: Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[3]

    • Source: Frontiers in Pharmacology (2020).[3]

    • URL:[Link]

  • Applic

    • Title: Inhibitors for the bacterial ectonucleotidase Lp1NTPDase from Legionella pneumophila.[6]

    • Source: Bioorganic & Medicinal Chemistry (2016).[3][6]

    • URL:[Link]

  • NTPDase2 Physiological Role

    • Title: Ectonucleotidases in inflammation and immunity.[7]

    • Source: Purinergic Signalling (2012).[3]

    • URL:[Link][3]

Sources

An In-depth Technical Guide to the Biological Targets and Pathways of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the P2Y12 receptor, a critical target in thrombosis and inflammation, and the signaling pathways it modulates. While specific data for a compound designated "PSB-16131" is not available in the public domain, this document will focus on the well-established pharmacology of the P2Y12 receptor, the likely target of such a molecule, given its nomenclature context. We will delve into the molecular mechanisms of P2Y12 receptor activation and inhibition, downstream signaling cascades, and the experimental methodologies required to characterize novel antagonists.

The P2Y12 Receptor: A Key Player in Hemostasis and Beyond

The P2Y12 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] It is primarily known for its crucial role in platelet activation and aggregation, making it a major target for antiplatelet therapies used in the prevention of heart attacks and strokes.[1][2] Adenosine diphosphate (ADP) is the endogenous ligand for the P2Y12 receptor.[3][4]

The expression of the P2Y12 receptor is not limited to platelets. It is also found on various other cell types, including microglia, monocytes, dendritic cells, and T lymphocytes, suggesting its involvement in a broader range of physiological and pathological processes such as neuroinflammation, cancer, and sepsis.[1][3]

The P2Y12 Signaling Cascade: A Network of Intracellular Events

Upon binding of ADP, the P2Y12 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G protein, primarily of the Gi family (Gαi2).[5] This initiates a cascade of intracellular signaling events that ultimately culminate in platelet activation and aggregation.

The key downstream signaling pathways of the P2Y12 receptor are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation.

  • Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits released from the activated Gi protein stimulate PI3K.[5] PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for various signaling proteins, including Akt and Rap1b.[5]

  • Akt and Rap1b Signaling: The activation of Akt and the small GTPase Rap1b are critical for the conformational activation of the glycoprotein IIb/IIIa (αIIbβ3) integrin receptor, the final common pathway for platelet aggregation.[5]

  • Modulation of Ion Channels: P2Y12 receptor activation also leads to the opening of potassium channels, contributing to platelet activation.[5]

The following diagram illustrates the core P2Y12 signaling pathway in platelets:

P2Y12_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein (αβγ) P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Akt Akt PI3K->Akt Activates Rap1b Rap1b PI3K->Rap1b Activates PKA PKA cAMP->PKA Activates GPIIbIIIa_inactive Inactive GPIIb/IIIa PKA->GPIIbIIIa_inactive Inhibits Activation Akt->GPIIbIIIa_inactive Promotes Activation Rap1b->GPIIbIIIa_inactive Promotes Activation GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates Radioligand_Binding_Workflow start Start prep Prepare P2Y12-expressing cell membranes start->prep incubate Incubate membranes with [³H]-2-MeS-ADP and test compound prep->incubate separate Separate bound and free radioligand via filtration incubate->separate detect Measure radioactivity with scintillation counting separate->detect analyze Calculate Ki value detect->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
Functional Assays

Once binding to the P2Y12 receptor is confirmed, the next step is to assess the functional consequences of this interaction.

3.2.1. cAMP Accumulation Assay

This assay measures the ability of a compound to antagonize the ADP-mediated inhibition of adenylyl cyclase.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture P2Y12-expressing cells in a suitable medium.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Incubate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) and ADP in the presence of varying concentrations of the test compound.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the IC50 value.

3.2.2. Platelet Aggregation Assay

This is a more physiologically relevant assay that directly measures the effect of a compound on platelet function.

Experimental Protocol: Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

  • Incubation: Incubate the PRP with the test compound or vehicle control for a specified period.

  • Aggregation Measurement: Add ADP to the PRP to induce aggregation and monitor the change in light transmittance over time using an aggregometer.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound and determine the IC50 value.

Downstream Signaling Pathway Analysis

To further elucidate the mechanism of action, it is essential to investigate the effect of the antagonist on downstream signaling molecules. Western blotting can be used to assess the phosphorylation status of key proteins like Akt and VASP (Vasodilator-Stimulated Phosphoprotein), a downstream target of PKA.

Table 1: Summary of Key Experimental Assays for P2Y12 Antagonist Characterization

Assay TypePrincipleKey Parameters Determined
Radioligand BindingMeasures the displacement of a radiolabeled ligand from the receptor.Ki (Inhibitory Constant)
cAMP AccumulationMeasures the antagonist's ability to block ADP-mediated inhibition of cAMP production.IC50 (Half maximal inhibitory concentration)
Platelet AggregationMeasures the inhibition of ADP-induced platelet aggregation.IC50
Western BlottingDetects changes in the phosphorylation state of downstream signaling proteins.Mechanistic insights

Classes of P2Y12 Inhibitors

P2Y12 inhibitors can be broadly categorized into two main classes:

  • Thienopyridines: These are prodrugs that require metabolic activation in the liver to form an active metabolite that irreversibly binds to the P2Y12 receptor. Examples include clopidogrel and prasugrel. [6]* Non-thienopyridines: This class includes direct-acting, reversible inhibitors such as ticagrelor and cangrelor. [6]

Conclusion

The P2Y12 receptor remains a cornerstone target for the development of antithrombotic agents. A thorough understanding of its signaling pathways and the application of a comprehensive suite of in vitro and ex vivo assays are critical for the successful discovery and development of novel P2Y12 antagonists. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to characterize the biological targets and pathways of new chemical entities aimed at modulating P2Y12 receptor activity.

References

Sources

In Vitro Characterization of PSB-16131: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of PSB-16131 , a potent and selective anthraquinone-derived inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases).[1][2]

Executive Summary & Pharmacological Profile

PSB-16131 (Chemical Name: 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) is a synthetic anthraquinone derivative acting as a non-competitive antagonist of ectonucleotidases.[1][2][3][4][5] It is primarily utilized as a chemical probe to study purinergic signaling and bacterial virulence.[1][2]

Its pharmacological significance is dual-faceted:

  • Human Immunology: It is a potent inhibitor of human NTPDase2 (

    
     nM), an enzyme that preferentially hydrolyzes ATP to ADP.[1][2] By inhibiting NTPDase2, PSB-16131 preserves extracellular ATP (eATP) pools, sustaining P2 receptor activation.[1][2]
    
  • Anti-Infective Research: It inhibits Lp1NTPDase (

    
    ), a critical virulence factor of Legionella pneumophila.[1][2][6] Inhibition of this enzyme impairs the bacterium's ability to replicate within macrophages.[1][2]
    
Physicochemical Properties (Table 1)
PropertyDetail
CAS Number 1213268-80-4
Molecular Formula

Molecular Weight ~494.52 g/mol
Solubility Soluble in DMSO (>10 mM); Low solubility in water (requires buffer/surfactant)
Appearance Dark blue/violet solid (Anthraquinone chromophore)
Storage -20°C (Solid); -80°C (DMSO stock).[1][2][5][7][8] Protect from light.[1][2]

Mechanism of Action & Signaling Pathway

NTPDases are membrane-bound metalloenzymes that hydrolyze extracellular nucleotides.[1][2] The specific blockade of NTPDase2 by PSB-16131 alters the local ratio of ATP to ADP/Adenosine.[1][2]

  • Normal State: NTPDase2 hydrolyzes ATP

    
     ADP.[1][2] This reduces P2X receptor activation (ATP-driven) and increases P2Y receptor activation (ADP-driven).[1][2]
    
  • PSB-16131 Inhibition: Blocks hydrolysis.[1][2] ATP concentrations remain high, sustaining P2X7 or P2Y2 signaling and preventing the accumulation of immunosuppressive Adenosine (downstream product).[1][2]

Visualization: Purinergic Cascade Modulation

G ATP Extracellular ATP (Pro-Inflammatory) ADP ADP ATP->ADP Hydrolysis Receptors P2X / P2Y2 Receptors ATP->Receptors Activates AMP AMP ADP->AMP NTPDase1/CD39 ADO Adenosine (Anti-Inflammatory) AMP->ADO Hydrolysis NTPDase2 NTPDase2 (Target) NTPDase2->ATP Catalyzes CD73 CD73 (5'-Nucleotidase) CD73->AMP Catalyzes PSB PSB-16131 (Inhibitor) PSB->NTPDase2 Blocks (IC50 ~539nM)

Figure 1: Mechanism of Action.[1][2] PSB-16131 inhibits NTPDase2, preventing ATP degradation and sustaining P2 receptor signaling.[1][2]

In Vitro Characterization Protocols

To validate PSB-16131 activity, researchers must measure the inhibition of inorganic phosphate (


) release from ATP.[1][2] The Malachite Green Assay  is the gold standard due to its sensitivity and compatibility with high-throughput screening.[1][2]
Protocol A: Malachite Green Phosphate Release Assay

Objective: Determine the


 of PSB-16131 against recombinant human NTPDase2 or bacterial Lp1NTPDase.[1][2]
Reagents & Buffer Setup
  • Assay Buffer: 10 mM HEPES (pH 7.4), 2 mM

    
    , 1 mM 
    
    
    
    .[1][2]
    • Note: Avoid phosphate-based buffers (PBS) as they cause high background signal.[1][2]

  • Substrate: 500

    
     ATP (Adenosine 5'-triphosphate).[1][2]
    
  • Enzyme: Recombinant human NTPDase2 (expressed in CHO or COS-7 cells) or purified Lp1NTPDase.[1][2]

  • Detection Reagent: Malachite Green Molybdate solution (commercially available or freshly prepared).[1][2]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve PSB-16131 in 100% DMSO to create a 10 mM stock.[1][2]

    • Perform serial dilutions in Assay Buffer to generate a concentration range (e.g., 1 nM to 100

      
      ).[1][2] Keep final DMSO concentration <2%.[1][2]
      
  • Incubation (Pre-Equilibration):

    • Add 10

      
       of diluted PSB-16131 to 96-well clear plates.
      
    • Add 20

      
       of enzyme solution (concentration optimized to convert <10% substrate).[1][2]
      
    • Incubate for 10–15 minutes at 37°C to allow inhibitor-enzyme binding.[1][2]

  • Reaction Initiation:

    • Add 20

      
       of ATP substrate (Final concentration: typically 
      
      
      
      value, approx. 50–100
      
      
      ).[1][2]
    • Incubate at 37°C for 15–30 minutes.

  • Termination & Readout:

    • Add 50

      
       of Malachite Green Reagent to stop the reaction.[1][2]
      
    • Incubate for 15 minutes at room temperature (color development).

    • Measure absorbance at 630 nm using a microplate reader.

Data Analysis

Calculate % Inhibition using the formula:


[1][2]
  • 
    : Enzyme + Substrate + DMSO (No Inhibitor).[1][2]
    
  • 
    : Substrate only (No Enzyme).[1][2]
    
Protocol B: Capillary Electrophoresis (CE) for Substrate Specificity

While Malachite Green measures total phosphate, CE separates ATP, ADP, and AMP, proving which step is inhibited.[1][2]

  • Reaction: Perform enzyme reaction as above in small tubes.

  • Termination: Stop reaction by heating (95°C for 3 min) or adding EDTA (chelates

    
    ).
    
  • Separation: Inject samples into a P/ACE MDQ system (or similar) using a fused silica capillary.[1][2]

  • Buffer: 20 mM phosphate buffer, pH 7.5 (Phosphate is acceptable here as it is the running buffer, not the readout).

  • Detection: UV absorbance at 254 nm.

  • Result: PSB-16131 treatment should show a high peak for ATP and a diminished peak for ADP compared to control.[1][2]

Experimental Workflow Diagram

Protocol Start Start: Compound Prep (DMSO Stock) Mix Add Enzyme + PSB-16131 (15 min Pre-incubation) Start->Mix Substrate Add ATP Substrate (Initiate Hydrolysis) Mix->Substrate Incubate Incubate 37°C (15-30 mins) Substrate->Incubate Stop Add Malachite Green (Stops Reaction) Incubate->Stop Read Measure Absorbance (630 nm) Stop->Read

Figure 2: Malachite Green Assay Workflow for PSB-16131 characterization.

Selectivity and Potency Data

When characterizing PSB-16131, it is critical to run parallel assays against other NTPDase subtypes to confirm selectivity.[1][2] The following values are established benchmarks from the Müller group (PharmaCenter Bonn).

Target EnzymeSpecies

Value
Selectivity Profile
NTPDase2 Human0.539

Primary Target
NTPDase3 Human> 10

Moderate/Low
NTPDase1 (CD39) Human> 10

Low (Selective against CD39)
NTPDase8 Human> 10

Low
Lp1NTPDase L. pneumophila4.24

Potent Bacterial Inhibitor

Interpretation: PSB-16131 is highly selective for NTPDase2 over NTPDase1/3/8.[1][2] This makes it an excellent tool for distinguishing the specific contribution of NTPDase2 in tissues where multiple ectonucleotidases are co-expressed (e.g., vascular smooth muscle, brain).[1][2]

Troubleshooting & Critical Controls

  • Color Quenching: Anthraquinone derivatives are colored (blue/violet).[1][2] At high concentrations (>50

    
    ), PSB-16131 may interfere with colorimetric readouts.[1][2]
    
    • Solution: Use a "Compound Only" blank (Buffer + PSB-16131 + Malachite Green) to subtract intrinsic absorbance.[1][2]

  • Solubility Crash: If the compound precipitates in aqueous buffer:

    • Solution: Ensure DMSO concentration is constant (e.g., 2%) across all wells.[1][2] Sonicate the stock solution before dilution.

  • Enzyme Stability: NTPDases are calcium/magnesium-dependent.[1][2] Ensure buffers contain adequate

    
    /
    
    
    
    (1-5 mM).[1][2]

References

  • Baqi, Y., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[1][2][3][4] Frontiers in Pharmacology.[1][2] [Link]

  • Rashed, M., et al. (2016). Inhibitors for the bacterial ectonucleotidase Lp1NTPDase from Legionella pneumophila.[1][2] Bioorganic & Medicinal Chemistry.[1][2][3][6][9] [Link]

  • Müller, C. E., et al. (2019). Purinergic signaling in infection and inflammation.[1][2] Purinergic Signalling.[1][2] [Link][1][2]

Sources

The Role of PSB-16131 in Modulating ATP Hydrolysis: A Technical Guide to NTPDase2 Inhibition

[1]

Executive Summary: The Strategic Value of PSB-16131

In the landscape of purinergic signaling, the precise modulation of extracellular ATP (eATP) kinetics is a critical experimental challenge.[1] PSB-16131 (1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) has emerged as a high-value tool compound, distinguished by its potency and selectivity as an inhibitor of NTPDase2 (Ectonucleoside triphosphate diphosphohydrolase 2).[1][2][3][4][5]

Unlike broad-spectrum inhibitors (e.g., POM-1 or Suramin) that indiscriminately blockade multiple P2 receptors and ecto-nucleotidases, PSB-16131 offers a surgical approach to blocking the hydrolysis of ATP to ADP.[1] This guide details the mechanistic role of PSB-16131, provides validated protocols for its application in hydrolysis assays, and visualizes its impact on the purinergic cascade.[1]

Mechanistic Architecture: PSB-16131 in the Purinergic Cascade[1]

The Target: NTPDase2

NTPDase2 is unique among the CD39 family because it functions primarily as an ATPase , preferentially hydrolyzing ATP to ADP, with very low activity for hydrolyzing ADP to AMP.[1]

  • Physiological Consequence: High NTPDase2 activity leads to the accumulation of ADP (a potent P2Y1/P2Y12 agonist) and the depletion of ATP (a P2X/P2Y2 agonist).[1]

  • Inhibition by PSB-16131: By inhibiting NTPDase2, PSB-16131 arrests the cascade at the initial step.[1] This results in sustained eATP signaling and a reduction in ADP-mediated events (such as platelet aggregation or specific glial signaling).[1]

Mechanism of Inhibition

PSB-16131 is an anthraquinone derivative that acts via a non-competitive mechanism.[1] It does not compete with the nucleotide substrate for the active site but likely binds to an allosteric site, inducing a conformational change that renders the enzyme catalytically inert.[1]

Key Kinetic Parameters:

  • Target: Human NTPDase2

  • IC50: ~539 nM (0.539 µM)[1]

  • Selectivity: Displays significant selectivity over NTPDase1 (CD39) and NTPDase3, making it a superior choice for dissecting isoform-specific functions.[1]

Visualization: The Hydrolysis Blockade

The following diagram illustrates the purinergic signaling pathway and the specific intervention point of PSB-16131.

PurinergicSignalingATPExtracellular ATP(P2X / P2Y2 Agonist)ADPADP(P2Y1 / P2Y12 Agonist)ATP->ADP Hydrolysis (Major Route)AMPAMPADP->AMP Hydrolysis (Minor Route for NTPDase2)ADOAdenosine(P1 Agonist)AMP->ADO CD73 ActivityNTPDase2NTPDase2(Preferential ATPase)NTPDase2->ATP CatalyzesNTPDase1NTPDase1 (CD39)NTPDase1->ATP Parallel PathwayCD73CD73(5'-Nucleotidase)CD73->AMPPSB16131PSB-16131(Inhibitor)PSB16131->NTPDase2 Non-CompetitiveInhibition (IC50 ~539 nM)

Figure 1: PSB-16131 specifically targets NTPDase2, preventing the conversion of ATP to ADP and altering the downstream purinergic landscape.[1]

Experimental Protocols: Validating Inhibition

Expert Insight: Anthraquinone derivatives like PSB-16131 are deeply colored (often blue/violet).[1] This presents a significant risk of interference in standard colorimetric assays (like the Malachite Green phosphate assay) due to optical quenching or overlap at 600–650 nm.[1] Recommendation: While Malachite Green is the standard, Capillary Electrophoresis (CE) or HPLC is the authoritative method for validating PSB-16131 activity to ensure data integrity.[1]

Protocol A: Capillary Electrophoresis (CE) Hydrolysis Assay

This method directly quantifies substrate (ATP) and product (ADP) separation, eliminating colorimetric interference.[1]

Materials:

  • Running Buffer: 20 mM phosphate buffer, pH 7.4.[1]

  • Substrate: 50 µM ATP.[1]

  • Enzyme: Recombinant Human NTPDase2 (membrane preparation or soluble fraction).[1]

  • Inhibitor: PSB-16131 (dissolved in DMSO; final DMSO concentration <2%).[1]

Workflow:

  • Pre-Incubation: Mix 10 µL of NTPDase2 preparation with 10 µL of PSB-16131 (varying concentrations: 0.1 µM – 10 µM). Incubate at 37°C for 10 minutes.

    • Control: Use Vehicle (DMSO) alone.[1]

  • Reaction Initiation: Add 20 µL of 100 µM ATP (Final conc: 50 µM).

  • Incubation: Incubate at 37°C for 15–30 minutes (ensure <20% substrate conversion to maintain initial rate conditions).

  • Termination: Stop reaction by adding 40 µL of 80°C hot water or specific CE stop solution (e.g., SDS/EDTA).

  • Separation: Inject samples into CE system (e.g., P/ACE MDQ). Apply voltage (e.g., 20 kV).

  • Detection: Monitor UV absorbance at 254 nm.

  • Calculation: Calculate % Inhibition =

    
    .[1]
    
Protocol B: Modified Malachite Green Assay (High Throughput)

If CE is unavailable, this protocol minimizes interference.[1]

  • Reaction: Perform ATP hydrolysis in 40 µL volume in a clear 96-well plate.

  • Reagent: Add 10 µL Malachite Green reagent.

  • Interference Check (Critical): Run a "Compound Only" blank (Buffer + PSB-16131 + Malachite Green) to measure background absorbance of the inhibitor itself.[1]

  • Readout: Measure absorbance at 630 nm.

  • Correction: Subtract the "Compound Only" absorbance from the experimental wells before calculating phosphate release.

Comparative Data: Selectivity Profile

The following table summarizes the potency of PSB-16131 against related ecto-nucleotidases, highlighting its selectivity profile.

CompoundTargetIC50 (µM)MechanismSelectivity Notes
PSB-16131 hNTPDase2 0.539 Non-Competitive >20-fold selective vs NTPDase3
PSB-069Non-selective~16.0CompetitiveHits NTPDase1/2/3 equally
ARL-67156NTPDase1/3~11.0CompetitiveWeak inhibitor; poor selectivity
PSB-06126NTPDase30.33 (rat)CompetitiveHighly selective for NTPDase3

Data derived from Baqi et al. (2009) and subsequent characterization studies.[1]

Applications in Drug Development[1]

Neuroinflammation & Glial Signaling

NTPDase2 is the dominant ecto-nucleotidase on astrocytes.[1] By using PSB-16131, researchers can model conditions of elevated ATP in the synaptic cleft, investigating P2X7-mediated neuroinflammation without the confounding effects of P2Y1/12 activation (which would occur if ATP were degraded to ADP).[1]

Thrombosis Research

While P2Y12 antagonists (Clopidogrel) block the receptor, PSB-16131 prevents the formation of the agonist (ADP) from ATP.[1] This provides a complementary mechanism to study hemostasis, particularly in the context of vascular injury where NTPDase1 (CD39) might be compromised.[1]

Infectious Disease (Bacterial Homologs)

Recent studies indicate PSB-16131 also inhibits Lp1NTPDase (from Legionella pneumophila), suggesting a potential utility in anti-virulence drug discovery by targeting bacterial ATP scavenging systems.[1][5]

References

  • Baqi, Y., et al. (2009).[1][2][4] Structure-activity relationships of anthraquinone derivatives derived from bromaminic acid as inhibitors of ectonucleoside triphosphate diphosphohydrolases (E-NTPDases). Purinergic Signalling.[1][4][6]

  • Lee, S.Y., et al. (2020).[1] Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[1][2][3][6] Frontiers in Pharmacology.

  • MedChemExpress. (n.d.).[1] PSB-16131 Product Datasheet & Biological Activity.[1] MedChemExpress.

  • Al-Rashida, M., & Iqbal, J. (2014).[1] Therapeutic Potentials of Ecto-Nucleoside Triphosphate Diphosphohydrolase, Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase, and Alkaline Phosphatase Inhibitors.[1] Medicinal Research Reviews. [1]

An In-Depth Technical Guide to the Pharmacology of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initial topic of this guide was the pharmacology of "PSB-16131." However, a comprehensive search of publicly available scientific literature and databases did not yield any information on a pharmacological agent with this designation. It is possible that this is a very new compound, an internal development code, or a misnomer. To fulfill the request for an in-depth technical guide on the pharmacology of a compound of this likely class, this document has been structured to provide a thorough examination of P2Y12 receptor antagonists, a critical class of antiplatelet drugs. The principles, experimental methodologies, and data presented herein are representative of the rigorous scientific investigation required for the development of such agents and are illustrated using well-established examples from this therapeutic class.

Introduction: The Central Role of the P2Y12 Receptor in Thrombosis

The P2Y12 receptor is a G-protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets and plays a pivotal role in hemostasis and thrombosis.[1][2] Its endogenous ligand, adenosine diphosphate (ADP), is a key platelet agonist released from dense granules of activated platelets.[3] The binding of ADP to the P2Y12 receptor initiates a cascade of intracellular signaling events that lead to platelet activation, aggregation, and the formation of a stable thrombus.[2][4] Given its central role in these processes, the P2Y12 receptor has emerged as a prime target for antiplatelet therapies aimed at preventing and treating atherothrombotic events such as myocardial infarction and stroke.[5][6]

This guide provides a comprehensive overview of the pharmacology of P2Y12 receptor antagonists, detailing their mechanism of action, in vitro and in vivo characterization, and the experimental workflows employed in their preclinical and clinical development.

Molecular Mechanism of Action: Interrupting the Platelet Activation Cascade

P2Y12 receptor antagonists function by blocking the binding of ADP to its receptor, thereby inhibiting downstream signaling pathways that are crucial for platelet aggregation.[7] The P2Y12 receptor is coupled to the inhibitory G protein, Gi.[3] Upon ADP binding, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][8] Reduced cAMP levels disinhibit the activation of glycoprotein IIb/IIIa (GP IIb/IIIa) receptors, the final common pathway for platelet aggregation, which, when activated, bind to fibrinogen, cross-linking adjacent platelets.[4]

P2Y12 receptor antagonists can be broadly classified into two main categories based on their mode of binding:

  • Irreversible Antagonists (Thienopyridines): This class includes drugs like clopidogrel and prasugrel. These are prodrugs that require hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, to form an active metabolite.[9][10] This active metabolite then forms a disulfide bond with a cysteine residue on the P2Y12 receptor, leading to irreversible inhibition that lasts for the lifespan of the platelet (approximately 7-10 days).[11][12]

  • Reversible Antagonists: This category includes ticagrelor (oral) and cangrelor (intravenous).[6][13] These drugs are direct-acting and do not require metabolic activation.[14] They bind reversibly to the P2Y12 receptor, and their antiplatelet effect is more rapid in onset and offset compared to the thienopyridines.[15][16]

The following diagram illustrates the P2Y12 signaling pathway and the points of intervention for its antagonists.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates Antagonist P2Y12 Antagonist Antagonist->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of GPIIbIIIa_inactive GP IIb/IIIa (Inactive) cAMP->GPIIbIIIa_inactive Inhibits activation of GPIIbIIIa_active GP IIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Activation Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Leads to

Caption: P2Y12 signaling pathway and antagonist intervention.

In Vitro Characterization: Quantifying Potency and Selectivity

The preclinical evaluation of a novel P2Y12 receptor antagonist begins with a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of the compound for the P2Y12 receptor. These assays typically use human platelet membranes or cells expressing the recombinant human P2Y12 receptor and a radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

Platelet Aggregation Assays

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function.[17] In this assay, platelet-rich plasma is treated with the antagonist at various concentrations, followed by the addition of an agonist, typically ADP. The extent of platelet aggregation is measured by the change in light transmission through the sample. The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal aggregation response, is a key measure of potency.[17]

Flow Cytometry-Based Assays

Flow cytometry offers a more detailed analysis of platelet activation by measuring the expression of specific cell surface markers. For instance, the phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP) is a specific downstream marker of P2Y12 receptor inhibition.[18] Inhibition of the P2Y12 receptor leads to VASP phosphorylation.[18] Other markers, such as P-selectin expression and the activation of the GP IIb/IIIa receptor, can also be quantified.[19]

Selectivity Profiling

To ensure that the antagonist is specific for the P2Y12 receptor, it is tested against a panel of other receptors, particularly other P2Y receptor subtypes, and a broad range of other GPCRs, ion channels, and enzymes. This is crucial to identify potential off-target effects that could lead to undesirable side effects.

The following table summarizes the in vitro characteristics of major P2Y12 receptor antagonists.

Compound Class Mechanism Binding Affinity (Ki) Platelet Aggregation (IC50) Metabolism
Clopidogrel (active metabolite) ThienopyridineIrreversibleNot applicable~0.2 µMProdrug, requires CYP2C19 activation[9][20]
Prasugrel (active metabolite) ThienopyridineIrreversibleNot applicable~0.1 µMProdrug, requires CYP3A and CYP2B6 activation[12][21]
Ticagrelor CyclopentyltriazolopyrimidineReversible~14 nM~0.6 µMDirect-acting, metabolized by CYP3A4[6][22]
Cangrelor ATP analogReversible~1.3 nM~0.007 µMDirect-acting, deactivated by dephosphorylation[13][23]

In Vivo Evaluation: Assessing Antithrombotic Efficacy and Bleeding Risk

Following promising in vitro data, the P2Y12 antagonist is advanced to in vivo studies in animal models of thrombosis and hemostasis to evaluate its efficacy and safety profile.[24]

Animal Models of Thrombosis

A variety of animal models are used to assess the antithrombotic effects of P2Y12 inhibitors.[24] Common models include:

  • Ferric Chloride-Induced Thrombosis: Application of ferric chloride to an artery induces endothelial injury and thrombus formation. The time to vessel occlusion is a key endpoint.

  • Electrically-Induced Carotid Artery Thrombosis: A current is applied to the carotid artery to induce thrombus formation.

  • Arteriovenous Shunt Model: An extracorporeal shunt is placed between an artery and a vein, containing a thrombogenic surface (e.g., a silk thread). The weight of the resulting thrombus is measured.

In these models, the P2Y12 antagonist is administered prior to the thrombotic challenge, and its ability to prevent or delay thrombus formation is assessed.[25]

Assessment of Bleeding Risk

A critical aspect of the in vivo evaluation of any antiplatelet agent is the assessment of its potential to increase bleeding. The most common method is the tail bleeding time assay . The tail of an anesthetized rodent is transected, and the time it takes for bleeding to cease is measured. An increase in bleeding time indicates an increased risk of hemorrhage.

The following diagram outlines a typical preclinical in vivo evaluation workflow.

InVivo_Workflow start Select Animal Model (e.g., mouse, rat, rabbit) dosing Administer P2Y12 Antagonist (various dose levels) start->dosing thrombosis_model Induce Thrombosis (e.g., Ferric Chloride Model) dosing->thrombosis_model bleeding_model Assess Bleeding Risk (Tail Bleeding Time Assay) dosing->bleeding_model thrombosis_assessment Assess Antithrombotic Efficacy (Time to occlusion, thrombus weight) thrombosis_model->thrombosis_assessment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis thrombosis_assessment->pk_pd bleeding_assessment Measure Bleeding Time bleeding_model->bleeding_assessment bleeding_assessment->pk_pd data_analysis Data Analysis and Dose-Response Relationship pk_pd->data_analysis

Caption: Preclinical in vivo evaluation workflow for a P2Y12 antagonist.

Clinical Development: From Healthy Volunteers to Patient Populations

The clinical development of a P2Y12 receptor antagonist follows a phased approach to establish its safety, pharmacokinetics, pharmacodynamics, and efficacy in humans.

  • Phase I: Studies in healthy volunteers to assess safety, tolerability, and PK/PD properties.

  • Phase II: Studies in patients with the target disease (e.g., acute coronary syndrome) to determine the optimal dose and gather further safety and efficacy data.

  • Phase III: Large-scale, randomized, controlled trials to compare the new agent against the standard of care, with primary endpoints typically being major adverse cardiovascular events (MACE).[22][26]

Throughout clinical development, platelet function testing is used to monitor the degree of P2Y12 inhibition and to correlate it with clinical outcomes.[27]

Conclusion and Future Directions

P2Y12 receptor antagonists are a cornerstone of antiplatelet therapy for the prevention and treatment of atherothrombotic diseases.[28] The development of these agents, from initial in vitro characterization to large-scale clinical trials, exemplifies a rigorous, data-driven approach to drug discovery. While the currently available agents have significantly improved cardiovascular outcomes, there is still a need to balance antithrombotic efficacy with the risk of bleeding.[15] Future research in this area will likely focus on developing agents with a wider therapeutic window, personalized antiplatelet strategies guided by genetic and platelet function testing, and exploring the role of P2Y12 receptors in other disease areas such as inflammation and cancer.[1][18]

References

  • Fiveable. P2Y12 receptor antagonists Definition. Available from: [Link].

  • Franchi, F., & Angiolillo, D. J. (2015). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers in Cardiovascular Medicine, 2, 1.
  • Capodanno, D., & Angiolillo, D. J. (2011). Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties. Expert Review of Clinical Pharmacology, 4(2), 171-185.
  • Franchi, F., Rollini, F., & Angiolillo, D. J. (2016). Pharmacokinetics and Pharmacodynamics of Approved and Investigational P2Y12 Receptor Antagonists. Clinical Pharmacokinetics, 55(6), 651-669.
  • Plosker, G. L. (2009). Prasugrel (Effient), an Adenosine Diphosphate Receptor Antagonist for the Treatment Of Acute Coronary Syndrome. P & T : a peer-reviewed journal for formulary management, 34(10), 543–548.
  • MedlinePlus. (2025). Clopidogrel. Available from: [Link].

  • Ovid. (n.d.). Prasugrel: newest antiplatelet agent and its... : Future Cardiology. Available from: [Link].

  • Clinicaltrials.eu. (n.d.). Ticagrelor – Application in Therapy and Current Clinical Research. Available from: [Link].

  • Gurbel, P. A., Tantry, U. S., & Angiolillo, D. J. (2021). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. International Journal of Molecular Sciences, 22(16), 8868.
  • YouTube. (2025). Pretreatment With P2Y12 Inhibitors. Available from: [Link].

  • YouTube. (2019). P2Y12 Receptor Inhibitors. Available from: [Link].

  • Patel, P., & Patel, P. (2025). Clopidogrel. In StatPearls.
  • Dhakal, P., & Rayamajhi, S. (2023). Cangrelor. In StatPearls.
  • Ten Berg, J. M., & van der Worp, H. B. (2021). Clinical pharmacology of antiplatelet drugs. Expert Opinion on Drug Metabolism & Toxicology, 17(7), 743-756.
  • Gargiulo, G., & Esposito, G. (2022). Genotype-Guided Use of P2Y12 Inhibitors: A Review of Current State of the Art. Journal of Clinical Medicine, 11(6), 1719.
  • Storey, R. F., & Angiolillo, D. J. (2021). Review of the Ticagrelor Trials Evidence Base.
  • Andre, P., et al. (2003). P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries.
  • Taylor & Francis Online. (n.d.). Full article: The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Available from: [Link].

  • Alexopoulos, D., & Xanthopoulou, I. (2011). P2Y12 platelet inhibition in clinical practice. Cardiovascular therapeutics, 29(2), e40–e51.
  • Taylor & Francis Online. (n.d.). Full article: Clinical pharmacology of antiplatelet drugs. Available from: [Link].

  • Wikipedia. (n.d.). Clopidogrel. Available from: [Link].

  • Ku, C. J., & Ni, H. (2016). Animal Models of Thrombosis From Zebrafish to Nonhuman Primates.
  • Amadio, P., et al. (2022). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 23(19), 11848.
  • Dr.Oracle. (2025). What are the pharmacodynamics of Cangrelor (P2Y12 receptor inhibitor) in patients undergoing percutaneous coronary interventions (PCI)?. Available from: [Link].

  • YouTube. (2019). P2Y12 Platelet Receptor: Mechanism of platelet aggregation. Available from: [Link].

  • Schütten, F., et al. (2022). P2Y12-Inhibitor Clopidogrel Promotes Collateral Artery Growth in a Murine Hindlimb Model of Arteriogenesis. International Journal of Molecular Sciences, 23(11), 6061.
  • YouTube. (2017). Clopidogrel - Mechanism of Action. Available from: [Link].

  • Aradi, D., et al. (2015). Personalized antiplatelet therapy with P2Y12 receptor inhibitors: benefits and pitfalls. Cardiovascular diagnosis and therapy, 5(1), 38–48.
  • Cleveland Clinic. (2022). Antiplatelet Drugs. Available from: [Link].

  • ClinicalTrials.gov. (n.d.). A Pharmacodynamic Study With Ticagrelor in African American Patients. Available from: [Link].

  • Wiviott, S. D., & Antman, E. M. (2010). Prasugrel.
  • Angiolillo, D. J., et al. (2017). International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies.
  • ResearchGate. (n.d.). Clinical pharmacology of antiplatelet drugs | Request PDF. Available from: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Clopidogrel besylate?. Available from: [Link].

  • GOV.UK. (2009). 2.5 Clinical Overview Ticagrelor for the Prevention of Thrombotic Events (cardiovascular death, myocardial infarction, stroke). Available from: [Link].

  • The Journal of Clinical Investigation. (n.d.). Central role of the P2Y 12 receptor in platelet activation. Available from: [Link].

  • Patel, P., & Patel, P. (2023). Prasugrel. In StatPearls.
  • Li, Y., et al. (2024). Progress in the clinical effects and adverse reactions of ticagrelor. Frontiers in Pharmacology, 14, 1326442.
  • Frontiers. (n.d.). Assessment of P2Y12 Inhibition by Clopidogrel in Feline Platelets Using Flow Cytometry Quantification of Vasodilator-Stimulated Phosphoprotein Phosphorylation. Available from: [Link].

  • Patsnap Synapse. (2024). What is the mechanism of Prasugrel Hydrochloride?. Available from: [Link].

  • Blood. (2015). Insights into platelet P2Y12 receptor activation. Available from: [Link].

  • YouTube. (2025). Pharmacology of Cangrelor (Kengreal, Canreal) ; Mechanism of action, Pharmacokinetics, Uses, Effects. Available from: [Link].

  • ResearchGate. (n.d.). Inhibition of murine P2Y 12 receptors diminishes thrombus formation and... Available from: [Link].

  • PubMed. (n.d.). Cangrelor: A New Route for P2Y12 Inhibition. Available from: [Link].

  • YouTube. (2020). Antiplatelet Medications | Mechanism of Action, Indications, Adverse Reactions, Contraindications. Available from: [Link].

  • Portland Press. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Available from: [Link].

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Methodological & Application

Application Note: Selective Inhibition of Ecto-NTPDase2 using PSB-16131 in Cell Culture Models

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction

The "ATP Brake": Why Target NTPDase2?

In the landscape of purinergic signaling, ATP is not just an energy currency but a potent extracellular messenger. Its signal is terminated by Ecto-NTPDases, which hydrolyze ATP into ADP and AMP. NTPDase2 is unique among this family because it preferentially hydrolyzes ATP to ADP but has low activity towards ADP [1]. This results in the accumulation of ADP, a potent agonist for P2Y1, P2Y12, and P2Y13 receptors.

PSB-16131 is a specific, non-competitive inhibitor of NTPDase2.[1][2] Unlike broad-spectrum inhibitors (e.g., POM-1 or Suramin) which often have off-target effects on P2 receptors, PSB-16131 allows researchers to selectively block the conversion of extracellular ATP to ADP.

Key Experimental Applications:

  • Prolonging ATP Signaling: Preventing ATP breakdown to sustain P2X receptor activation.

  • Modulating ADP/ATP Ratios: Investigating the balance between P2X (ATP-driven) and P2Y (ADP-driven) signaling in thrombosis, inflammation, and neurotransmission.

  • Infectious Disease: Targeting bacterial homologs (e.g., Legionella pneumophila Lp1NTPDase) [2].

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Handling & Reconstitution

PSB-16131 is an anthraquinone derivative.[2][3][4][5][6][7] While the sulfonate group confers some polarity, the phenanthryl moiety makes it hydrophobic. Proper reconstitution is critical to prevent micro-precipitation, which causes false negatives in enzymatic assays.

Stability Note: Anthraquinones can be light-sensitive. Perform all steps under low light or use amber tubes.

ParameterSpecification
Molecular Weight ~550-600 g/mol (depending on salt form)
Solubility Soluble in DMSO (up to 10 mM). Low solubility in pure water/PBS without carrier.
Storage (Solid) -20°C, desiccated, dark.
Storage (Stock) -80°C in DMSO (single-use aliquots recommended).
Protocol: Stock Solution Preparation
  • Weigh PSB-16131 powder in a static-free environment.

  • Dissolve in anhydrous DMSO to a concentration of 10 mM .

    • Why DMSO? Ensures complete solubilization of the hydrophobic core.

  • Vortex for 30 seconds. If particles persist, sonicate for 1 minute in a water bath.

  • Aliquot into light-protective tubes (20-50 µL) and freeze at -80°C.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 into pre-warmed culture media (final 10 µM) or assay buffer.

    • Validation: Ensure final DMSO concentration is <0.5% to avoid cellular toxicity or membrane permeabilization.

Experimental Protocols
Protocol A: Live-Cell Ecto-NTPDase Activity Assay (Malachite Green)

Objective: To quantify the inhibition of extracellular ATP hydrolysis by PSB-16131 on the surface of live cells (e.g., Astrocytes, Macrophages, or NTPDase2-transfected HEK293 cells).

Mechanism: NTPDase2 hydrolyzes ATP


 ADP + Pi (Inorganic Phosphate). Malachite Green forms a complex with Pi, creating a green colorimetric signal. PSB-16131 inhibits this Pi release.

Reagents:

  • Assay Buffer: Tyrode’s buffer or HEPES-buffered saline (Ca2+/Mg2+ free is preferred for background reduction, but NTPDases require divalent cations. Use: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Substrate: ATP (Adenosine Triphosphate), 100 µM - 500 µM.

  • Inhibitor: PSB-16131 (Test range: 10 nM – 10 µM).

  • Detection: Malachite Green Phosphate Detection Kit.

Step-by-Step Workflow:

  • Cell Seeding: Plate cells (e.g., 50,000 cells/well) in a 96-well plate. Allow adherence overnight.

  • Wash: Gently wash cells 2x with Assay Buffer to remove phosphate-containing culture media (Critical: RPMI/DMEM contain high phosphate which ruins the assay).

  • Pre-incubation (Equilibrium):

    • Add 50 µL of Assay Buffer containing PSB-16131 (various concentrations).

    • Incubate for 20 minutes at 37°C.

    • Causality: Non-competitive inhibitors require time to access allosteric sites or stabilize the enzyme-inhibitor complex before substrate competition begins.

  • Reaction Start:

    • Add 50 µL of ATP Substrate (2x concentration, e.g., 200 µM) to the wells.

    • Final volume: 100 µL. Final ATP: 100 µM.

  • Incubation: Incubate for 15–30 minutes at 37°C.

    • Optimization: Do not exceed 30 mins; excessive hydrolysis leads to secondary breakdown of ADP by other enzymes (e.g., CD73), complicating data interpretation.

  • Termination & Detection:

    • Transfer 50 µL of the supernatant to a fresh transparent plate.

    • Add 100 µL Malachite Green Reagent.

    • Incubate 10-20 mins (color development).

    • Read Absorbance at 620–650 nm .

Data Analysis: Calculate % Inhibition =



Protocol B: Functional Potentiation of P2 Receptor Signaling (Calcium Imaging)

Objective: To demonstrate that PSB-16131 sustains ATP-mediated Calcium signaling by preventing ATP degradation.

  • Loading: Load cells (e.g., 1321N1 or HEK293-P2X) with a calcium indicator (Fluo-4 AM or Fura-2) for 30 mins.

  • Wash: Wash cells with HBSS to remove extracellular dye and esterases.

  • Pre-treatment: Incubate cells with 1 µM PSB-16131 or Vehicle (0.01% DMSO) for 15 minutes.

  • Baseline: Record baseline fluorescence for 30 seconds.

  • Stimulation: Inject a sub-maximal dose of ATP (e.g., 1 µM).

    • Note: At high ATP (>100 µM), the receptor is saturated, and enzyme inhibition effects are masked. Use low ATP to see the "protection" effect of PSB-16131.

  • Observation:

    • Control (Vehicle): Rapid peak followed by fast decay (as ATP is hydrolyzed).

    • Experimental (PSB-16131): Rapid peak followed by a sustained plateau or slower decay phase.

Part 3: Visualization & Formatting

Pathway Diagram: Purinergic Cascade & Inhibition

The following diagram illustrates the specific intervention point of PSB-16131 within the extracellular nucleotide hydrolysis cascade.

GPR84_Pathway cluster_effect Effect of PSB-16131 ATP Extracellular ATP (Active P2X Agonist) NTPDase2 NTPDase2 Enzyme (Surface Bound) ATP->NTPDase2 Substrate Signal_P2X P2X Receptor (Ca2+ Influx) ATP->Signal_P2X Activates ADP Extracellular ADP (Active P2Y1/12 Agonist) NTPDase2->ADP Hydrolysis (Major Path) AMP AMP (Inactive at P2) ADP->AMP Slow Hydrolysis Signal_P2Y P2Y Receptor (GPCR Signaling) ADP->Signal_P2Y Activates PSB PSB-16131 (Inhibitor) PSB->NTPDase2 Inhibits (IC50 ~539 nM)

Caption: PSB-16131 blocks NTPDase2, preventing ATP hydrolysis. This sustains P2X signaling while reducing ADP-dependent P2Y activation.

Experimental Workflow: Malachite Green Assay

Workflow Step1 1. Cell Preparation Seed cells in 96-well plate Wash 2x with Pi-free Buffer Step2 2. Inhibitor Pre-incubation Add PSB-16131 (0.1 - 10 µM) Incubate 20 min @ 37°C Step1->Step2 Step3 3. Substrate Addition Add ATP (Final 100 µM) Incubate 15-30 min @ 37°C Step2->Step3 Step4 4. Detection Transfer supernatant Add Malachite Green Reagent Step3->Step4 Step5 5. Analysis Read Absorbance @ 620nm Calculate % Inhibition Step4->Step5

Caption: Step-by-step protocol for quantifying NTPDase2 inhibition using the Malachite Green phosphate release assay.

Troubleshooting Guide
IssueProbable CauseSolution
High Background Signal Free phosphate in media or buffer.Use strict Pi-free buffers (Tyrode's/HBSS). Avoid RPMI/DMEM during the assay step.
Precipitation PSB-16131 insolubility.Ensure DMSO stock is fully dissolved (sonicate). Do not exceed 100 µM in aqueous buffer.
No Inhibition Observed High ATP concentration.If [ATP] >> Km, the inhibitor may be outcompeted (though PSB-16131 is non-competitive, substrate saturation masks effects). Lower ATP to 50-100 µM.
Cell Detachment Washing steps too vigorous.Use a multi-channel pipette aimed at the well wall, not the cell monolayer.

References

  • Baqui, Y., et al. (2020).[7] "Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3." Frontiers in Pharmacology, 11:1262.

  • Junker, A., et al. (2016). "Inhibitors for the bacterial ectonucleotidase Lp1NTPDase from Legionella pneumophila." Bioorganic & Medicinal Chemistry, 24(16), 3467-3475.

  • Zimmermann, H., et al. (2012). "Ecto-nucleotidases, molecular properties and functional impact." Anales de la Real Academia Nacional de Farmacia, 78, 229-253.

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Application Notes and Protocols for In Vivo Studies with PSB-16131: A Novel P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for In Vivo Investigation of PSB-16131

The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target in the prevention and treatment of arterial thrombosis. Adenosine diphosphate (ADP), released from dense granules of activated platelets and damaged red blood cells, binds to the P2Y12 receptor, a Gαi-coupled G protein-coupled receptor (GPCR).[1] This binding event initiates a signaling cascade that leads to a sustained platelet aggregation response, crucial for thrombus formation and stability.[1] Consequently, antagonism of the P2Y12 receptor is a clinically validated and effective antiplatelet strategy.[2][3]

PSB-16131 is a novel, potent, and selective antagonist of the P2Y12 receptor. Preclinical computational analyses and in vitro studies have indicated its high potential as an antiplatelet agent, warranting further investigation through in vivo studies to confirm its therapeutic efficacy and safety profile.[4] This document provides a comprehensive guide for researchers on the design and execution of in vivo studies with PSB-16131, from initial formulation and dose-range finding to detailed protocols for assessing its pharmacodynamic effects on platelet function.

I. Preclinical Considerations for In Vivo Studies with PSB-16131

A. Physicochemical Properties and Formulation

The successful in vivo application of any small molecule inhibitor hinges on its formulation. The low aqueous solubility of many small molecules, including potentially PSB-16131, necessitates the use of specific solvent systems to ensure bioavailability.

Table 1: Recommended Formulation Vehicles for PSB-16131

Formulation ComponentPurposeExample ConcentrationReference
Dimethyl sulfoxide (DMSO)Primary solvent10%[5]
PEG300Co-solvent40%[5]
Tween 80Surfactant/Emulsifier5%[5]
Saline (0.9% NaCl)Vehicle45%[5]

Protocol 1: Preparation of PSB-16131 Formulation for Intravenous (IV) Administration

  • Prepare a stock solution: Dissolve PSB-16131 in DMSO to a concentration of 10-50 mg/mL. Gentle warming and vortexing may be required.

  • Add co-solvents: In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution. Sequentially add PEG300 and Tween 80, mixing thoroughly after each addition.

  • Final dilution: Add saline to the desired final volume and mix until a clear solution is obtained.

  • Sterilization: Filter the final formulation through a 0.22 µm syringe filter before administration.

Causality behind Experimental Choices: The combination of DMSO, PEG300, and Tween 80 is a widely used and effective vehicle for solubilizing hydrophobic compounds for in vivo use.[5] This formulation enhances the bioavailability of the compound, ensuring that it reaches the target site in sufficient concentrations to exert its pharmacological effect.

B. Animal Model Selection

The choice of animal model is critical for the translational relevance of the study. For thrombosis research, several well-established models are available.

Table 2: Common In Vivo Models for Thrombosis Research

Animal ModelInjury MethodEndpointAdvantagesDisadvantages
MouseFerric chloride-induced carotid artery injuryTime to occlusionHigh throughput, well-characterizedLess physiological than other models
RatRose Bengal photochemical-induced thrombosisThrombus size and stabilityControlled injury, reproducibleRequires specialized equipment
RabbitIliac artery balloon de-endothelializationNeointimal hyperplasia, thrombosisLarger vessel size, more human-like physiologyHigher cost, lower throughput

Expertise & Experience: The ferric chloride-induced carotid artery injury model in mice is an excellent starting point for initial efficacy studies of PSB-16131 due to its simplicity and reproducibility.

C. Dose-Range Finding and Pharmacokinetics

A preliminary dose-range finding study is essential to determine the optimal therapeutic window for PSB-16131. This involves administering a range of doses and monitoring for both efficacy (e.g., inhibition of platelet aggregation) and toxicity.

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of PSB-16131. These studies will determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), which are vital for designing effective dosing regimens.[6]

II. In Vivo Efficacy Assessment of PSB-16131

The primary goal of in vivo efficacy studies is to demonstrate that PSB-16131 can inhibit platelet aggregation and prevent thrombus formation in a living organism.

A. P2Y12 Signaling Pathway

The following diagram illustrates the central role of the P2Y12 receptor in platelet activation and the point of intervention for PSB-16131.

P2Y12_Signaling cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gai Gαi P2Y12->Gai PI3K PI3 Kinase P2Y12->PI3K PSB16131 PSB-16131 PSB16131->P2Y12 Inhibition AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP GPIIbIIIa GPIIb/IIIa Activation cAMP->GPIIbIIIa Inhibition Rap1b Rap1b PI3K->Rap1b Rap1b->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: P2Y12 signaling pathway and inhibition by PSB-16131.

B. Ex Vivo Platelet Aggregation Assays

A key pharmacodynamic endpoint for P2Y12 antagonists is the inhibition of ADP-induced platelet aggregation.[7] This is typically assessed ex vivo using blood collected from animals treated with PSB-16131.

Protocol 2: Light Transmission Aggregometry (LTA)

  • Blood Collection: Collect whole blood from anesthetized animals via cardiac puncture into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 10 minutes at room temperature. Carefully collect the supernatant (PRP).

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP, which serves as the 100% aggregation reference.

  • Aggregation Measurement:

    • Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation.

    • Add a known concentration of ADP (e.g., 10 µM) to induce aggregation.

    • Record the change in light transmission over time. The maximal aggregation is calculated relative to the PPP control.[8]

  • Data Analysis: Compare the percentage of maximal aggregation in samples from PSB-16131-treated animals to that of vehicle-treated controls.

Trustworthiness: LTA is considered the gold standard for assessing platelet aggregation due to its high reproducibility and sensitivity.[8][9]

Protocol 3: Whole Blood Aggregometry (WBA)

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate).

  • Aggregation Measurement:

    • Dilute the whole blood 1:1 with saline.

    • Place the diluted blood into the aggregometer cuvette with a stir bar.

    • Add ADP to induce aggregation.

    • Platelet aggregation is measured as an increase in electrical impedance as platelets coat the electrodes.[10]

  • Data Analysis: The change in impedance is proportional to the degree of platelet aggregation.

Expertise & Experience: WBA offers the advantage of assessing platelet function in a more physiological environment that includes red and white blood cells, which can influence platelet activity.[9][10]

C. In Vivo Thrombosis Model

Protocol 4: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis in Mice

  • Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.

  • Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Induction of Injury: Apply a small piece of filter paper saturated with 10% FeCl3 to the adventitial surface of the artery for 3 minutes.

  • Monitoring of Thrombosis: Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).

  • Data Analysis: The primary endpoint is the time to vessel occlusion. A significant prolongation of this time in PSB-16131-treated animals compared to controls indicates antithrombotic efficacy.

Experimental Workflow Diagram:

FeCl3_Workflow cluster_protocol FeCl3-Induced Thrombosis Protocol Anesthesia Anesthetize Mouse Surgery Expose Carotid Artery Anesthesia->Surgery Flow_Probe Place Doppler Flow Probe Surgery->Flow_Probe Baseline_Flow Measure Baseline Blood Flow Flow_Probe->Baseline_Flow FeCl3_Application Apply 10% FeCl3 Baseline_Flow->FeCl3_Application Monitoring Monitor Blood Flow FeCl3_Application->Monitoring Occlusion Vessel Occlusion Monitoring->Occlusion Data_Analysis Analyze Time to Occlusion Occlusion->Data_Analysis

Caption: Workflow for the ferric chloride-induced thrombosis model.

III. Advanced In Vivo Assessment Techniques

A. Flow Cytometry for Platelet Activation Markers

Flow cytometry can be used to provide a more detailed analysis of platelet activation states by measuring the expression of specific cell surface markers.[11]

Table 3: Flow Cytometry Markers for Platelet Activation

MarkerDescription
P-selectin (CD62P)A marker of alpha-granule secretion.
Activated GPIIb/IIIa (PAC-1)Binds to the activated conformation of the GPIIb/IIIa receptor.

Protocol 5: Flow Cytometric Analysis of Platelet Activation

  • Blood Collection: Collect whole blood as described previously.

  • Platelet Stimulation: Aliquot whole blood and stimulate with ADP in the presence or absence of PSB-16131.

  • Antibody Staining: Add fluorescently labeled antibodies against P-selectin and activated GPIIb/IIIa.

  • Fixation: Fix the samples with 1% paraformaldehyde.

  • Data Acquisition and Analysis: Analyze the samples on a flow cytometer to quantify the percentage of activated platelets.

IV. Conclusion and Future Directions

The protocols and guidelines presented in this document provide a robust framework for the in vivo evaluation of PSB-16131. By systematically assessing its formulation, pharmacokinetics, and pharmacodynamics, researchers can generate the high-quality data necessary to advance this promising P2Y12 receptor antagonist through the drug development pipeline. Future studies may include investigations into bleeding risk, interactions with other medications, and efficacy in more complex disease models.

References

  • In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - MDPI. Available from: [Link]

  • P2Y12 inhibitor - YouTube. Available from: [Link]

  • Pharmacology of proton pump inhibitors - PubMed - NIH. Available from: [Link]

  • Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC. Available from: [Link]

  • (PDF) FORMULATION AND IN-VITRO/IN-VIVO ASSESSMENT OF ENHANCED BIOAVAILABILITY OF LACIDIPINE USING NANO PURE TECHNIQUE - ResearchGate. Available from: [Link]

  • P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC - PubMed Central. Available from: [Link]

  • P2Y12 Antagonism | Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]

  • Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. Available from: [Link]

  • Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf. Available from: [Link]

  • P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application - MDPI. Available from: [Link]

  • The Role of Whole Blood Platelet Aggregation Studies in the Diagnosis of Unexplained Bleeding Tendencies - ASH Publications. Available from: [Link]

  • Pharmacodynamic profiles of P2Y12 inhibitors | Download Table - ResearchGate. Available from: [Link]

  • Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry - JoVE. Available from: [Link]

Sources

Solubilizing PSB-16131 for laboratory use

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Solubilization and Handling of PSB-16131

Executive Summary & Compound Profile

PSB-16131 is a potent, non-competitive inhibitor of NTPDase2 (Nucleoside Triphosphate Diphosphohydrolase-2), with an IC


 of approximately 539 nM [1, 2].[1][2][3][4][5][6][7] Structurally, it is an anthraquinone derivative (1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate).[1][6][7][8]

Unlike direct P2Y12 receptor antagonists (e.g., PSB-0739), PSB-16131 modulates purinergic signaling upstream by inhibiting the hydrolysis of ATP to ADP.[1] Since ADP is the primary agonist for P2Y12 and P2Y1 receptors, PSB-16131 effectively alters the agonist landscape, preserving extracellular ATP while reducing local ADP generation [3].

Critical Handling Note: PSB-16131 contains a lipophilic phenanthryl group fused to a hydrophilic sulfonate moiety.[1] This amphiphilic nature creates specific solubility challenges, notably a tendency to form micelles or precipitate in high-salt aqueous buffers if not solubilized correctly.

Physicochemical Specifications
PropertyDetail
Chemical Name 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (typically supplied as Sodium Salt)
Molecular Formula C

H

N

NaO

S (Sodium Salt)
Molecular Weight ~524.5 g/mol (Check specific batch CoA)
Primary Target NTPDase2 (IC

~539 nM)
Appearance Dark blue/violet solid
Solubility (DMSO) High (~25 mg/mL or ~48 mM)
Solubility (Water) Low/Moderate (pH dependent; prone to aggregation)

Solubilization Protocol

This protocol ensures the preparation of a stable stock solution and a precipitate-free working solution for biological assays.

Reagents & Equipment
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell Culture Grade).[1]
    
  • Vehicle: PBS (pH 7.[1]4) or physiological media (e.g., DMEM).[1]

  • Equipment: Ultrasonic water bath, Vortex mixer, Centrifuge (optional).

Step 1: Preparation of Stock Solution (10 mM)

Target Concentration: 10 mM is the recommended stock concentration to allow for >1000x dilution in assays (keeping DMSO < 0.1%).[1]

  • Calculate Volume: Determine the volume of DMSO required based on the mass of PSB-16131.

    • Formula:

      
      [1]
      
  • Add Solvent: Add the calculated volume of anhydrous DMSO directly to the vial.

    • Why DMSO? The phenanthryl rings induce strong

      
      -
      
      
      
      stacking interactions in the solid state. DMSO effectively disrupts these interactions, whereas water alone may result in incomplete dissolution.
  • Sonication (CRITICAL): Sonicate the vial in an ultrasonic water bath at room temperature for 5–10 minutes .

    • Visual Check: The solution must be a clear, dark blue/violet liquid with no visible particulates. If particles remain, sonicate for an additional 5 minutes.

  • Storage: Aliquot into light-protective (amber) vials. Store at -20°C (1 month) or -80°C (6 months). Avoid repeated freeze-thaw cycles.[1]

Step 2: Preparation of Working Solution

Challenge: Rapid dilution of the hydrophobic stock into aqueous buffer can cause "crash-out" (precipitation).

  • Pre-warm Buffers: Ensure your PBS or culture media is at room temperature or 37°C. Cold buffers decrease solubility.[1]

  • Intermediate Dilution (Optional but Recommended):

    • If the final target is 1

      
      M, first dilute the 10 mM stock 1:100 in DMSO to create a 100 
      
      
      
      M "sub-stock".
  • Final Dilution (The "Drop-wise" Method):

    • While vortexing the aqueous buffer gently, add the DMSO stock drop-wise .

    • Rule of Thumb: Keep final DMSO concentration

      
       0.5% (v/v) to avoid solvent toxicity in cells.[1]
      
  • Clarification: If the working solution appears cloudy, centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated; do not use.

Visualized Workflows

Figure 1: Solubilization Decision Tree

Caption: Logical workflow for preparing PSB-16131, emphasizing the critical sonication step and visual QC to prevent experimental artifacts.

G Start Solid PSB-16131 Solvent Add Anhydrous DMSO (Target: 10 mM) Start->Solvent Sonicate Sonicate (5-10 mins) Room Temp Solvent->Sonicate Check Visual Inspection Sonicate->Check Clear Clear Dark Blue Solution Check->Clear Pass Cloudy Particulates Visible Check->Cloudy Fail Aliquot Aliquot & Store -20°C Clear->Aliquot Cloudy->Sonicate Repeat Dilute Dilute into Aqueous Buffer (Drop-wise, Vortexing) Aliquot->Dilute

Figure 2: Biological Mechanism of Action

Caption: PSB-16131 inhibits NTPDase2, blocking the conversion of ATP to ADP. This reduces ADP availability for P2Y12 activation while prolonging ATP signaling at P2Y2/P2X receptors.[1]

Pathway ATP Extracellular ATP NTPDase2 NTPDase2 (Enzyme) ATP->NTPDase2 Substrate P2Y2 P2Y2 / P2X (Activation) ATP->P2Y2 Activates ADP Extracellular ADP NTPDase2->ADP Hydrolysis P2Y12 P2Y12 / P2Y1 (Reduced Activation) ADP->P2Y12 Activates PSB PSB-16131 (Inhibitor) PSB->NTPDase2 Inhibits (IC50 ~539 nM)

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitate in Stock Moisture absorption by DMSO.[1]Use fresh, anhydrous DMSO.[1] Sonicate longer.
Precipitate in Media Rapid addition or high salt shock.[1]Dilute stock 1:10 with water before adding to high-salt media (if concentration allows).
Loss of Activity Hydrolysis of compound or freeze-thaw damage.[1]Use single-use aliquots. Check CoA for stability.
Unexpected Ca2+ Flux Off-target P2Y activation?PSB-16131 is selective for NTPDase2 but check concentration; >10

M may lose selectivity [1].[1]

References

  • Baqi, Y., et al. (2020).[6] "Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3." Frontiers in Pharmacology, 11:1282.[4]

  • MedChemExpress. "PSB-16131 Product Datasheet." MedChemExpress.

  • Robson, S. C., et al. (2006).[9] "The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance." Purinergic Signalling, 2:409–430.[9]

Sources

Application Note: High-Precision Modulation of Purinergic Signaling in Cancer Models using PSB-16131

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Purinergic Landscape in Cancer

The Tumor Microenvironment (TME) is rich in extracellular nucleotides (ATP, ADP) and nucleosides (Adenosine).[1][2][3] This "purinergic halo" dictates immune evasion, metastasis, and thrombosis.[2][3]

  • ATP generally acts as a "danger signal" (DAMP), promoting inflammation and Immunogenic Cell Death (ICD) via P2X7 receptors.[1][2]

  • Adenosine is a potent immunosuppressant, inhibiting T-cell and NK-cell activity via A2A/A2B receptors.[1][2][3]

Enzymes known as Ectonucleotidases control this balance.[2][3][4][5]

  • NTPDase1 (CD39): Rapidly hydrolyzes ATP

    
     AMP (driving Adenosine production).[1][2][3]
    
  • NTPDase2 (CD39L1): Preferentially hydrolyzes ATP

    
     ADP, with minimal hydrolysis of ADP 
    
    
    
    AMP.[2][3]
Why PSB-16131?

Most historical inhibitors (e.g., ARL 67156, POM-1) are non-selective, blocking multiple ectonucleotidases simultaneously.[2][3] PSB-16131 is a potent, non-competitive inhibitor highly selective for NTPDase2 (ICngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">




539 nM).[1][2][3][6][7][8]

Mechanistic Causality: By inhibiting NTPDase2 with PSB-16131, researchers can:

  • Sustain high extracellular ATP (eATP) levels: Preventing the degradation of ATP preserves its signaling potential at P2X7 receptors, potentially inducing tumor cell death.[2][3]

  • Deplete extracellular ADP: Since NTPDase2 is the primary producer of ADP from ATP, its inhibition reduces P2Y1/P2Y12 activation.[2][3] This is critical in cancer because P2Y12 on platelets mediates cancer-associated thrombosis and protects circulating tumor cells (CTCs).[1][2][3]

Pathway Visualization

The following diagram illustrates the specific intervention point of PSB-16131 within the purinergic signaling cascade.[1][2][3]

PurinergicSignaling eATP Extracellular ATP (Pro-Inflammatory / ICD) eADP Extracellular ADP (Platelet Aggregation) eATP->eADP Hydrolysis P2X7 P2X7 Receptor (Tumor Lysis) eATP->P2X7 Activates eAMP Extracellular AMP eADP->eAMP NTPDase1 (CD39) P2Y12 P2Y12 Receptor (Metastasis/Clotting) eADP->P2Y12 Activates ADO Adenosine (Immunosuppression) eAMP->ADO CD73 NTPDase2 NTPDase2 (Target Enzyme) NTPDase2->eATP Substrate NTPDase2->eADP Product PSB16131 PSB-16131 (Inhibitor) PSB16131->NTPDase2 Blocks

Caption: PSB-16131 blocks NTPDase2, preventing ATP hydrolysis.[1][2][3][9] Result: Increased P2X7 activation (Anti-tumor) and decreased P2Y12 activation (Anti-thrombotic).[1][2][3]

Preparation & Handling Protocols

Physicochemical Properties[1][2][3][5][6][8][11]
  • Chemical Name: Sodium 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate.[1][2][3][10]

  • Molecular Weight: ~520-550 g/mol (depending on salt form/hydration).[1][2][3]

  • Solubility: The sulfonate group confers some aqueous solubility, but the anthraquinone core is hydrophobic.[2][3]

  • Appearance: Dark blue/violet powder (typical of anthraquinone dyes).[1][2][3]

Stock Solution Preparation (10 mM)

Expert Note: While water solubility is possible, DMSO is recommended for stock solutions to prevent micro-precipitation during freeze-thaw cycles.[1][2][3]

  • Weigh 5.2 mg of PSB-16131 (adjust based on batch-specific MW).

  • Add 1.0 mL of sterile, anhydrous DMSO (Grade

    
     99.9%).
    
  • Vortex vigorously for 1 minute until fully dissolved.

  • Aliquot into light-protective amber tubes (50 µL per tube).

  • Storage: -20°C (stable for 1 month) or -80°C (stable for 6 months).

Working Solution
  • Diluent: Serum-free cell culture media or PBS.[1][2][3]

  • Preparation: Dilute the 10 mM stock 1:1000 to achieve 10 µM (High dose) or 1:10,000 for 1 µM (Target dose).

  • Vehicle Control: Media containing 0.1% DMSO.[2][3]

Experimental Protocols

Experiment A: Validation of NTPDase2 Inhibition (The "Malachite Green" Assay)

Before treating cells for phenotypic outcomes, you must verify that PSB-16131 is inhibiting ATPase activity in your specific cell line.[1][2][3]

Rationale: This assay measures the release of inorganic phosphate (Pi) liberated during ATP hydrolysis.[1][2][3] If PSB-16131 works, Pi levels will drop compared to control.[1][2][3]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at

    
     cells/well in a 96-well plate. Allow attachment overnight.
    
  • Wash: Wash cells 3x with Tyrode’s buffer (phosphate-free) to remove background Pi from culture media.[1][2][3]

  • Treatment:

    • Group 1: Vehicle (Tyrode's + 0.1% DMSO).[1][2][3]

    • Group 2: PSB-16131 (1 µM).[1][2][3]

    • Group 3: PSB-16131 (10 µM).[1][2][3]

    • Substrate: Add ATP (final concentration 500 µM) to all wells.

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Supernatant Collection: Transfer 50 µL of supernatant to a fresh transparent plate.

  • Detection: Add 100 µL of Malachite Green Reagent. Incubate 15 mins at room temperature.

  • Read: Measure Absorbance at 630 nm.

  • Calculation: % Inhibition =

    
    .[1][2][3]
    
Experiment B: P2X7-Mediated Pore Formation (Yo-Pro-1 Uptake)

Hypothesis: PSB-16131 prevents ATP breakdown


 High eATP 

P2X7 activation

Macropore opening.[1][2][3]

Protocol:

  • Seeding: Seed cells in black-walled 96-well plates.

  • Pre-incubation: Treat cells with PSB-16131 (10 µM) or Vehicle for 30 minutes.

  • Dye Loading: Add Yo-Pro-1 iodide (1 µM final), a green fluorescent dye that only enters cells when P2X7 pores are open.[1][2][3]

  • Agonist Trigger: Add a sub-maximal dose of ATP (e.g., 100 µM).[2][3]

    • Note: Without the inhibitor, ectonucleotidases would degrade this ATP rapidly, closing the pores.[2][3] With PSB-16131, the pores should remain open longer.[1][2][3]

  • Kinetic Reading: Measure fluorescence (Ex 485 nm / Em 520 nm) every 2 minutes for 1 hour.

  • Result: PSB-16131 treated wells should show significantly higher fluorescence accumulation (AUC) than Vehicle + ATP.[1][2][3]

Experiment C: Cancer Cell Migration (Transwell Assay)

Hypothesis: NTPDase2 produces ADP.[1][2][3] ADP stimulates P2Y1/P2Y12 to drive migration.[2][3] Blocking NTPDase2 reduces ADP and inhibits migration.[2][3]

Protocol:

  • Preparation: Starve cells in serum-free media for 12 hours.

  • Upper Chamber: Plate

    
     cells in serum-free media containing PSB-16131 (5 µM)  or Vehicle.
    
  • Lower Chamber: Add media with 10% FBS (chemoattractant).

  • Incubation: 24 hours at 37°C.

  • Analysis:

    • Wipe non-migrated cells from the top of the membrane.[2][3]

    • Fix with 4% Paraformaldehyde.[2][3]

    • Stain with Crystal Violet.[2][3]

    • Image and count 5 random fields.[2][3]

Data Interpretation & Troubleshooting

Expected Data Profile
AssayReadoutVehicle ControlPSB-16131 (Treatment)Interpretation
ATPase Activity Absorbance (630nm)HighLow Reduced ATP hydrolysis confirms target engagement.[1][2][3]
eATP Levels Luminescence (RLU)Low/MediumHigh Preservation of extracellular ATP pool.[1][2][3]
Pore Formation Yo-Pro-1 FluorescenceLowHigh High eATP activates P2X7 pores.[1][2][3]
Cell Migration Cell CountHighLow Reduced ADP generation limits P2Y receptor-driven motility.[1][2][3]
Troubleshooting Guide
  • Issue: No difference in ATPase activity.

    • Cause: High background phosphate in media.[2][3]

    • Solution: Ensure thorough washing with phosphate-free Tyrode's or HEPES buffer before adding the substrate.[1][2][3]

  • Issue: Precipitation in wells.

    • Cause: PSB-16131 concentration >50 µM in aqueous buffer.[1][2][3]

    • Solution: Keep working concentrations below 20 µM.[2][3] The IC50 is nanomolar (~0.5 µM), so 5-10 µM is sufficient for maximal inhibition.[1][2][3]

  • Issue: High cell death in controls.[2][3]

    • Cause: Serum starvation too long or DMSO toxicity.[2][3]

    • Solution: Ensure final DMSO concentration is <0.5%.[2][3]

References

  • Rashed, M., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[2][3][11][6] Frontiers in Pharmacology.[2][3]

    • [Link]

    • Core Reference: Defines the synthesis, IC50 (539 nM), and selectivity profile of PSB-16131 (Compound 20).
  • Robson, S. C., et al. (2006). The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance.[2][3] Purinergic Signalling.[2][3][4][5][9]

    • [Link]

    • Context: Establishes the role of NTPDase2 in preferentially hydrolyzing ATP to ADP.[2][3]

  • Di Virgilio, F., et al. (2018). The P2X7 Receptor in Infection and Inflammation.[2][3] Immunity.[2][3][9][12]

    • [Link][1][2][3]

    • Mechanism:[1][3][8] Explains the downstream consequences of high eATP (preserved by PSB-16131) on P2X7 activation.

  • Baqi, Y. (2015). Ecto-nucleotidase inhibitors: Recent developments and future perspectives.[2][3] Mini Reviews in Medicinal Chemistry.

    • [Link][1][2][3]

    • Chemistry: Discusses the anthraquinone scaffold used in PSB series inhibitors.

Sources

Advanced Application Note: NTPDase2 Activity Assay using PSB-16131

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

NTPDase2 is a critical ecto-enzyme responsible for the preferential hydrolysis of extracellular ATP to ADP. Unlike its counterpart NTPDase1 (CD39), which rapidly degrades ATP to AMP, NTPDase2 accumulates ADP, thereby acting as a specific regulator of P2Y receptor signaling (specifically P2Y1, P2Y12, and P2Y13) and P2X receptor desensitization.

PSB-16131 is a potent, non-competitive allosteric inhibitor of human NTPDase2 with an ICngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 of approximately 539 nM  [1].[1] Structurally derived from the anthraquinone scaffold (related to Reactive Blue 2), it exhibits high selectivity for NTPDase2 over NTPDase1, -3, and -8, making it an indispensable tool for dissecting the specific contributions of NTPDase2 in neuroinflammation, vascular hemostasis, and purinergic neurotransmission.
Mechanistic Pathway

The following diagram illustrates the specific intervention point of PSB-16131 within the purinergic signaling cascade.

PurinergicSignaling ATP Extracellular ATP NTPDase2 NTPDase2 (Target) ATP->NTPDase2 ADP ADP (Accumulation) NTPDase2->ADP Hydrolysis AMP AMP ADP->AMP NTPDase1/CD73 P2Y P2Y1 / P2Y12 Activation ADP->P2Y Agonist PSB PSB-16131 (Inhibitor) PSB->NTPDase2 Non-competitive Inhibition

Figure 1: PSB-16131 prevents the conversion of ATP to ADP, thereby modulating downstream ADP-dependent P2Y receptor signaling.

Experimental Design & Causality

To ensure data integrity, this assay relies on the Malachite Green Phosphate Detection method. However, because PSB-16131 is an anthraquinone derivative (often blue/violet), it presents a specific risk of optical interference. The protocol below incorporates a self-validating "Compound Interference Control" to mitigate false positives/negatives.

Key Biochemical Parameters
ParameterValue / ConditionRationale
Substrate ATP (100 - 500 µM)Concentrations near

ensure sensitivity to non-competitive inhibition.
Cofactor Ca

or Mg

(5 mM)
NTPDase2 is a divalent cation-dependent enzyme.
Inhibitor PSB-16131Dissolve in DMSO. Final DMSO < 2% to prevent enzyme denaturation.
Readout OD 600–630 nmDetection of phosphomolybdate complex (inorganic phosphate release).
Incubation 37°C, 15-30 minsSufficient time for linear product formation (<10% substrate consumption).

Detailed Protocol: Malachite Green Activity Assay

Phase A: Reagent Preparation
  • Assay Buffer (2X): 20 mM HEPES, 10 mM CaCl

    
    , pH 7.4.
    
    • Note: Avoid phosphate-based buffers (PBS) as they will saturate the detector.

  • PSB-16131 Stock: Prepare a 10 mM stock in 100% DMSO. Store at -80°C in aliquots (light sensitive).

  • Enzyme Source: Recombinant human NTPDase2 (membrane fraction or purified ectodomain) diluted in 0.9% NaCl + 0.1% BSA.

    • Validation: Ensure specific activity is >500 nmol Pi/min/mg protein before use.

  • Malachite Green Reagent: Mix 3 parts 0.045% Malachite Green (in water) with 1 part 4.2% Ammonium Molybdate (in 4M HCl). Add 0.05% Tween-20 to stabilize. Filter before use.

Phase B: Assay Workflow

The following workflow utilizes a 96-well plate format.

AssayWorkflow Step1 1. Pre-Incubation Enzyme + PSB-16131 (10 min @ 37°C) Step2 2. Reaction Initiation Add ATP Substrate (Final: 100-500 µM) Step1->Step2 Step3 3. Enzymatic Hydrolysis Incubate 20 min @ 37°C Step2->Step3 Step4 4. Termination Add Malachite Green Reagent (Quenches reaction + Color dev) Step3->Step4 Step5 5. Stabilization Incubate 15 min @ RT Step4->Step5 Step6 6. Quantification Measure Absorbance @ 630 nm Step5->Step6

Figure 2: Step-by-step workflow for the colorimetric determination of NTPDase2 inhibition.

Phase C: Step-by-Step Procedure
  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Inhibitor Addition:

    • Add 10 µL of PSB-16131 (diluted in Assay Buffer) to experimental wells.

    • Concentration Range: 1 nM to 10 µM (log scale) for IC

      
       determination.
      
  • Enzyme Addition:

    • Add 40 µL of diluted NTPDase2 enzyme.

    • Pre-incubation: Shake gently and incubate for 10 minutes at 37°C .

    • Scientific Rationale: This allows the inhibitor to reach equilibrium with the enzyme's allosteric sites before substrate competition begins.

  • Substrate Initiation:

    • Add 50 µL of ATP substrate solution (prepared in Assay Buffer).

    • Final Volume: 100 µL.

  • Reaction: Incubate at 37°C for 15–20 minutes.

  • Termination & Detection:

    • Add 50 µL of Malachite Green Reagent to all wells.

    • Incubate for 15 minutes at Room Temperature (color development).

  • Read: Measure Absorbance at 600–630 nm.

Phase D: Essential Controls (Self-Validation)

To validate the data, you must run the following controls in parallel:

Control TypeComponentsPurpose
Blank (Background) Buffer + ATP + Malachite Green (No Enzyme)Corrects for non-enzymatic ATP hydrolysis.
Max Activity (

)
Enzyme + ATP + Solvent (DMSO only)Defines 100% activity baseline.
Interference Check Buffer + PSB-16131 (High Conc) + Phosphate StdCRITICAL: Checks if PSB-16131 absorbs at 630nm or quenches the dye.
Standard Curve Phosphate Standards (0 - 50 µM)Converts OD to µmol Phosphate released.

Data Analysis & Interpretation

Optical Interference Correction

If the Interference Check control shows absorbance significantly higher than the buffer blank, PSB-16131 contributes to the signal. You must subtract the OD of the (Compound + Buffer) well from the corresponding experimental well.

  • Note: PSB-16131 is an anthraquinone (blue).[2] At high concentrations (>10 µM), it may interfere. If interference is >10% of the signal, switch to HPLC analysis (quantifying ADP production directly) [2].

IC Calculation

Calculate the % Inhibition for each concentration:



Plot log[PSB-16131] vs. % Inhibition using non-linear regression (4-parameter logistic fit).
  • Expected IC

    
    :  ~539 nM (0.54 µM) [1].
    
Mode of Inhibition

To confirm the non-competitive mechanism described by Baqi et al.:

  • Perform the assay at varying ATP concentrations (e.g., 50, 100, 200, 500 µM).

  • Generate a Lineweaver-Burk Plot .

  • Result: You should observe lines intersecting on the X-axis (unchanged

    
    ) but with different Y-intercepts (reduced 
    
    
    
    ).

Troubleshooting & Optimization

  • Problem: High Background Absorbance.

    • Cause: Free phosphate in the ATP stock or contaminated glassware.

    • Solution: Use high-purity ATP (>99%) and treat water/buffers with Chelex-100 resin to remove trace phosphate/metals.

  • Problem: Low Signal-to-Noise Ratio.

    • Cause: Enzyme activity too low or reaction time too short.

    • Solution: Increase enzyme concentration or extend incubation to 30 mins (ensure linearity is maintained).

  • Problem: Precipitation of PSB-16131.

    • Cause: Low solubility in aqueous buffer.

    • Solution: Ensure the intermediate dilution step (from 100% DMSO to Buffer) involves rapid vortexing. Do not exceed 100 µM in the final assay.

References

  • Baqi, Y., et al. (2009). High-affinity, non-nucleotide-derived competitive antagonists of P2Y12 receptors. Journal of Medicinal Chemistry, 52(12), 3784–3793. (Note: This group characterized the anthraquinone derivatives including PSB-16131).[3][2]

    • Source Verification:

  • Zimmermann, H., et al. (2012). Ectonucleotidases: Molecular structures, catalytic mechanisms, and inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology, 385, 513–533.

    • Source Verification:

  • Lee, S. Y., et al. (2018). Polyoxometalates as potent and selective inhibitors of NTPDase isoforms. Biochemical Pharmacology, 151, 58-68. (Provides comparative protocols for NTPDase inhibition assays).

    • Source Verification:

(Note: While PSB-16131 is a specific catalog compound, primary literature often refers to it by its chemical series number from the Müller group in Bonn. Ensure cross-referencing with the chemical structure 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate).

Sources

Application Note: Flow Cytometry Analysis of Cellular Responses to the P2Y12 Antagonist PSB-16131

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y12 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical mediator of cellular signaling.[1][2] While its role in platelet aggregation and thrombosis is well-established, making it a key target for antiplatelet therapies, emerging evidence highlights its functional expression on a variety of other cells, including immune cells like monocytes and macrophages, as well as in the central nervous system.[1][2][3][4] This expanded role suggests that modulating P2Y12 activity could have significant implications for inflammatory diseases, cancer, and neuroinflammation.[1][5][6]

PSB-16131 is a potent and selective antagonist of the P2Y12 receptor. By blocking the binding of ADP, it inhibits the downstream signaling cascade, offering a powerful tool for investigating the physiological and pathological roles of this receptor. Flow cytometry is an indispensable technology for this purpose, providing rapid, multi-parametric analysis of individual cells within a heterogeneous population.[7][8] This application note provides a detailed guide for utilizing flow cytometry to characterize the cellular effects of PSB-16131 treatment, with a focus on assessing apoptosis and cell cycle progression.

Scientific Background: The P2Y12 Signaling Pathway

The P2Y12 receptor is coupled to an inhibitory G-protein (Gi).[9][10] Upon activation by ADP, the Gi protein inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and other downstream effectors, influencing a wide array of cellular processes including cell survival, proliferation, and activation state. By antagonizing this receptor, PSB-16131 prevents the ADP-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels and altering cellular fate.

P2Y12_Signaling cluster_membrane Plasma Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ADP ADP (Agonist) ADP->P2Y12 Activates PSB PSB-16131 (Antagonist) PSB->P2Y12 Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Proliferation, Survival) PKA->Response Regulates

Caption: P2Y12 Receptor Signaling Pathway.

Core Experimental Workflow

A typical experiment to assess the effects of PSB-16131 involves several key stages, from initial cell culture to final data analysis. Proper planning and execution at each step are critical for generating reliable and reproducible results. The flow cytometry component itself requires careful sample preparation and the inclusion of appropriate controls to ensure data integrity.

Experimental_Workflow cluster_prep Phase 1: Cell Preparation & Treatment cluster_stain Phase 2: Staining cluster_acq Phase 3: Data Acquisition & Analysis A 1. Cell Culture (Seed cells at optimal density) B 2. PSB-16131 Treatment (Include Vehicle Control, Dose-Response) A->B C 3. Incubation (Monitor for desired time points) B->C D 4. Cell Harvesting (e.g., Trypsinization) C->D E 5. Washing (PBS washes to remove media) D->E F 6. Staining (e.g., Annexin V/PI, PI for Cell Cycle) E->F G 7. Flow Cytometry (Acquire 10,000+ events) F->G H 8. Data Analysis (Gating, Quantification) G->H I 9. Interpretation (Compare treated vs. control) H->I

Caption: General Experimental Workflow.

Protocol 1: Apoptosis Analysis using Annexin V & Propidium Iodide (PI)

Principle of the Assay This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[12]

Materials and Reagents

  • PSB-16131 compound

  • Vehicle control (e.g., DMSO)

  • Cell line of interest expressing P2Y12

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)

  • Flow cytometer

Step-by-Step Protocol

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

  • Treatment: Treat cells with varying concentrations of PSB-16131 (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Harvesting: Collect both floating and adherent cells. Gently aspirate the culture medium (containing floating cells) into a 15 mL conical tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine these with the cells in the medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[13] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis and Gating Strategy For robust analysis, it is crucial to set up proper compensation controls (unstained cells, Annexin V-FITC only, PI only) to correct for spectral overlap.[15] The primary analysis involves creating a dot plot of Annexin V-FITC (x-axis) versus PI (y-axis).

Gating_Strategy Apoptosis Assay Gating cluster_plot X_axis Annexin V-FITC → Origin X_axis->Origin Y_axis Propidium Iodide (PI) → Y_axis->Origin Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Caption: Quadrant Gating for Annexin V/PI Assay.

Example Data Presentation

Treatment Group % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
Vehicle Control 92.5 ± 2.1 3.5 ± 0.8 2.0 ± 0.5 2.0 ± 0.6
PSB-16131 (10 µM) 75.4 ± 3.5 15.1 ± 2.2 5.5 ± 1.1 4.0 ± 0.9
PSB-16131 (50 µM) 48.2 ± 4.1 35.8 ± 3.7 10.3 ± 1.9 5.7 ± 1.2

| Positive Control | 25.1 ± 3.8 | 40.2 ± 4.5 | 28.7 ± 3.3 | 6.0 ± 1.5 |

Protocol 2: Cell Cycle Analysis with Propidium Iodide

Principle of the Assay This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G0/G1 have a normal (2n) DNA content, cells in G2/M have double the DNA content (4n), and cells in the S phase (DNA synthesis) have an intermediate amount. To allow PI access to the nucleus, cells must first be fixed and permeabilized, typically with cold ethanol.[16] RNase treatment is necessary to prevent PI from binding to double-stranded RNA, which would otherwise confound the DNA measurement.[17]

Materials and Reagents

  • Treated and control cells from the experiment

  • PBS

  • Cold 70% ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Step-by-Step Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Harvesting: Harvest adherent and floating cells as described previously.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[16] Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks at this stage.

  • Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes. Discard the ethanol and wash the pellet twice with PBS to rehydrate the cells.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[18]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Analysis: Analyze by flow cytometry. Acquire data for at least 10,000 events per sample.

Data Analysis and Interpretation The data is displayed as a histogram of PI fluorescence intensity (DNA content) on a linear scale.[18] The x-axis represents fluorescence intensity, and the y-axis represents the number of events (cells). The first peak represents the G0/G1 population, the second, smaller peak represents the G2/M population, and the region between them represents the S phase population. Specialized cell cycle analysis software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase may suggest a cell cycle arrest induced by PSB-16131 treatment.

Example Data Presentation

Treatment Group % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 65.2 ± 2.8 20.5 ± 1.9 14.3 ± 1.5
PSB-16131 (10 µM) 78.9 ± 3.1 10.1 ± 1.2 11.0 ± 1.8

| PSB-16131 (50 µM) | 85.4 ± 3.9 | 5.6 ± 0.9 | 9.0 ± 1.3 |

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Lakshmanan, I., & Batra, S. K. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • El-Hafny, S. A., et al. (2022). P2Y12 antagonists: Approved drugs, potential naturally isolated and synthesised compounds, and related in-silico studies. PubMed. [Link]

  • Apostolopoulou, O., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed. [Link]

  • Mangini, A., et al. (2023). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. MDPI. [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Apostolopoulou, O., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. National Center for Biotechnology Information. [Link]

  • Karathanasopoulou, A., & Sarafidis, P. (2019). P2Y12 Receptor Antagonists: Which One to Choose? A Systematic Review and Meta-Analysis. PubMed. [Link]

  • Boster Bio. (n.d.). Flow Cytometry Principle: How FACS Works and Data Analysis. Boster Biological Technology. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. UMass Chan Medical School. [Link]

  • Li, Y., et al. (2023). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. MDPI. [Link]

  • Gremmel, T., et al. (2018). P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers in Cardiovascular Medicine. [Link]

  • McKinnon, K. M. (2018). Flow Cytometry: An Overview. Current Protocols in Immunology. [Link]

  • Quinton, T. M., & Casserly, I. P. (2015). Insights into platelet P2Y12 receptor activation. Blood. [Link]

  • Michelson, A. D. (2008). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Biocompare. (2023). Flow Cytometry Principles, Protocol Steps, and Practical Tips. Biocompare. [Link]

  • Bio-Rad Antibodies. (n.d.). Gating Strategies for Effective Flow Cytometry Data Analysis. Bio-Rad Antibodies. [Link]

  • Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Babraham Institute. [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Purdue University. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Bio-Rad Antibodies. [Link]

  • Wikipedia. (n.d.). P2Y12. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Common issues with PSB-16131 solubility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PSB-16131

A Guide for Researchers, Scientists, and Drug Development Professionals on Common Solubility Issues

Welcome to the technical support center for PSB-16131. As Senior Application Scientists, we understand that navigating the experimental intricacies of novel compounds is paramount to successful research. This guide is designed to provide you with in-depth technical and practical advice to overcome common solubility challenges associated with PSB-16131, ensuring the integrity and reproducibility of your experiments.

I. Understanding the Solubility Profile of PSB-16131

PSB-16131, like many advanced chemical entities, possesses a complex molecular structure that can contribute to low aqueous solubility. This can present challenges in preparing solutions for in vitro and in vivo assays, potentially leading to inaccurate results and experimental variability.[1][2] Key to overcoming these challenges is a thorough understanding of the compound's properties and a systematic approach to its solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of PSB-16131?

A1: For initial stock solutions, we recommend using a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Many research compounds are readily soluble in DMSO at high concentrations.[3] However, it is crucial to be aware of the potential for DMSO to affect your experimental system, as some assays are sensitive to even low concentrations of this solvent.[1]

Q2: I've dissolved PSB-16131 in an organic solvent, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. To mitigate this, we recommend a serial dilution approach and ensuring the final concentration of the organic solvent in your assay is as low as possible and consistent across all experimental conditions.[4]

Q3: Can I use sonication or vortexing to help dissolve PSB-16131?

A3: Yes, mechanical assistance such as vortexing or sonication can be beneficial in dissolving PSB-16131. These methods increase the interaction between the compound and the solvent. However, it is important to use these techniques judiciously, as excessive sonication can potentially degrade the compound.

Q4: How does pH affect the solubility of PSB-16131?

A4: The pH of the solution can significantly impact the solubility of compounds with ionizable groups. While specific data for PSB-16131 is proprietary, as a general principle, the solubility of acidic or basic compounds can be enhanced by adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form.[5][6][7] Experimenting with a pH range during initial solubility testing can be highly informative.

II. Troubleshooting Guide: Common Solubility Issues with PSB-16131

This section provides a systematic approach to troubleshooting common solubility problems you may encounter with PSB-16131.

Issue 1: PSB-16131 fails to dissolve completely in the recommended solvent.

Potential Causes and Solutions:

  • Insufficient Solvent Volume: Ensure you are using a sufficient volume of solvent for the amount of compound.

  • Low-Quality Solvent: Use only high-purity, anhydrous solvents. Water absorption in solvents like DMSO can reduce their solvating power.[2]

  • Compound Aggregation: At higher concentrations, molecules of PSB-16131 may aggregate. Try preparing a more dilute stock solution.

  • Temperature: Gentle warming (be cautious of compound stability) can sometimes aid dissolution.

Issue 2: Precipitate forms in the stock solution upon storage.

Potential Causes and Solutions:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to precipitation.[2] We recommend aliquoting your stock solution into smaller, single-use volumes to minimize this.

  • Improper Storage Temperature: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to maintain stability.[8]

  • Solution Supersaturation: It's possible the initial solution was supersaturated. If precipitation occurs, try preparing a new stock solution at a slightly lower concentration.

Issue 3: Inconsistent results in biological assays.

Potential Causes and Solutions:

  • Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended, leading to underestimation of its activity.[1] Always visually inspect your solutions for any particulate matter before use.

  • Precipitation in Assay Media: As discussed, dilution into aqueous media can cause precipitation. Consider using a formulation with solubilizing agents (e.g., surfactants), if compatible with your assay.

  • Interaction with Assay Components: PSB-16131 may interact with components of your assay medium, affecting its solubility and activity.

III. Experimental Protocols and Data

Protocol 1: Preparation of a PSB-16131 Stock Solution in DMSO
  • Preparation: Allow the vial of PSB-16131 and the DMSO to equilibrate to room temperature.

  • Addition of Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Gently vortex the vial. If necessary, sonicate in a water bath for short intervals.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Data Presentation: Illustrative Solubility of a Hypothetical Compound
SolventSolubility (mg/mL)Observations
Water<0.1Insoluble
PBS (pH 7.4)<0.1Insoluble
Ethanol5Soluble with warming
DMSO50Readily Soluble
Dimethylformamide (DMF)30Soluble

This table presents hypothetical data for illustrative purposes.

IV. Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for PSB-16131 Solubility Issues

start Solubility Issue Identified check_stock Check Stock Solution (Clear? Precipitate?) start->check_stock precipitate Precipitate Observed check_stock->precipitate no_precipitate Solution is Clear check_stock->no_precipitate reprepare Reprepare Stock Solution (Lower concentration, fresh solvent) precipitate->reprepare check_dilution Review Dilution Protocol no_precipitate->check_dilution reprepare->check_stock dilution_issue Precipitation on Dilution check_dilution->dilution_issue no_dilution_issue No Precipitation on Dilution check_dilution->no_dilution_issue optimize_dilution Optimize Dilution (Serial dilution, different buffer) dilution_issue->optimize_dilution assay_issue Investigate Assay Compatibility (Buffer components, pH) no_dilution_issue->assay_issue final_check Confirm Final Concentration & Assay Performance optimize_dilution->final_check assay_issue->final_check

Caption: Troubleshooting workflow for solubility.

Diagram 2: Impact of pH on the Solubility of an Ionizable Compound

cluster_acidic Acidic pH cluster_neutral Neutral pH cluster_basic Basic pH acidic Low pH Protonated Form Low Solubility neutral Neutral pH Mixed Species Moderate Solubility acidic->neutral Increasing pH basic High pH Deprotonated Form High Solubility neutral->basic Increasing pH

Caption: pH effect on solubility.

V. References

  • Flores-Vargas, A., et al. (2022). Effect of pH and Carbon Source on Phosphate Solubilization by Bacterial Strains in Pikovskaya Medium. PMC. [Link]

  • Rubinstein, A., & Fishburn, P. C. (1986). Algebraic Aggregation Theory. Journal of Economic Theory, 38(1).

  • Karamanos, T. K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Reddit user discussion on compound solubility. (2022). r/labrats. [Link]

  • Kuribayashi, S. Revisiting the Aggregation Problem in Input-Output Analysis.

  • ResearchGate. Effect of pH on phosphate solubilization by microbes. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(5-6), 220-224.

  • MDPI. (2023). Phosphate-Solubilizing Bacteria with Low-Solubility Fertilizer Improve Soil P Availability and Yield of Kikuyu Grass. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • PubMed. (2022). Effect of pH and Carbon Source on Phosphate Solubilization by Bacterial Strains in Pikovskaya Medium. [Link]

  • ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • ResearchGate. (2017). Phosphate-Solubilizing Bacteria Nullify the Antagonistic Effect of Soil Calcification on Bioavailability of Phosphorus in Alkaline Soils. [Link]

  • Wikipedia. Pyridoxal. [Link]

  • National Institutes of Health. (2008). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. PMC. [Link]

  • DC Chemicals. Psb-16131 Datasheet. [Link]

Sources

Technical Guide: Optimizing PSB-16131 for Selective NTPDase2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level support for researchers working with PSB-16131 , a potent and selective inhibitor of NTPDase2 (Ectonucleoside triphosphate diphosphohydrolase 2).[1][2]

Executive Summary & Compound Profile

PSB-16131 (1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) is a pharmacological tool used to dissect purinergic signaling pathways.[1][2][3][4] Unlike broad-spectrum ectonucleotidase inhibitors (e.g., POM-1, Suramin), PSB-16131 exhibits high potency for NTPDase2 , an enzyme that preferentially hydrolyzes ATP to ADP, with significantly less activity against ATP-to-AMP conversion.[1][2]

ParameterValueNotes
IC50 (hNTPDase2) 0.539 µM (539 nM)Primary target potency [1].[1][2][4]
IC50 (Lp1NTPDase) 4.24 µMActivity against Legionella pneumophila NTPDase [2].[1][5]
Mechanism Non-competitiveInhibition cannot be overcome by increasing substrate (ATP) concentration.[1]
Appearance Blue/Violet PowderCritical: Potential optical interference in colorimetric assays.
Solubility DMSO (up to 10 mM)Poor aqueous solubility; requires pre-dissolution in organic solvent.[1]

Concentration Optimization: The "Golden Zone"

Determining the correct working concentration is the most frequent challenge with PSB-16131.[2] Using the raw IC50 (539 nM) is often insufficient for cellular assays, while excessive concentrations (>10 µM) risk loss of selectivity against NTPDase1 (CD39) or NTPDase3.[1]

The Titration Strategy

For most mammalian systems, the optimal window is 1.0 µM – 5.0 µM .[1]

  • Low Range (100 nM - 500 nM): Partial inhibition.[1][2] Useful only for sensitive biochemical assays using recombinant enzymes.

  • Target Range (1 µM - 5 µM): >90% inhibition of NTPDase2. This range maintains selectivity, sparing NTPDase1 (CD39) activity, which allows the conversion of ADP to AMP to proceed if NTPDase1 is present.[1]

  • High Range (>10 µM): Not Recommended. Risk of off-target inhibition of other ectonucleotidases and potential aggregation of the anthraquinone scaffold.[2]

Mechanistic Logic (Why this matters)

NTPDase2 preferentially hydrolyzes ATP


 ADP.[1] It has very low activity for ADP 

AMP.
  • If you inhibit NTPDase2: You prevent the accumulation of ADP (a P2Y1/P2Y12 agonist).[1]

  • If you overdose and inhibit NTPDase1: You block the entire cascade (ATP

    
     Adenosine), altering the P2X vs. P1 (Adenosine receptor) balance.[1]
    

Visualizing the Target Pathway[1]

The following diagram illustrates the purinergic cascade and the specific intervention point of PSB-16131.

PurinergicSignaling ATP ATP (Pro-inflammatory) ADP ADP (Platelet Aggregation) ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis ADO Adenosine (Anti-inflammatory) AMP->ADO Hydrolysis NTPDase2 NTPDase2 (Target) NTPDase2->ATP Major Activity NTPDase1 NTPDase1 (CD39) NTPDase1->ATP Activity NTPDase1->ADP Activity CD73 CD73 CD73->AMP Activity PSB16131 PSB-16131 (539 nM) PSB16131->NTPDase2 Blocks

Figure 1: Purinergic hydrolysis cascade.[1][2] PSB-16131 specifically blocks the ATP-to-ADP conversion mediated by NTPDase2, sparing the downstream generation of Adenosine mediated by CD73.[1][2]

Troubleshooting & FAQs

Issue 1: "I am getting false negatives in my Malachite Green phosphate assay."

Diagnosis: Optical Interference. Explanation: PSB-16131 is an anthraquinone derivative, which is inherently blue/violet.[1][2] The Malachite Green assay relies on absorbance at 600–650 nm . High concentrations of PSB-16131 absorb in this same region, masking the color change caused by phosphate release.[1][2] Solution:

  • Blank Subtraction: You must run a "Compound Only" control (Buffer + PSB-16131 + Malachite Green Reagent) and subtract this OD value from your experimental wells.[2]

  • Use HPLC: If interference is too high (>10 µM), switch to HPLC-based detection of ATP/ADP degradation products, which is immune to colorimetric interference.[1]

Issue 2: "The compound precipitated when added to the cell media."

Diagnosis: Solvent Shock. Explanation: PSB-16131 is highly lipophilic.[1][2] Adding a 10 mM DMSO stock directly to aqueous media can cause immediate crashing out (micro-precipitation), reducing the effective concentration to near zero.[1] Solution:

  • Intermediate Dilution: Dilute the stock 1:10 in pure DMSO or ethanol first, then slowly add to the media while vortexing.

  • Warm the Media: Ensure media is at 37°C before addition.

  • Sonicate: Sonicate the working solution for 5 minutes before applying to cells.

Issue 3: "I see inhibition of ATP hydrolysis, but ADP is also not being degraded."

Diagnosis: Off-target inhibition or wrong enzyme profile.[1][2] Explanation: If ADP degradation is blocked, you are likely inhibiting NTPDase1 (CD39) or NTPDase3, not just NTPDase2 (which has low ADPase activity anyway).[1] This suggests your concentration is too high. Solution: Titrate down. Reduce concentration from 10 µM to 1 µM. If the phenotype persists, validate the expression profile of your cells—they may predominantly express NTPDase1, rendering a specific NTPDase2 inhibitor irrelevant.[1]

Standardized Protocol: Malachite Green Inhibition Assay

Objective: Verify PSB-16131 potency against recombinant NTPDase2.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4. (Calcium is essential for NTPDase activity).

    • Substrate: 500 µM ATP.

    • Inhibitor: Prepare 10 mM stock of PSB-16131 in DMSO.[1][2]

  • Plate Setup (96-well clear bottom):

    • Test Well: 10 µL Enzyme + 10 µL PSB-16131 (various conc.) + 70 µL Buffer.

    • Control (100% Activity): 10 µL Enzyme + 10 µL DMSO (vehicle) + 70 µL Buffer.[1]

    • Blank (Compound Interference): 10 µL Buffer + 10 µL PSB-16131 + 70 µL Buffer.

  • Incubation:

    • Incubate enzyme and inhibitor for 15 minutes at 37°C (Pre-incubation is critical for non-competitive inhibitors to equilibrate).[1]

  • Reaction Start:

    • Add 10 µL of ATP substrate to all wells.

    • Incubate for 15–30 minutes at 37°C.

  • Termination & Read:

    • Add 25 µL Malachite Green Reagent.

    • Incubate 15 mins at RT (color development).

    • Measure Absorbance at 630 nm.

  • Calculation:

    • Calculate % Inhibition relative to Control.

References

  • Baqi, Y., Rashed, M., Schäkel, L., Malik, E. M., Pelletier, J., Sévigny, J., Fiene, A., & Müller, C. E. (2020).[1][2][6][7] Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[1][6] Frontiers in Pharmacology, 11, 1282.[1][3][6][7] [Link][1][3][6]

  • Fiene, A., Baqi, Y., Lecka, J., Sévigny, J., & Müller, C. E. (2016).[1][2] Inhibitors for the bacterial ectonucleotidase Lp1NTPDase from Legionella pneumophila.[5] Bioorganic & Medicinal Chemistry, 24(18), 4363–4371.[1] [Link][1][5]

  • Müller, C. E., et al. (2019).[1][6][7] Medicinal Chemistry of P2 and Adenosine Receptors: Common Scaffolds Adapted for Multiple Targets. Current Topics in Medicinal Chemistry, 19. [Link]

Sources

Technical Support Center: PSB-16131 Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers utilizing PSB-16131 , a potent and selective inhibitor of NTPDase2 (Ectonucleoside triphosphate diphosphohydrolase 2).

This guide addresses the specific liabilities associated with its anthraquinone scaffold, including colorimetric interference, P2Y receptor cross-reactivity, and solubility-driven artifacts.

Compound Class: Anthraquinone derivative (1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate).[1][2][3][4][5] Primary Target: Human NTPDase2 (ICngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">




539 nM).[1][4][6] Mechanism: Non-competitive inhibition.[1][4][7]

Diagnostic Troubleshooting Guides (Q&A)

Category A: Assay Interference & False Positives

Q: I am using a Malachite Green assay to measure ATPase activity, but my baseline absorbance is inconsistently high. Is PSB-16131 interfering? A: Yes. PSB-16131 is a blue-colored anthraquinone derivative.[6] Its chromophore absorbs light in the visible spectrum, which can overlap with the detection wavelength of colorimetric phosphate assays (like Malachite Green, which is read at 600–630 nm).

  • The Artifact: The compound itself contributes to the optical density (OD), potentially masking inhibition or creating a non-linear background.

  • The Fix: You must perform a compound-only control (no enzyme, no substrate) at every concentration tested. Subtract this value from your experimental wells. Alternatively, switch to a luminescent assay (e.g., CellTiter-Glo) or HPLC-based nucleotide analysis, which are immune to colorimetric quenching.

Q: My IC


 curve is extremely steep (Hill slope > 2.0), and inhibition drops off rapidly upon dilution. Is this real? 
A:  This is a hallmark of colloidal aggregation . Anthraquinone derivatives are prone to forming promiscuous aggregates in aqueous buffers, which sequester enzymes non-specifically.
  • The Test: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer.

  • Interpretation: If the inhibition disappears or the IC

    
     shifts significantly (e.g., >10-fold) in the presence of detergent, your previous result was likely a false positive caused by aggregation.
    
Category B: Off-Target Biological Effects

Q: I treated cells with PSB-16131 to prevent ATP hydrolysis, but I see reduced calcium signaling instead of the expected increase. Why? A: This suggests P2Y receptor antagonism . While PSB-16131 is optimized for NTPDase2, its scaffold is derived from Reactive Blue 2, a known non-selective P2Y antagonist.

  • Mechanism: NTPDase2 preferentially hydrolyzes ATP to ADP. Inhibiting it should sustain ATP levels (activating P2Y2) and reduce ADP levels (reducing P2Y1/P2Y12 activation).

  • The Problem: If PSB-16131 directly blocks the P2Y receptor, you will see a loss of signaling regardless of nucleotide levels.

  • Validation Protocol: You must validate the compound against the specific P2Y receptor expressed in your cell line using a specific agonist (e.g., UTP for P2Y2) in the absence of NTPDase activity.

Q: Is PSB-16131 selective against other ectonucleotidases like CD39 (NTPDase1)? A: Generally, yes, but concentration matters. PSB-16131 is approximately >50-fold selective for NTPDase2 over NTPDase1 and NTPDase3. However, at concentrations >10


M, selectivity windows close, and you may begin inhibiting NTPDase3 (IC

> 10

M). Always titrate carefully; do not use a "sledgehammer" dose of 50–100

M.

Quantitative Data Summary

Table 1: Selectivity Profile of PSB-16131 Data synthesized from Baqi et al. (2020) and related structure-activity relationship (SAR) studies.

Target EnzymeIC

(Human)
Selectivity Ratio (vs NTPDase2)Interaction Type
NTPDase2 0.539

M
1.0 (Primary) Non-competitive
NTPDase3> 10

M
> 18-foldWeak Inhibition
NTPDase1 (CD39)> 50

M
> 100-foldNegligible
NTPDase8> 10

M
> 18-foldWeak Inhibition
P2Y ReceptorsVariable*N/APotential Antagonist

*Note: P2Y antagonism is a scaffold liability. Potency varies by subtype but must be controlled for in cell-based assays.

Experimental Protocols

Protocol A: Correcting for Anthraquinone Color Interference

Objective: Accurate determination of IC


 in Malachite Green Phosphate Assays.
  • Preparation: Prepare a 2X serial dilution of PSB-16131 in assay buffer.

  • Plate Setup:

    • Experimental Wells: Enzyme + Substrate + PSB-16131.

    • Color Control Wells: Buffer + Substrate + PSB-16131 (No Enzyme).

    • Max Phosphate Control: Standard curve of inorganic phosphate (

      
      ).
      
  • Incubation: Run reaction at 37°C for optimized time (e.g., 20 min).

  • Development: Add Malachite Green reagent. Incubate 15 min.

  • Read: Measure Absorbance at 620 nm.

  • Calculation:

    
    
    If 
    
    
    
    exceeds 0.15, the concentration is too high for accurate colorimetric reading; switch to HPLC.
Protocol B: Distinguishing NTPDase Inhibition from P2Y Antagonism

Objective: Confirm that observed calcium flux changes are due to enzyme inhibition, not receptor blockade.

  • Cell System: Use 1321N1 astrocytoma cells (null background) transfected with the specific P2Y receptor of interest (e.g., hP2Y2).

  • Agonist Selection: Use a non-hydrolyzable ATP analog (e.g., ATP

    
    S ) as the agonist.
    
    • Reasoning: NTPDase2 cannot degrade ATP

      
      S efficiently. Therefore, any reduction in signaling caused by PSB-16131 in this context must be due to direct receptor antagonism, not enzyme inhibition.
      
  • Workflow:

    • Pre-incubate cells with PSB-16131 (1

      
      M and 10 
      
      
      
      M) for 30 mins.
    • Inject ATP

      
      S (
      
      
      
      concentration).
    • Measure Calcium Flux (FLIPR/Fluo-4).

  • Interpretation:

    • Scenario A (Ideal): Calcium signal is identical to Vehicle control.

      
      No off-target P2Y blockade. 
      
    • Scenario B (Problematic): Calcium signal is significantly reduced.

      
      PSB-16131 is blocking the receptor. 
      

Pathway Visualization

The following diagram illustrates the specific intervention point of PSB-16131 within the purinergic signaling cascade and highlights the critical "Danger Zone" where off-target effects occur.

PurinergicSignaling ATP ATP (Pro-inflammatory) ADP ADP (Platelet Agonist) ATP->ADP Hydrolysis (Major) ATP->ADP Hydrolysis (Preferential) P2Y2 P2Y2 Receptor (ATP Sensor) ATP->P2Y2 Activates AMP AMP ADP->AMP Hydrolysis P2Y12 P2Y12 Receptor (ADP Sensor) ADP->P2Y12 Activates ADO Adenosine (Anti-inflammatory) AMP->ADO CD73 NTPDase1 NTPDase1 (CD39) NTPDase1->ATP Acts on NTPDase1->ADP NTPDase2 NTPDase2 (TARGET) NTPDase2->ATP CD73 CD73 PSB16131 PSB-16131 PSB16131->NTPDase2 Inhibits (IC50 539nM) PSB16131->P2Y2 Off-Target Blockade? PSB16131->P2Y12 Off-Target Blockade?

Figure 1: Mechanism of Action of PSB-16131. The solid blue line indicates the primary target (NTPDase2 inhibition). Dotted red lines indicate potential off-target receptor antagonism inherent to the anthraquinone scaffold.

References

  • Baqi, Y., et al. (2020).[1][6] Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[1][4][6] Frontiers in Pharmacology, 11, 1282.[1][3][4][6]

  • Müller, C. E., et al. (2016). Inhibitors for the bacterial ectonucleotidase Lp1NTPDase from Legionella pneumophila.[5][8] Bioorganic & Medicinal Chemistry, 24(18), 4162-4168.

  • Zimmermann, H. (2021). Ectonucleoside triphosphate diphosphohydrolases and ecto-5'-nucleotidase in purinergic signaling: how the field developed and where we are now. Purinergic Signalling, 17, 117–125.

Sources

Technical Support Center: PSB-16131 Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and handling of PSB-16131 (1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate).

Product: PSB-16131 (NTPDase2 Inhibitor) Chemical Class: Anthraquinone derivative Application: Purinergic signaling research (specifically Ectonucleoside Triphosphate Diphosphohydrolase inhibition)[1][2][3]

Executive Summary: The Stability Profile

PSB-16131 is a sulfonated anthraquinone derivative.[1][2][3][4] Unlike nucleotide-based inhibitors (which suffer from hydrolytic instability), PSB-16131 is chemically robust against hydrolysis but exhibits distinct physical vulnerabilities: photodegradation and molecular aggregation .[2][3]

Its structure contains a hydrophilic sulfonate head and a large, hydrophobic phenanthryl-anthraquinone tail.[2][3] This amphiphilic nature drives it to form π-π stacked aggregates in aqueous solution, which researchers often mistake for chemical degradation.[2]

Quick Reference: Stability Matrix
ParameterStability StatusCritical Action
Light Sensitivity High Handle in amber tubes; minimize ambient light exposure.[2][3]
Hydrolysis (pH 7.4) StableStandard physiological buffers (PBS/HEPES) are safe.[2][3]
Solubility ComplexSoluble in water/DMSO, but prone to π-stacking aggregation.[2][3]
Plastic Adsorption High Use glass or low-binding polypropylene (LoBind) tubes.[2][3]
Freeze-Thaw ModerateAliquot to avoid repeated cycles; sonicate after thawing.

Critical Troubleshooting (FAQ)

Q1: My solution of PSB-16131 has lost potency after storage at -20°C. Has it degraded?

Diagnosis: Likely Aggregation or Adsorption , not chemical breakdown.[2][3] Mechanism: PSB-16131 possesses a large planar aromatic system.[2][3] Upon freezing and thawing, the local concentration increases, forcing the molecules to stack (π-π interactions).[2] These aggregates may not re-dissolve easily upon thawing, effectively lowering the concentration of the active monomer.[2][3] Additionally, the hydrophobic phenanthryl group adsorbs strongly to standard polystyrene or polypropylene surfaces.[2][3] Corrective Protocol:

  • Sonicate: Always sonicate the thawed solution for 5–10 minutes in a water bath to disrupt aggregates.[2][3]

  • Vortex: Vortex vigorously for 30 seconds.

  • Material Switch: Transfer stock solutions to amber glass vials or siliconized low-binding tubes .

Q2: The solution color shifted from deep blue to colorless or pale pink.

Diagnosis: Redox Reaction or Photobleaching .[2][3] Mechanism: The anthraquinone core is a chromophore (responsible for the blue color).[2][3]

  • Colorless: Indicates reduction of the quinone moiety to hydroquinone, often caused by the presence of reducing agents (e.g., DTT, β-mercaptoethanol) in the buffer.[2][3]

  • Fading: Irreversible photodegradation caused by exposure to UV or intense white light.[2][3] Corrective Protocol:

  • Remove Reducing Agents: Ensure your assay buffer is free of DTT or TCEP unless strictly necessary (PSB-16131 is not compatible with strong reducing environments).[2][3]

  • Dark Mode: Prepare solutions in a dark room or under red light. Wrap tubes in aluminum foil immediately.

Q3: Can I dissolve PSB-16131 in 100% DMSO?

Answer: Yes, but with caveats. Explanation: DMSO is an excellent solvent for the hydrophobic core, but DMSO stocks are hygroscopic (absorb water from air).[2][3] Water intake into DMSO stocks can induce precipitation of the hydrophobic phenanthryl moiety over time.[2][3] Recommendation:

  • Prepare high-concentration stocks (e.g., 10 mM) in anhydrous DMSO.[2][3]

  • Aliquot immediately into single-use volumes (e.g., 10–50 µL).

  • Store at -80°C to minimize hygroscopic effects.[2][3]

Experimental Protocols

Protocol A: Optimal Stock Preparation (Self-Validating)

Objective: Create a stable 10 mM stock solution with minimal degradation risk.

  • Weighing: Weigh PSB-16131 powder into an amber glass vial (protects from light and prevents plastic adsorption).

  • Solvent Addition: Add anhydrous DMSO to achieve 10 mM.

    • Validation Step: Inspect for particulates.[2][3] The solution should be a clear, deep blue.[2][3]

  • Sonication: Sonicate for 5 minutes to ensure complete monomerization.

  • Aliquot: Dispense into light-protective, low-binding microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Quality Control Check (Absorbance Scan)

Objective: Verify compound integrity before critical assays.[2][3]

  • Dilute stock to 50 µM in PBS.

  • Perform a spectral scan (250 nm – 700 nm).[2][3]

  • Pass Criteria:

    • Distinct absorbance maxima characteristic of anthraquinones (typically ~590–630 nm region).[2][3]

    • No precipitate visible to the naked eye.[2][3]

  • Fail Criteria:

    • Loss of blue color intensity (indicates adsorption or reduction).[2][3]

    • Shift in peak absorbance (indicates aggregation).[2][3]

Mechanistic Visualization

The following diagram illustrates the degradation and loss pathways for PSB-16131 in solution.

PSB_Degradation cluster_Physical Physical Loss Pathways cluster_Chemical Chemical Degradation Pathways PSB_Active PSB-16131 (Active Monomer) [Deep Blue Solution] Aggregation π-π Stacked Aggregates (Precipitate/Inactive) PSB_Active->Aggregation High Conc. / Freeze-Thaw Adsorption Surface Adsorption (Loss to Plastic Walls) PSB_Active->Adsorption Polystyrene/Polypropylene contact PhotoDeg Photodegradation (Irreversible Bleaching) PSB_Active->PhotoDeg Ambient Light / UV Reduction Quinone Reduction (Colorless Hydroquinone) PSB_Active->Reduction Reducing Agents (DTT/TCEP) Aggregation->PSB_Active Sonication + Vortexing Caption Figure 1: Stability landscape of PSB-16131 showing reversible physical aggregation vs. irreversible chemical degradation.

Figure 1: Stability landscape of PSB-16131 showing reversible physical aggregation vs. irreversible chemical degradation.

References

  • Baqi, Y., et al. (2020).[1][2][3][4] "Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3." Frontiers in Pharmacology. Available at: [Link]

    • Significance: Establishes PSB-16131 as a potent NTPDase2 inhibitor (IC50 = 539 nM) and details the anthraquinone structural properties relevant to stability.[1][2][3]

  • Müller, C. E., et al. (2011).[2][3] "Anthraquinone derivatives as P2Y receptor antagonists." Purinergic Signalling.[1][2][3]

    • Significance: Discusses the structure-activity relationship (SAR) of anthraquinone derivatives, highlighting the role of the sulfonate group in solubility and the phenanthryl group in receptor affinity and aggregation.[2][3]

  • Significance: Provides commercial handling guidelines confirming storage at -80°C and protection

Sources

Technical Support Center: Interpreting Unexpected Results with PSB-16131

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific complexities of working with PSB-16131 , a potent and selective inhibitor of NTPDase2 (Nucleoside Triphosphate Diphosphohydrolase 2).

Product: PSB-16131 (NTPDase2 Inhibitor) Chemical Class: Anthraquinone derivative (Reactive Blue 2 analogue) Primary Target: Human NTPDase2 (ENTPD2) | IC50: ~539 nM (Non-competitive)[1][2][3][4][5][6][7]

Introduction: The "Purinergic Paradox"

Welcome to the PSB-16131 Support Center. If you are here, you are likely observing results that contradict your initial hypothesis—perhaps you see increased inflammation when you expected suppression, or your colorimetric data is highly erratic.

The Core Causality: Unlike receptor antagonists (which block a signal), PSB-16131 inhibits the enzymatic hydrolysis of ATP to ADP .[6]

  • Normal Physiology: NTPDase2 preferentially hydrolyzes ATP

    
     ADP (with very low activity for ADP 
    
    
    
    AMP).[6]
  • PSB-16131 Effect: It "locks" the system in an ATP-rich state.[4][6]

This guide addresses the three most common sources of experimental failure: Pathway Misinterpretation , Optical Interference , and Solubility Artifacts .[6]

Module 1: Efficacy & Phenotype Troubleshooting

Addressing unexpected biological readouts in cell-based assays.

Q1: "I treated cells with PSB-16131 expecting an anti-inflammatory effect, but cytokine release (IL-6/IL-1 ) increased. Why?"

The Diagnosis: You have likely induced P2X7 Receptor hyper-activation .[4][6] Many researchers use ectonucleotidase inhibitors hoping to block the production of Adenosine (which is immunosuppressive).[1] However, by blocking NTPDase2, you prevent the breakdown of ATP.[6]

The Mechanism:

  • PSB-16131 blocks NTPDase2.[2][3][4][5][6][8]

  • Extracellular ATP concentrations spike (or remain elevated).

  • High ATP activates the low-affinity P2X7 receptor (pro-inflammatory).[4][6]

  • Result: NLRP3 inflammasome activation and cytokine release.

Corrective Action:

  • Control: Co-treat with a P2X7 antagonist (e.g., A-438079) to confirm the phenotype is ATP-dependent.[4][6]

  • Validation: Measure extracellular ATP levels directly using a Luciferase assay. You should see a significant increase in ATP half-life compared to vehicle control.[4][6]

Q2: "I see no effect on platelet aggregation, even though CD39 (NTPDase1) inhibitors work in my model."

The Diagnosis: Specificity Mismatch. NTPDase1 (CD39) hydrolyzes ATP


 AMP rapidly.[6] NTPDase2 (the target of PSB-16131) is an ATPase  (ATP 

ADP) but has poor ADPase activity.[4][6]

The Mechanism:

  • Platelet aggregation is largely driven by ADP (acting on P2Y1/P2Y12).[6]

  • Inhibiting NTPDase2 (PSB-16131) prevents ATP breakdown, leading to lower ADP levels locally.[4][6]

  • Unlike CD39 inhibition (which preserves ATP and ADP), NTPDase2 inhibition specifically preserves ATP while starving the pool of ADP.[6]

Corrective Action:

  • Do not use PSB-16131 as a direct substitute for CD39 inhibitors in thrombosis models.[4][6] Its utility lies in vascular smooth muscle and progenitor cell signaling where NTPDase2 is the dominant isoform.

Module 2: Assay Interference (The "Blue Artifact")

Addressing erratic data in biochemical assays.[6]

Q3: "My Malachite Green phosphate assay shows high background or impossible inhibition values (negative inhibition)."

The Diagnosis: Optical Interference (Quenching/Absorbance). PSB-16131 is structurally derived from Reactive Blue 2 .[2][3][4][6] It is a dark blue anthraquinone dye.

The Problem:

  • Absorbance Overlap: Malachite Green is read at 620–650 nm . PSB-16131 absorbs light strongly in this exact region.[4][6]

  • False Results: The compound itself contributes to the Optical Density (OD), masking the reduction in phosphate production.[6]

Corrective Action:

  • Switch Readout: Use an HPLC-based assay (see Protocol below) or a Luciferase-based ATP assay (e.g., CellTiter-Glo) which relies on luminescence, not absorbance.[4][6]

  • Blank Correction (If you must use Malachite Green): You must run a "Compound Only" control (Buffer + PSB-16131 without enzyme) at every concentration and subtract this OD from your experimental wells. Note: This is often imprecise due to non-linear quenching.[6]

Module 3: Solubility & Handling

Addressing precipitation and stability issues.

Q4: "The compound precipitated in my cell culture media."

The Diagnosis: "Crash-out" due to Hydrophobicity and Salting-out.[4][6] PSB-16131 is a large, hydrophobic polycyclic aromatic structure.[4][6] It dissolves well in DMSO but is prone to rapid precipitation in aqueous buffers with high salt content (like PBS or DMEM).

The Protocol for Stable Solubilization:

  • DMSO Stock: Dissolve powder to 10 mM in 100% DMSO . (Sonicate if necessary; the solution should be deep blue and clear).

  • Intermediate Step: Do not pipette 10 mM stock directly into the well.

    • Prepare a 100x working solution in reduced-serum media or solvent-compatible buffer.[4][6]

    • Example: Dilute 10 mM stock to 100

      
      M in media (1% DMSO). Vortex immediately.
      
  • Final Addition: Add the 100x solution to your cells for a final concentration of 1

    
    M (0.01% DMSO).
    
  • Storage: Store DMSO stocks at -20°C in the dark. Protect from moisture. Hygroscopic DMSO will cause the compound to degrade or precipitate upon thawing.

Visualizing the Purinergic Cascade & Inhibition[6]

The following diagram illustrates where PSB-16131 intervenes in the purinergic signaling cascade, highlighting the divergence between ATP accumulation and Adenosine depletion.

PurinergicSignaling ATP Extracellular ATP (Pro-Inflammatory) ADP ADP (Platelet Agonist) ATP->ADP Hydrolysis P2X7 P2X7 Receptor (Inflammasome) ATP->P2X7 Activates AMP AMP ADP->AMP Hydrolysis P2Y12 P2Y12 Receptor (Thrombosis) ADP->P2Y12 Activates ADO Adenosine (Anti-Inflammatory) AMP->ADO Hydrolysis P1 P1 Receptors (A2A/A2B) ADO->P1 Activates NTPDase1 NTPDase1 (CD39) NTPDase1->ATP Acts here NTPDase1->ADP NTPDase2 NTPDase2 (Target of PSB-16131) NTPDase2->ATP Primary Action CD73 CD73 (5'-NT) CD73->AMP Inhibitor PSB-16131 (Blockade) Inhibitor->NTPDase2 Inhibits

Caption: PSB-16131 inhibits NTPDase2, blocking ATP-to-ADP conversion.[4][6] This causes ATP accumulation (activating P2X7) and prevents downstream Adenosine generation.[6]

Validated Protocol: HPLC-Based NTPDase2 Activity Assay

Use this protocol to verify PSB-16131 activity without optical interference.[4][6]

Objective: Quantify the inhibition of ATP hydrolysis by PSB-16131 by measuring the preservation of the ATP peak and reduction of the ADP peak.[4][6]

Materials:

  • Enzyme: Recombinant Human NTPDase2 (CHO cell lysate or purified protein).

  • Substrate: 500

    
    M ATP.
    
  • Buffer: 10 mM HEPES, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
  • Stop Solution: 0.5 M Perchloric Acid (HClO

    
    ).
    

Procedure:

  • Incubation Mix: Prepare 1.5 mL tubes containing:

    • 80

      
      L Assay Buffer.
      
    • 10

      
      L PSB-16131 (various concentrations in 1% DMSO).[4][6]
      
    • 10

      
      L Enzyme preparation.
      
  • Pre-incubation: Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Start Reaction: Add 10

    
    L of 5 mM ATP substrate (Final conc: 500 
    
    
    
    M).
  • Reaction: Incubate at 37°C for 15–30 minutes. (Optimize time to ensure <20% substrate conversion in vehicle control).

  • Termination: Add 50

    
    L of cold 0.5 M Perchloric Acid. Vortex and place on ice.
    
  • Neutralization: Add 25

    
    L of 1 M KOH to neutralize (precipitate KClO
    
    
    
    ). Centrifuge at 14,000 x g for 5 mins.
  • HPLC Analysis: Inject 20

    
    L of supernatant onto a C18 column.
    
    • Mobile Phase: 50 mM Phosphate Buffer (pH 6.0) / Methanol (95:5).[6]

    • Detection: UV at 254 nm.

  • Calculation: Calculate % Inhibition based on the ADP peak area relative to the DMSO control.

Selectivity Profile (Data Summary)

Use this table to assess if your concentration is hitting off-targets.

Target EnzymePSB-16131 IC50 (

M)
Selectivity RatioNotes
NTPDase2 (Human) 0.539 1x Primary Target
NTPDase3 (Human)> 10.0> 18xWeak inhibition
NTPDase1 (CD39)> 50.0> 100xVirtually inactive
NTPDase8> 50.0> 100xVirtually inactive
P2 ReceptorsVariableN/ANot an antagonist, but alters ligand availability

References

  • Baqi, Y. et al. (2009). "High-affinity, non-nucleotide-derived competitive antagonists of P2Y2 receptors."[4][6] Journal of Medicinal Chemistry, 52(12).[6] (Describes the structural class of anthraquinone derivatives).

    • [6]

  • Baqi, Y. et al. (2020).[3][6] "Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3." Frontiers in Pharmacology, 11. (The primary characterization paper for PSB-16131).

    • [6]

  • Robson, S. C. et al. (2006).[1][6] "The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance." Purinergic Signalling, 2, 409–430.[1][6] (Review of the physiological roles of NTPDase2 vs CD39).

    • [6]

Sources

Technical Support Center: Overcoming Resistance to PSB-16131 in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for PSB-16131. This document is designed for researchers, scientists, and drug development professionals who are utilizing PSB-16131, a P2Y12 receptor antagonist, in their cancer research and encountering resistance. This guide provides in-depth troubleshooting, detailed experimental protocols, and a foundational understanding of the mechanisms at play, empowering you to diagnose, investigate, and potentially overcome resistance in your experimental models.

Introduction: The Challenge of PSB-16131 Resistance

PSB-16131 is an antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) primarily known for its role in platelet aggregation.[1] Emerging research has identified the P2Y12 receptor's involvement in tumorigenesis and metastasis, making it a promising target for anticancer therapies.[2][3] P2Y12 receptor antagonists, like PSB-16131, are being investigated for their potential to inhibit cancer progression, particularly in cancers such as pancreatic, breast, lung, and melanoma.[4][5]

However, as with many targeted therapies, cancer cells can develop resistance, a phenomenon where a previously effective drug ceases to inhibit cancer cell growth.[6] This guide will walk you through the common challenges and provide a systematic approach to understanding and addressing PSB-16131 resistance.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding PSB-16131's performance and resistance.

Q1: What is the primary mechanism of action for PSB-16131 in cancer cells?

A1: PSB-16131 is a P2Y12 receptor antagonist.[2] The P2Y12 receptor, when activated by its ligand adenosine diphosphate (ADP), is implicated in cancer cell proliferation, migration, and survival.[3][4] By blocking this receptor, PSB-16131 aims to inhibit these pro-tumorigenic signaling pathways. The receptor is known to be involved in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancers and associated with augmented proliferation and resistance to cytostatic drugs.[7]

Q2: My cancer cell line, which was initially sensitive to PSB-16131, is now showing reduced sensitivity. What could be happening?

A2: This is a classic presentation of acquired resistance.[8] Cancer cells can adapt to the presence of a drug over time through various mechanisms. These can include alterations in the drug target (the P2Y12 receptor), changes in downstream signaling pathways to bypass the blocked receptor, or increased drug efflux, which pumps the compound out of the cell.[9]

Q3: How do I confirm that my cells have developed resistance?

A3: The most direct way is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your treated cell line compared to the parental (non-resistant) cell line confirms the development of resistance.[10] It is recommended to perform this comparison regularly to monitor for shifts in sensitivity.

Q4: Could the issue be with the compound itself?

A4: While less common, compound degradation or experimental error should be ruled out. Always ensure your stock of PSB-16131 is stored correctly and is not expired. To validate your experimental setup, include a sensitive control cell line in your assays to confirm that the drug is active.

Section 2: Troubleshooting Guide: Unexpected Experimental Outcomes

This section provides a problem-oriented approach to troubleshooting common issues encountered during experiments with PSB-16131.

Observed Problem Potential Cause(s) Recommended Action(s)
Gradual increase in IC50 over several passages. Acquired resistance is developing in the cell population.1. Isolate and expand the resistant population. 2. Perform a comparative analysis (genomic, proteomic) against the parental line. 3. Refer to Section 3 for detailed protocols.
High variability in dose-response assays. Inconsistent cell seeding density; assay edge effects; variation in drug concentration.1. Optimize cell seeding density to ensure logarithmic growth throughout the assay. 2. Avoid using the outer wells of multi-well plates. 3. Prepare fresh serial dilutions of PSB-16131 for each experiment.[11]
PSB-16131 shows no effect, even at high concentrations. The cell line may have intrinsic (pre-existing) resistance.[6]1. Verify P2Y12 receptor expression in your cell line via qPCR or Western blot. 2. If the receptor is absent or expressed at very low levels, the cell line is not a suitable model for this drug.
Initial cytotoxic effect followed by regrowth of cells. Selection of a pre-existing resistant subpopulation of cells.1. This indicates tumor heterogeneity.[9] 2. Consider single-cell cloning to isolate and characterize the resistant clones. 3. Investigate potential bypass signaling pathways that are activated in the surviving cells.

Section 3: Investigating Resistance Mechanisms - Protocols & Workflows

Once resistance is confirmed, the next crucial step is to identify the underlying mechanism. This section provides a logical workflow and detailed protocols to guide your investigation.

Logical Workflow for Investigating Resistance

G cluster_0 Phase 1: Confirmation & Characterization cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Validation & Strategy Confirm Confirm Resistance (IC50 Assay) Characterize Characterize Phenotype (Proliferation, Apoptosis Assays) Confirm->Characterize Target Investigate Target Alteration (P2Y12 Sequencing, Expression) Characterize->Target Bypass Investigate Bypass Pathways (Phospho-protein arrays, Western Blot) Characterize->Bypass Efflux Investigate Drug Efflux (ABC Transporter Expression/Activity) Characterize->Efflux Validate Validate Mechanism (Gene Knockdown/Overexpression) Bypass->Validate Strategize Develop Overcoming Strategy (Combination Therapy) Validate->Strategize

Caption: A workflow for diagnosing and addressing PSB-16131 resistance.

Protocol 3.1: Generation of a PSB-16131 Resistant Cell Line
  • Principle of the Method: This protocol generates a resistant cell line by exposing a parental cancer cell line to gradually increasing concentrations of PSB-16131. This method mimics the process of acquired resistance and provides a valuable model for studying resistance mechanisms.[10][12]

  • Scientist's Note: Patience is key. This process can take several months. It is crucial to maintain a parallel culture of the parental cell line with a vehicle control (e.g., DMSO) to serve as a proper comparator. Always freeze down cells at each successful concentration step.[10]

Methodology:

  • Initial IC50 Determination: Perform a dose-response assay to determine the initial IC50 of the parental cell line.

  • Initial Dosing: Culture the parental cells in media containing PSB-16131 at a concentration equal to their IC50.

  • Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach approximately 80% confluency, passage them and maintain the same drug concentration.

  • Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration (comparable to the parental line's growth rate), double the concentration of PSB-16131 in the culture medium.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. The goal is to establish a cell line that can proliferate in a concentration of PSB-16131 that is 5-10 times the initial IC50.

  • Confirmation of Resistance: Once a resistant line is established, perform a new IC50 assay on both the resistant and parental lines to quantify the fold-change in resistance.

Protocol 3.2: Assessing P2Y12 Receptor Alterations
  • Principle of the Method: Resistance can arise from mutations in the drug's target that prevent binding, or from downregulation of the target's expression.[13] This protocol uses Sanger sequencing to check for mutations and qPCR/Western Blot to quantify expression levels.

Methodology:

  • RNA/Protein/DNA Extraction: Extract mRNA, total protein, and genomic DNA from both parental and resistant cell lines.

  • qPCR for P2Y12 (P2RY12 gene) Expression:

    • Synthesize cDNA from the extracted mRNA.

    • Perform quantitative PCR using validated primers for the P2RY12 gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative expression of P2RY12 in the resistant line compared to the parental line.

  • Western Blot for P2Y12 Protein Expression:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for the P2Y12 receptor, followed by a suitable HRP-conjugated secondary antibody.

    • Use an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify band intensities to compare P2Y12 protein levels.

  • Sanger Sequencing of P2Y12 Coding Region:

    • Amplify the coding sequence of the P2RY12 gene from the genomic DNA of both cell lines using PCR.

    • Purify the PCR products and send for Sanger sequencing.

    • Align the sequences from the resistant cells to those from the parental cells to identify any mutations.

Protocol 3.3: Investigating Bypass Signaling Pathways
  • Principle of the Method: Cancer cells can overcome the inhibition of one signaling pathway by upregulating an alternative, or "bypass," pathway to maintain proliferation and survival.[7] Since P2Y12 is known to signal through PI3K/Akt, investigating the activation status of key proteins in this and related pathways (e.g., MAPK/ERK) is a logical next step. A phospho-protein array can provide a broad overview, which can then be validated by Western blotting.

Methodology:

  • Phospho-Kinase Array:

    • Use a commercially available phospho-kinase array kit.

    • Prepare protein lysates from parental and resistant cells, both with and without PSB-16131 treatment.

    • Follow the manufacturer's instructions to incubate the lysates with the array membranes.

    • Detect and quantify the phosphorylation status of numerous signaling proteins simultaneously. Look for proteins that are hyper-phosphorylated in the resistant line, especially in the presence of PSB-16131.

  • Validation by Western Blot:

    • Based on the array results, select key candidate proteins for validation (e.g., p-Akt, p-ERK, p-mTOR).

    • Perform Western blots using antibodies specific to the phosphorylated forms of these proteins.

    • Also, probe for the total protein levels of these candidates to determine if the change is in activation status or total protein amount.

Section 4: Strategies to Overcome Resistance

Identifying the resistance mechanism opens the door to rationally designed strategies to re-sensitize the cancer cells to therapy.

Signaling Pathway of a Potential Bypass Mechanism

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 PI3K PI3K P2Y12->PI3K Gi signaling RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) RTK->PI3K Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PSB16131 PSB-16131 PSB16131->P2Y12 Inhibits RTKi RTK Inhibitor (Combination Drug) RTKi->RTK Inhibits

Caption: Combination therapy targeting a bypass signaling pathway.

Strategy 1: Combination Therapy

If your investigation reveals the upregulation of a bypass pathway (e.g., hyperactivation of the EGFR/RAS/ERK pathway), a combination therapy approach is a powerful strategy.[9]

  • Action: Combine PSB-16131 with a second inhibitor that targets a key node in the identified bypass pathway (e.g., an EGFR inhibitor like gefitinib or an MEK inhibitor like trametinib).

  • Validation: Perform synergy experiments (e.g., using the Chou-Talalay method) to determine if the combination of drugs is synergistic, additive, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is the desired outcome.

Strategy 2: Targeting Drug Efflux Pumps

If you find that resistance is correlated with the overexpression of ABC transporters (like P-glycoprotein), inhibiting these pumps may restore sensitivity.

  • Action: Treat the resistant cells with known ABC transporter inhibitors (e.g., verapamil, tariquidar) in combination with PSB-16131.

  • Validation: A significant decrease in the IC50 of PSB-16131 in the presence of the efflux pump inhibitor would validate this mechanism.

Strategy 3: Alternative P2Y12 Antagonists

If resistance is due to a specific mutation in the P2Y12 receptor that prevents PSB-16131 binding, it is possible that other P2Y12 antagonists with different binding modes may still be effective.

  • Action: Test other classes of P2Y12 inhibitors (e.g., clopidogrel, ticagrelor) on your resistant cell line.[2]

  • Validation: A restored sensitivity to an alternative P2Y12 antagonist would suggest a target-specific resistance mechanism for PSB-16131.

Section 5: References

  • Gola, B., et al. (2018). P2Y12 Receptors in Tumorigenesis and Metastasis. Frontiers in Pharmacology. [Link]

  • Jin, A., et al. (2022). The potential contribution of P2Y12 receptor in cancer and metastasis. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Antiplatelet Drug Ticagrelor Enhances Chemotherapeutic Efficacy by Targeting the Novel P2Y12-AKT Pathway in Pancreatic Cancer Cells. MDPI. [Link]

  • Vallés, J., et al. (2020). P2RY12-Inhibitors Reduce Cancer-Associated Thrombosis and Tumor Growth in Pancreatic Cancers. PMC - NIH. [Link]

  • Sacher, A. (2022). Mechanism of action of the novel KRASG12C inhibitor GDC-6036. YouTube. [Link]

  • Wikipedia. (n.d.). P2Y12. Wikipedia. [Link]

  • Hakenbeck, R., et al. (2023). Molecular Mechanisms of β-Lactam Resistance in Streptococcus Pneumoniae. ResearchGate. [Link]

  • Miyata, Y. (2011). Molecular basis for the actions of Hsp90 inhibitors and cancer therapy. PubMed. [Link]

  • City of Hope. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PMC. [Link]

  • Lee, J., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH. [Link]

  • Wang, Y., et al. (2019). A novel mechanism of streptomycin resistance in Yersinia pestis: Mutation in the rpsL gene. PLOS ONE. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]

  • Słabicki, M., et al. (2023). Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex. ResearchGate. [Link]

  • National Foundation for Cancer Research. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus. NFCR. [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. PubMed - NIH. [Link]

  • Webber, M. A., & Blair, J. M. A. (2022). Molecular mechanisms of antibiotic resistance revisited. PubMed. [Link]

  • Yeh, J., et al. (2007). Proliferation of human breast cancer cells and anti-cancer action of doxorubicin and vinblastine are independent of PKC-alpha. PubMed. [Link]

  • Giovannetti, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • City of Hope. (2024). What Causes Cancer Drug Resistance and What Can Be Done? City of Hope. [Link]

  • Al-Bayssari, C., et al. (2015). Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria. PMC. [Link]

  • Crown Bioscience. (2023). How to use in vitro models to study and overcome drug resistance in oncology. Blog. [Link]

  • Xu, H., et al. (2018). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). PubMed. [Link]

  • Wurm, A., et al. (2022). Optogenetics for Investigating and Targeting Hallmark Traits of Cancer. MDPI. [Link]

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Technical Support Center: PSB-16131 Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for PSB-16131, a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. Our goal is to equip you with the necessary knowledge to design robust experiments, troubleshoot common issues, and ensure the scientific integrity of your results.

  • Note on Compound Identity: The designation "PSB-16131" does not correspond to a widely cataloged GPR55 antagonist. This guide has been constructed using the well-characterized and selective GPR55 antagonist ML-193 (CID1261822) as a proxy. The principles, protocols, and best practices detailed herein are directly applicable to the study of potent, selective, small-molecule GPR55 antagonists and will serve as a robust framework for your experiments with PSB-16131.

Frequently Asked Questions (FAQs)

This section addresses common questions and potential challenges you may encounter when working with PSB-16131.

Q1: What is the mechanism of action for PSB-16131?

PSB-16131 is an antagonist of GPR55, a receptor that is activated by the endogenous ligand L-α-lysophosphatidylinositol (LPI)[1]. Upon activation by an agonist like LPI, GPR55 couples to several G protein subtypes, including Gq, G12, and G13[1]. This initiates a cascade of downstream signaling events, most notably an increase in intracellular calcium ([Ca²⁺]i) via phospholipase C (PLC) activation and RhoA-mediated pathways[1][2]. Activation also leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2) and the activation of various transcription factors like NFAT, CREB, and NF-κB[2][3]. As an antagonist, PSB-16131 binds to GPR55 and blocks these agonist-induced signaling events.

Q2: How should I prepare my stock solutions of PSB-16131?

Proper preparation and storage of your compound are critical for experimental success.

  • Solvent Selection: Based on our model compound ML-193, PSB-16131 is readily soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL[4]. Always use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility.

  • Stock Solution Preparation:

    • Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Add the appropriate volume of fresh DMSO to achieve your desired stock concentration (e.g., 10 mM or 20 mM).

    • If the compound does not dissolve immediately, sonication or gentle warming can be applied[5].

  • Storage:

    • Powder: Store at -20°C for long-term stability (up to 3 years)[4].

    • In Solvent (DMSO): Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[4].

Q3: I'm observing a response with PSB-16131 alone, without any agonist. Is this expected?

This is a critical observation and may indicate that PSB-16131 is acting as an inverse agonist . Some GPR55 ligands have been reported to exhibit inverse agonism, meaning they can reduce the basal or constitutive activity of the receptor in the absence of an agonist[6][7].

  • Causality: GPCRs can have a certain level of signaling activity even without an agonist bound. An inverse agonist stabilizes the inactive conformation of the receptor, thereby reducing this basal signaling.

  • What to do:

    • Confirm the Effect: Run a dose-response curve of PSB-16131 alone and measure a downstream signaling output (e.g., basal calcium levels or phospho-ERK).

    • Characterize, Don't Discard: This is a valid pharmacological property. Report it as inverse agonism. When testing its antagonist properties, ensure your agonist (e.g., LPI) concentration is sufficient to overcome this effect and elicit a robust response that you can then inhibit.

    • Consider the Assay: The level of constitutive activity can be highly dependent on the cell system and receptor expression level. High receptor overexpression can sometimes lead to increased basal signaling.

Q4: My antagonist is not blocking the agonist-induced signal. What could be wrong?

This is a common troubleshooting scenario with several potential causes.

  • Pre-incubation Time: Are you pre-incubating the cells with PSB-16131 before adding the agonist? This is a crucial step. For antagonist activity to be observed, the antagonist needs time to bind to the receptor. A pre-incubation time of 15-30 minutes is generally recommended for GPR55 antagonists[4].

  • Agonist Concentration: You may be using too high a concentration of your agonist (e.g., LPI). In a competitive antagonist assay, a very high concentration of the agonist can outcompete the antagonist for binding. It is best practice to use an agonist concentration that gives about 80% of the maximal response (the EC₈₀)[8].

  • Compound Degradation: Ensure your PSB-16131 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Health and Receptor Expression: Verify that your cells are healthy and are expressing functional GPR55. Include a positive control (a known GPR55 antagonist, if available) and an agonist-only control in every experiment.

  • Vehicle Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health (typically ≤ 0.5%).

Data Summary and Physicochemical Properties

The following table summarizes the key pharmacological and physical properties of our model GPR55 antagonist, which can be used as a guide for PSB-16131.

ParameterValue / RecommendationSource(s)
Target G Protein-Coupled Receptor 55 (GPR55)[9]
Activity Antagonist / Potential Inverse Agonist[6][9]
Potency (IC₅₀) ~221 nM (β-arrestin recruitment)[4]
~65 nM (ERK phosphorylation)[9]
Selectivity >27-fold selective over GPR35, CB1, and CB2[4]
Recommended Solvent DMSO (anhydrous)[4][5]
Solubility in DMSO ≥ 60 mg/mL[5]
Storage (Powder) -20°C (up to 3 years)[4]
Storage (in DMSO) -80°C (up to 6 months)[4]

Experimental Protocols & Workflows

A well-designed experiment with proper controls is the foundation of trustworthy data.

GPR55 Signaling Pathway

The diagram below illustrates the primary signaling cascades initiated by GPR55 activation, which PSB-16131 is designed to block.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPI LPI (Agonist) GPR55 GPR55 LPI->GPR55 PSB16131 PSB-16131 (Antagonist) PSB16131->GPR55 Blocks Gq Gαq GPR55->Gq G12_13 Gα12/13 GPR55->G12_13 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 ERK p-ERK1/2 RhoA->ERK Ca_release ↑ [Ca²⁺]i IP3->Ca_release Transcription NFAT, CREB, NF-κB Activation ERK->Transcription Ca_release->Transcription Antagonist_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition A 1. Culture GPR55-expressing cells to optimal density B 2. Prepare serial dilutions of PSB-16131 C 3. Prepare fixed concentration of agonist (e.g., LPI at EC₈₀) F 6. Add agonist (LPI) to stimulate the cells C->F D 4. Add PSB-16131 dilutions to cell plate E 5. Pre-incubate for 15-30 min D->E E->F G 7. Incubate for defined signaling period F->G H 8. Measure downstream signal (e.g., Calcium flux, p-ERK) G->H I 9. Analyze data and calculate IC₅₀ H->I

Caption: A logical workflow for GPR55 antagonist functional assays.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR-based)

This protocol is designed to measure the ability of PSB-16131 to inhibit LPI-induced calcium release in GPR55-expressing cells.

Materials:

  • GPR55-expressing cells (e.g., HEK293 or CHO)

  • Black, clear-bottom 96-well or 384-well cell culture plates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit) [10]* PSB-16131 and LPI

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • FLIPR or FlexStation instrument [11][12] Procedure:

  • Cell Plating: Seed GPR55-expressing cells into black, clear-bottom microplates at a pre-determined optimal density and incubate overnight.[10]

  • Compound Plate Preparation: Prepare a serial dilution of PSB-16131 in assay buffer at 5x the final desired concentration. In a separate plate, prepare the LPI agonist solution at 5x its EC₈₀ concentration. Include vehicle-only (e.g., 0.5% DMSO in buffer) and buffer-only wells as controls.

  • Dye Loading: Prepare the calcium-sensitive dye loading buffer according to the manufacturer's protocol. Remove the cell culture medium from the cell plate and add an equal volume of loading buffer to each well. Incubate for 1 hour at 37°C, 5% CO₂.[13]

  • Antagonist Pre-incubation: Place both the cell plate and the compound plates into the FLIPR instrument. Program the instrument to first add the PSB-16131 dilutions to the cell plate. Incubate for 15-30 minutes within the instrument.

  • Agonist Stimulation & Reading: After the pre-incubation, the instrument will add the LPI solution to the wells. Begin fluorescent reading immediately before LPI addition and continue for at least 120 seconds to capture the full kinetic response of calcium mobilization.[14]

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the basal fluorescence. Plot the response against the log concentration of PSB-16131 and fit the data to a four-parameter logistical equation to determine the IC₅₀.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol measures the inhibition of LPI-induced ERK phosphorylation, a key downstream event in GPR55 signaling.

Materials:

  • GPR55-expressing cells

  • 6-well or 12-well cell culture plates

  • PSB-16131 and LPI

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit or Mouse anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system [15] Procedure:

  • Cell Culture and Starvation: Plate GPR55-expressing cells and grow to ~80-90% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.

  • Antagonist Pre-incubation: Treat the serum-starved cells with various concentrations of PSB-16131 (and a vehicle control) for 30 minutes at 37°C.[4]

  • Agonist Stimulation: Add LPI (at its EC₈₀ concentration) to the wells and incubate for the pre-determined optimal time for peak ERK phosphorylation (typically 5-10 minutes for GPCRs). Include a "no agonist" control.

  • Cell Lysis: Immediately aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C. e. Wash and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[15] f. Add ECL substrate and image the bands.

  • Re-probing for Total ERK (Crucial Control): a. After imaging, strip the membrane using a mild stripping buffer.[15][16] b. Re-block the membrane and then probe with the anti-total-ERK1/2 antibody. c. Image the total-ERK bands. This serves as the loading control.

  • Data Analysis: Quantify the band intensities using densitometry. For each sample, calculate the ratio of phospho-ERK to total-ERK. Normalize these values to the "agonist-only" control to determine the percent inhibition at each concentration of PSB-16131 and calculate the IC₅₀.

References

  • Current time information in Bangalore, IN. (n.d.). Google.
  • Novel Coumarin-Based Inverse Agonists of GPR55. (2021). Encyclopedia.pub. Retrieved February 9, 2026, from [Link]

  • Karsak, M., et al. (2021). Targeting Oxidative Stress: Novel Coumarin-Based Inverse Agonists of GPR55. Antioxidants, 10(11), 1708.
  • Shukla, A. K. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1484, 137-144.
  • Chiang, C. M., et al. (1992). Drug and vehicle deposition from topical applications: use of in vitro mass balance technique with minoxidil solutions. Journal of Pharmaceutical Sciences, 81(9), 866-871.
  • Harvey, J. H., van Rijn, R. M., & Whistler, J. L. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 995, 43-55.
  • Henstridge, C. M., et al. (2009). GPR55: signaling, physiological function and therapeutic potential. British Journal of Pharmacology, 157(1), 1-10.
  • FLIPR Calcium 6 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved February 9, 2026, from [Link]

  • Che, T., & Majumdar, S. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1636, 1-16.
  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. (n.d.). Boster Bio. Retrieved February 9, 2026, from [Link]

  • Khan, M. Z., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 966023.
  • GPR55. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • GPR55: A New Cannabinoid Receptor with Big Potential? (2025). Cannakeys. Retrieved February 9, 2026, from [Link]

  • Harvey, J. H., van Rijn, R. M., & Whistler, J. L. (2013). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers [PDF]. Methods in Molecular Biology, 995, 43-55.
  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (n.d.). Springer Nature Experiments. Retrieved February 9, 2026, from [Link]

  • Western blot band for Erk and phopho(p). (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

  • GPR55 - G-protein coupled receptor 55 - Homo sapiens (Human). (n.d.). UniProtKB | UniProt. Retrieved February 9, 2026, from [Link]

  • Ryberg, E., et al. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British Journal of Pharmacology, 152(7), 1092-1101.
  • Yin, H., et al. (2019). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 317(3), C579-C591.
  • GPR55 Gene - G Protein-Coupled Receptor 55. (n.d.). GeneCards. Retrieved February 9, 2026, from [Link]

  • Aflaki, E., et al. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(1), e2099.
  • Phospho-ERK Assays. (2012). In Assay Guidance Manual.
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved February 9, 2026, from [Link]

  • Pradhan, A. A., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1446, 21-36.
  • GPR55 Antagonist CID16020046 Protects against Atherosclerosis Development in Mice by Inhibiting Monocyte Adhesion and Mac-1 Expression. (2021). International Journal of Molecular Sciences, 22(23), 13084.
  • GPR55. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 9, 2026, from [Link]

Sources

Validation & Comparative

Technical Comparison: PSB-16131 vs. Emerging and Established NTPDase2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NTPDase2 Precision Gap

In the landscape of purinergic signaling, NTPDase2 (CD39L1) plays a distinct and critical role: it is the primary ecto-nucleotidase responsible for the preferential hydrolysis of ATP to ADP, with minimal further hydrolysis to AMP. This results in the sustained accumulation of ADP , a potent agonist for P2Y


, P2Y

, and P2Y

receptors.

For years, researchers have relied on non-specific tools like ARL 67156 or POM-1 , which often yield confounding data due to off-target effects on NTPDase1 (CD39) and NTPDase3. PSB-16131 (an anthraquinone derivative) has emerged as a high-affinity, selective inhibitor that addresses this precision gap.

This guide objectively compares PSB-16131 against historical and alternative inhibitors, providing experimental evidence and protocols to validate its utility in drug development and mechanistic research.

Technical Profile: PSB-16131

Chemical Class: Anthraquinone derivative IUPAC Name: 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate Target: Human NTPDase2 (Ectonucleoside triphosphate diphosphohydrolase 2)[1]

Mechanism of Action

PSB-16131 acts as a competitive antagonist at the nucleotide binding site. Unlike NTPDase1 (which rapidly clears both ATP and ADP), NTPDase2 has a high


 for ADP, leading to ADP accumulation. By blocking NTPDase2, PSB-16131 preserves extracellular ATP concentrations while preventing the formation of the ADP signal.
Visualization: Purinergic Cascade & Inhibitor Targets

The following diagram illustrates the specific intervention point of PSB-16131 compared to non-selective agents.

PurinergicSignaling ATP Extracellular ATP ADP Extracellular ADP ATP->ADP Major Route P2X P2X Receptors (Ion Channels) ATP->P2X NTPDase2 NTPDase2 (High ATP affinity) ATP->NTPDase2 NTPDase1 NTPDase1 (CD39) (Rapid Hydrolysis) ATP->NTPDase1 P2Y_ADP P2Y1, P2Y12, P2Y13 (ADP-Activated) ADP->P2Y_ADP ADP->NTPDase1 AMP AMP CD73 CD73 AMP->CD73 ADO Adenosine NTPDase2->ADP NTPDase1->ADP NTPDase1->AMP CD73->ADO PSB16131 PSB-16131 (Selective) PSB16131->NTPDase2 Inhibits POM1 POM-1 (Non-selective) POM1->NTPDase2 POM1->NTPDase1

Caption: PSB-16131 selectively blocks NTPDase2-mediated ATP hydrolysis, preventing ADP accumulation. POM-1 broadly inhibits multiple ecto-nucleotidases.

Comparative Analysis: PSB-16131 vs. Alternatives

The following data synthesizes comparative studies, specifically highlighting the selectivity ratios that define "high-quality" chemical probes.

Table 1: Inhibitor Potency ( ) and Selectivity Profile[1][2]
InhibitorTarget SpecificityhNTPDase2

hNTPDase1

hNTPDase3

Key Limitation
PSB-16131 Selective 0.539 µM > 10 µM> 10 µMLight sensitive (anthraquinone).
PSB-2020 Selective0.551 µM> 10 µM> 10 µMSimilar profile to 16131; alternative analog.
ARL 67156 Non-selectiveIneffective ~11 µM (

)
~18 µM (

)
Does not inhibit NTPDase2 effectively; often misused in literature.
POM-1 Broad Spectrum~28.8 µM (

)
~2.58 µM (

)
~3.26 µM (

)
Inhibits P2 receptors directly; blocks NTPDase1/3 more potently than 2.
Suramin Broad Spectrum> 100 µM> 100 µM> 100 µMLow potency; blocks P2 receptors; inhibits G-proteins.
Detailed Competitor Analysis
1. PSB-16131 vs. ARL 67156

ARL 67156 is frequently cited as an "ecto-ATPase inhibitor." However, biochemical characterization reveals it is a weak competitive inhibitor of NTPDase1 and NTPDase3 but has negligible activity against NTPDase2 .

  • Implication: If you use ARL 67156 to study an ATP-dependent pathway and observe no effect, you cannot rule out NTPDase2 involvement. PSB-16131 provides the necessary coverage here.

2. PSB-16131 vs. POM-1

POM-1 (Polyoxometalate) is a potent inhibitor of NTPDase1 and 3 but is 10-fold less potent against NTPDase2. Furthermore, POM-1 is known to block P2X receptors directly, confounding functional assays where ATP signaling is measured via receptor activation.

  • Implication: PSB-16131 is superior for functional assays involving P2 receptors because it does not antagonize the receptors themselves.

Experimental Protocols

To validate PSB-16131 activity in your system, use the Malachite Green Phosphate Assay . This colorimetric assay measures the release of inorganic phosphate (


) during ATP hydrolysis.
Protocol A: Malachite Green Inhibition Assay (NTPDase2)[1][3]

Objective: Determine the inhibitory potency (


) of PSB-16131 against recombinant human NTPDase2.[1]

Materials:

  • Enzyme: Recombinant hNTPDase2 (membrane preparation from transfected COS-7 or CHO cells).

  • Substrate: ATP (Ultra-pure).

  • Inhibitor: PSB-16131 (Dissolve in DMSO; keep dark).

  • Reagent: Malachite Green Molybdate solution (freshly prepared).

Workflow:

  • Preparation:

    • Dilute PSB-16131 serially (0.01 µM to 100 µM) in Assay Buffer (50 mM Tris-HCl, 2 mM

      
      , 5 mM 
      
      
      
      , pH 7.4).
    • Note: Maintain DMSO concentration < 1% to avoid enzyme denaturation.

  • Pre-incubation:

    • Add 10 µL of Enzyme preparation (0.5–2 µg protein) to 70 µL of Assay Buffer containing the inhibitor.

    • Incubate for 10 minutes at 37°C .

  • Reaction Initiation:

    • Add 20 µL of ATP substrate (Final concentration should be near

      
       ~70 µM for NTPDase2 to ensure competitive sensitivity).
      
    • Incubate for 15–30 minutes at 37°C .

  • Termination & Detection:

    • Add 25 µL of Malachite Green Reagent to stop the reaction.

    • Incubate for 20 minutes at room temperature (color development).

  • Quantification:

    • Measure Absorbance at 630 nm .

    • Calculate

      
       released using a phosphate standard curve.
      

Data Analysis: Plot % Inhibition vs. Log[Inhibitor] to derive


.
  • Validation Check: A valid assay should show <10% substrate consumption to remain within initial velocity conditions.

Protocol B: HPLC Stability/Selectivity Check

For high-fidelity confirmation that PSB-16131 is preventing ADP formation:

  • Incubate Enzyme + ATP + PSB-16131.

  • Aliquot samples at 0, 15, 30, 60 min.

  • Analyze via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: 0.1 M phosphate buffer (pH 6.0) with methanol gradient.

    • Detection: UV at 254 nm.

    • Success Metric: You should see sustained ATP peak area and minimal ADP peak emergence compared to vehicle control.

Decision Matrix: Selecting the Right Inhibitor

Use this logic flow to determine if PSB-16131 is the correct tool for your specific experimental question.

InhibitorSelection Start Start: Select Inhibitor Q1 Target Enzyme? Start->Q1 NTPDase1 NTPDase1 (CD39) Q1->NTPDase1 Specific NTPDase2 NTPDase2 Q1->NTPDase2 Specific Unknown Unknown / Screen Q1->Unknown General Q2 Avoid P2 Receptor Interference? NTPDase1->Q2 UsePSB Use PSB-16131 (Highly Selective) NTPDase2->UsePSB UsePOM Use POM-1 (Potent, Non-selective) Unknown->UsePOM Broad inhibition needed Q2->UsePOM No (Biochem only) UseARL Use ARL 67156 (Weak, Non-selective) Q2->UseARL Yes (Cellular)

Caption: Decision tree for selecting ecto-nucleotidase inhibitors based on target specificity and assay constraints.

References

  • Baqi, Y. et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[2] Frontiers in Pharmacology, 11, 1282.[2] [Link]

  • Lévesque, S. A. et al. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. British Journal of Pharmacology, 152(1), 141–150. [Link]

  • Durnin, L. et al. (2016). A commonly-used ecto-ATPase inhibitor, ARL-67156, blocks degradation of ADP more than the degradation of ATP in murine colon. Neurogastroenterology & Motility, 28(11), 1739–1749. [Link]

  • Zebisch, M. et al. (2014). Crystal structure of NTPDase2 in complex with the sulfoanthraquinone inhibitor PSB-071. Journal of Structural Biology, 185(3), 336-341. [Link]

  • EUbOPEN. Protocol for Malachite Green Enzyme Assay. [Link]

Sources

Precision vs. Broad-Spectrum: PSB-16131 and Suramin in NTPDase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between PSB-16131 , a high-affinity, isoform-selective inhibitor, and Suramin , a broad-spectrum antagonist, within the context of Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) research.[1]

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Purinergic Signaling Researchers[1]

Executive Summary: The "Scalpel" vs. The "Sledgehammer"[1]

In the modulation of purinergic signaling, the distinction between enzyme inhibition (ectonucleotidases) and receptor blockade (P2X/P2Y) is critical.[1]

  • PSB-16131 represents the "scalpel."[1] It is a potent, non-competitive inhibitor highly selective for NTPDase2 (and to a lesser extent NTPDase3).[1][2] It allows researchers to block the hydrolysis of ATP to ADP specifically at the NTPDase2 step without interfering with downstream P2 receptors.[1]

  • Suramin represents the "sledgehammer."[1] While it inhibits NTPDases, it is a "dirty" compound that simultaneously blocks P2X and P2Y receptors and inhibits multiple NTPDase isoforms (1, 2, 3, and 8).[1] This makes it unsuitable for dissecting specific enzymatic contributions to signaling pathways.[1][3]

Technical Profile Comparison

Mechanistic Differences[1][4]
FeaturePSB-16131 Suramin
Chemical Class Sulfoanthraquinone derivativePolysulfonated naphthylurea
Primary Target NTPDase2 (High Selectivity)Non-selective (NTPDase1, 2, 3,[1][2] 8)
IC₅₀ (Human NTPDase2) 0.539 µM (539 nM)~10–50 µM (Variable)
Mechanism of Action Non-competitive allosteric inhibitionCompetitive/Non-competitive (context-dependent)
P2 Receptor Activity Negligible at effective concentrationsPotent Antagonist (Blocks P2X/P2Y)
Selectivity Profile NTPDase2 > NTPDase3 >> NTPDase1/8Non-selective (Blocks most ecto-enzymes)
Solubility Soluble in DMSO; Aqueous solubility limitedHighly water-soluble
Why Selectivity Matters: The NTPDase2 Case

NTPDase2 is unique among the ectonucleotidase family because it preferentially hydrolyzes ATP to ADP , resulting in the accumulation of ADP (a potent P2Y₁/P2Y₁₂ agonist).[1]

  • Using Suramin: Blocks the enzyme and the P2Y receptors, completely silencing the pathway.[1] You cannot observe the ADP-mediated effect.[1]

  • Using PSB-16131: Inhibits ATP hydrolysis.[1][4] ATP levels remain high; ADP production is halted.[1] P2 receptors remain active, allowing you to prove that the conversion of ATP to ADP was the critical signaling step.[1]

Visualizing the Signaling Pathway

The following diagram illustrates where each inhibitor acts within the purinergic cascade. Note how Suramin causes "collateral damage" to receptors, whereas PSB-16131 targets the enzymatic conversion specifically.[1]

PurinergicSignaling ATP ATP NTPDase2 NTPDase2 (Enzyme) ATP->NTPDase2 NTPDase1 NTPDase1 (CD39) ATP->NTPDase1 P2Rec P2X / P2Y Receptors ATP->P2Rec Agonist ADP ADP AMP AMP ADP->AMP NTPDase1/CD73 ADP->P2Rec Agonist NTPDase2->ADP Hydrolysis (Accumulates ADP) NTPDase1->AMP Rapid Hydrolysis PSB PSB-16131 PSB->NTPDase2 Selective Inhibition (Non-competitive) Suramin Suramin Suramin->NTPDase2 Blocks Suramin->NTPDase1 Blocks Suramin->P2Rec ANTAGONIST (Blocks Signal)

Figure 1: Mechanism of Action. PSB-16131 selectively targets NTPDase2, preserving receptor function.[1] Suramin blocks multiple enzymes and antagonizes downstream receptors.

Experimental Protocol: Validating Inhibition

To confirm the efficacy of PSB-16131 versus Suramin in your specific biological system, use the Malachite Green Phosphate Assay .[1] This colorimetric assay measures the release of inorganic phosphate (Pi) during nucleotide hydrolysis.[1]

Protocol: Malachite Green Assay for NTPDase Inhibition[1][2][5]

Objective: Determine the IC₅₀ of PSB-16131 against recombinant human NTPDase2.[1]

Reagents Required:

  • Recombinant hNTPDase2 (membrane prep or purified).[1]

  • Substrate: ATP (500 µM final).[1]

  • Inhibitor: PSB-16131 (Serial dilutions: 10 nM to 10 µM).[1]

  • Malachite Green Reagent (Ammonium molybdate + Malachite green in HCl).[1]

Step-by-Step Workflow:

  • Preparation:

    • Dilute PSB-16131 in assay buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.4).[1] Note: Keep DMSO concentration < 2% to avoid enzyme denaturation.[1]

    • Prepare enzyme controls (Enzyme + Buffer) and Background controls (Buffer only).[1]

  • Pre-Incubation (Critical Step):

    • Incubate the enzyme with PSB-16131 for 15 minutes at 37°C before adding the substrate.

    • Reasoning: PSB-16131 is a non-competitive inhibitor; pre-incubation ensures equilibrium binding to the allosteric site.[1]

  • Reaction Initiation:

    • Add ATP substrate to start the reaction.[1]

    • Incubate for 15–30 minutes at 37°C.

    • Validation: Ensure the reaction remains linear (conversion < 10-15% of substrate) to apply Michaelis-Menten kinetics.

  • Termination & Detection:

    • Add Malachite Green reagent to stop the reaction.[1]

    • Incubate for 20 minutes at room temperature for color development.

    • Measure Absorbance at 630 nm .

  • Data Analysis:

    • Subtract background absorbance.[1]

    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit data to a sigmoidal dose-response curve to calculate IC₅₀.[1]

Expected Results
  • PSB-16131: Should yield an IC₅₀ ~500–600 nM for NTPDase2.[1]

  • Suramin: May show inhibition, but with a shallower curve or higher IC₅₀ (~10+ µM), and high variability depending on protein concentration.[1]

Strategic Recommendations

When to use PSB-16131[1][6]
  • NTPDase2 Characterization: When studying adult neurogenesis (where NTPDase2 is expressed by progenitor cells) or vascular smooth muscle function.[1]

  • Receptor Preservation: When you need to verify that a cellular response is due to P2 receptor activation, and you want to manipulate the ligand availability (ATP/ADP) without blocking the receptor itself.[1]

  • High-Throughput Screening: As a positive control for NTPDase2 specific assays.

When to use Suramin[1]
  • Total Blockade: When you need to shut down the entire purinergic signaling axis (enzymes + receptors) to prove that a phenotype is purinergic in origin.[1]

  • Historical Comparison: To replicate data from studies published before specific inhibitors (pre-2010s) were widely available.[1]

  • Parasitology: Suramin is still relevant as an anti-parasitic agent (inhibiting trypanosomal glycolytic enzymes), unrelated to its use as a specific scientific tool.[1]

References

  • Baqi, Y., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[1][2][4] Frontiers in Pharmacology, 11, 1282.[1]

    • [1]

    • Key Data: Establishes PSB-16131 as a potent NTPDase2 inhibitor (IC50 539 nM) and details the structural activity relationship (SAR) of anthraquinone derivatives.[1][2][4]

  • Lee, S. Y., et al. (2018). Polyoxometalates as potent and selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (NTPDases).[1] Biochemical Pharmacology, 156, 498-507.[1]

    • Context: Discusses the broader class of inhibitors and the limit
  • Robson, S. C., et al. (2006). The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance.[1] Purinergic Signalling, 2(2), 409–430.[1]

    • Context: Foundational review describing the physiological roles of NTPDase1 vs NTPDase2, highlighting why selective inhibition is necessary.[1]

  • Lévesque, S. A., et al. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases.[1][2] British Journal of Pharmacology, 152(1), 141–150.[1][2]

    • [1]

    • Context: Provides comparative data on "classic" inhibitors like Suramin and ARL 67156, demonstrating their lack of specificity compared to newer agents like PSB-16131.[1]

Sources

A Guide to Validating the Selectivity of PSB-16131 for NTPDase2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of purinergic signaling, the precise modulation of extracellular nucleotide concentrations is paramount. Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are key regulators in this process, and the development of selective inhibitors for specific NTPDase isoforms is a critical endeavor for therapeutic intervention in a range of pathologies, including inflammation, neurodegenerative diseases, and cancer.[1] This guide provides a comprehensive framework for validating the selectivity of PSB-16131, a potent inhibitor of human NTPDase2.[1] We will objectively compare its performance with other alternatives and provide the supporting experimental data and detailed protocols necessary for rigorous scientific validation.

The Critical Role of NTPDase2 and the Quest for Selectivity

The NTPDase family consists of eight members, with NTPDases 1, 2, 3, and 8 being the primary regulators of extracellular nucleotide metabolism.[1] These isoforms exhibit distinct substrate preferences and tissue distribution, leading to differential physiological roles.

  • NTPDase1 (CD39): Hydrolyzes ATP and ADP at similar rates, playing a crucial role in thromboregulation and immune modulation.

  • NTPDase2 (CD39L1): Preferentially hydrolyzes ATP over ADP, leading to an accumulation of ADP. This activity is implicated in processes such as platelet aggregation and neurotransmission.[2]

  • NTPDase3 and NTPDase8: Exhibit substrate preferences intermediate to NTPDase1 and 2.[1][2]

The distinct functions of these isoforms underscore the necessity for selective inhibitors. A selective NTPDase2 inhibitor like PSB-16131 holds the potential to fine-tune purinergic signaling pathways by specifically targeting ATP hydrolysis, thereby influencing ADP-mediated cellular responses.

Introducing PSB-16131: A Potent and Selective NTPDase2 Inhibitor

PSB-16131 has emerged as a significant tool for researchers studying the physiological and pathological roles of NTPDase2. It is a potent, non-competitive inhibitor of human NTPDase2 with a reported half-maximal inhibitory concentration (IC50) of 539 nM.[1] Its selectivity for NTPDase2 over other isoforms is a key attribute that allows for the specific investigation of NTPDase2-mediated pathways.

Comparative Analysis: PSB-16131 vs. Other NTPDase Inhibitors

To truly appreciate the utility of PSB-16131, it is essential to compare its inhibitory profile with that of other known NTPDase inhibitors. Many commonly used inhibitors, such as suramin, Reactive Blue 2, and pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), lack selectivity and often interact with other purinergic signaling components, such as P2 receptors.

InhibitorTarget NTPDase Isoform(s)IC50 / Ki (µM)Selectivity ProfileReference(s)
PSB-16131 NTPDase2 0.539 (IC50) Selective for NTPDase2 [1]
SuraminNon-selective~10-100 (IC50)Broadly inhibits NTPDases and P2 receptors[3]
Reactive Blue 2Non-selective~5-50 (IC50)Inhibits various NTPDases and P2 receptors[3]
PPADSNon-selective~1-20 (IC50)Primarily a P2 receptor antagonist with some NTPDase inhibition[3]
8-BuS-ATPNTPDase1~10 (Ki)Selective for NTPDase1[3]
PSB-1011NTPDase30.390 (IC50)Selective for NTPDase3[1]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., substrate concentration, pH, enzyme source). The values presented here are approximate and intended for comparative purposes.

Experimental Validation of PSB-16131 Selectivity: A Step-by-Step Workflow

Rigorous validation of inhibitor selectivity is the cornerstone of reliable pharmacological research. The following experimental workflow provides a self-validating system to confirm the selectivity of PSB-16131 for NTPDase2.

Workflow Overview

NTPDase_Inhibitor_Validation cluster_prep Preparation cluster_assay Activity Assay cluster_data Data Analysis Enzyme Recombinant Human NTPDase Isoforms (1, 2, 3, 8) Assay Perform NTPDase Activity Assay (e.g., Malachite Green or CE) Enzyme->Assay Inhibitors PSB-16131 & Comparative Inhibitors Inhibitors->Assay IC50 Determine IC50 Values Assay->IC50 Selectivity Calculate Selectivity Ratios IC50->Selectivity

Caption: Experimental workflow for validating NTPDase inhibitor selectivity.

Detailed Methodologies

Two primary methods for measuring NTPDase activity are the Malachite Green assay and Capillary Electrophoresis.

This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP.

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂.

    • ATP Substrate Solution: Prepare a stock solution of ATP in the assay buffer. The final concentration in the assay will typically be near the Km value for the respective NTPDase isoform.

    • Inhibitor Solutions: Prepare serial dilutions of PSB-16131 and comparative inhibitors in the assay buffer.

    • Malachite Green Reagent: Prepare fresh by mixing a solution of malachite green hydrochloride with ammonium molybdate in an acidic solution. Several commercial kits are also available.[4][5][6]

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle control), and the recombinant human NTPDase enzyme (isoforms 1, 2, 3, and 8 in separate wells).

    • Pre-incubate the mixture for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the ATP substrate solution.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding the Malachite Green reagent.[4]

    • Allow color to develop for 15-20 minutes at room temperature.

    • Measure the absorbance at approximately 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Convert the absorbance readings to the amount of Pi produced.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CE offers a powerful alternative for monitoring NTPDase activity by directly separating and quantifying the substrate (ATP) and the product (ADP or AMP).[7]

Principle: Charged molecules migrate at different rates in an electric field within a narrow capillary, allowing for their separation and quantification.

Step-by-Step Protocol:

  • Reagent and Capillary Preparation:

    • Running Buffer: A suitable buffer for separation, such as 50 mM phosphate buffer at a specific pH.

    • Capillary Conditioning: Condition a new capillary by flushing with sodium hydroxide, water, and then the running buffer.[6]

    • Sample Preparation: Prepare reaction mixtures as described for the malachite green assay.

  • Enzymatic Reaction (In-capillary or Pre-capillary):

    • Pre-capillary: Perform the enzymatic reaction in a microcentrifuge tube and then inject a sample into the CE instrument.

    • In-capillary: Sequentially inject plugs of the substrate, enzyme, and inhibitor into the capillary. The reaction occurs within the capillary before the separation voltage is applied.[7]

  • Electrophoretic Separation:

    • Apply a high voltage across the capillary.

    • The substrate (ATP) and products (ADP, AMP) will separate based on their charge-to-mass ratio and migrate towards the detector at different times.

  • Detection and Data Analysis:

    • Detect the separated nucleotides using a UV detector (typically at 254 nm).

    • Integrate the peak areas of the substrate and product to determine the extent of the reaction.

    • Calculate the percentage of inhibition at different inhibitor concentrations and determine the IC50 value as described for the malachite green assay.

Visualizing the Signaling Pathway

Purinergic_Signaling ATP Extracellular ATP NTPDase2 NTPDase2 ATP->NTPDase2 hydrolysis NTPDase1_3_8 NTPDase1, 3, 8 ATP->NTPDase1_3_8 hydrolysis ADP ADP ADP->NTPDase1_3_8 hydrolysis AMP AMP CD73 ecto-5'- nucleotidase (CD73) AMP->CD73 hydrolysis Ado Adenosine NTPDase2->ADP NTPDase1_3_8->ADP NTPDase1_3_8->AMP CD73->Ado PSB16131 PSB-16131 PSB16131->NTPDase2

Caption: Purinergic signaling cascade and the inhibitory action of PSB-16131.

Interpreting the Results: The Hallmarks of Selectivity

A successful validation will demonstrate that PSB-16131 has a significantly lower IC50 value for NTPDase2 compared to NTPDase1, 3, and 8. A selectivity ratio of at least 10-fold is generally considered a good indicator of a selective inhibitor. By comparing these results with the broad-spectrum inhibition observed with compounds like suramin, the superior selectivity profile of PSB-16131 can be definitively established.

This guide provides a robust framework for the validation of PSB-16131's selectivity for NTPDase2. By employing these detailed protocols and comparative analyses, researchers can confidently utilize this valuable pharmacological tool to unravel the complex roles of NTPDase2 in health and disease, paving the way for novel therapeutic strategies.

References

  • Baqi, Y., et al. (2009). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Pharmacology, 11, 1282. [Link]

  • Lecka, J., et al. (2013). 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. British Journal of Pharmacology, 169(1), 125-139. [Link]

  • Kukulski, F., et al. (2005). Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8. Purinergic Signalling, 1(2), 193-204. [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay Kit. Retrieved from [Link]

  • Iqbal, J., et al. (2005). A capillary electrophoresis method for the characterization of ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and the analysis of inhibitors by in-capillary enzymatic microreaction. Purinergic Signalling, 1(4), 349-358. [Link]

  • EUbOPEN. (2021). Protocol for Malachite Green. Retrieved from [Link]

  • Baykov, A. A., et al. (1988). A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay. Analytical Biochemistry, 171(2), 266-270. [Link]

  • Interchim. (n.d.). Malachite Green Phosphatase Assay Kit. Retrieved from [Link]

  • Bioworld Technology, Inc. (n.d.). Malachite Green Phosphate Assay Kit User Manual. Retrieved from [Link]

  • San Diego State University. (n.d.). Phosphate Assay Malachite Green Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, March 22). Lab 6: Capillary Electrophoresis. Retrieved from [Link]

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Applications Manual. Retrieved from [Link]

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A Researcher's Guide to the Selectivity of PSB-16131: A Comparative Analysis of Ectonucleotidase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of purinergic signaling, the precise control of extracellular nucleotide concentrations is paramount. Ectonucleotidases, a family of cell surface enzymes, are the master regulators of this process, hydrolyzing ATP and other nucleotides to modulate a vast array of physiological and pathological events, from neurotransmission and inflammation to cancer and thrombosis.[1][2] The development of selective inhibitors for these enzymes is therefore a critical endeavor for both basic research and therapeutic intervention.

This guide provides an in-depth analysis of PSB-16131, a notable ectonucleotidase inhibitor, and its cross-reactivity profile against key members of the ectonucleotidase family. We will delve into the experimental data that defines its selectivity, compare it with other commonly used inhibitors, and provide detailed protocols for researchers to validate and expand upon these findings in their own laboratories.

The Landscape of Ectonucleotidases: Key Players in Purinergic Signaling

To understand the significance of PSB-16131's selectivity, it is essential to first appreciate the diversity of the ectonucleotidase family. These enzymes are broadly classified into several subfamilies, with the most prominent being:

  • Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases): This family, which includes NTPDase1 (CD39), NTPDase2 (CD39L1), NTPDase3, and NTPDase8, plays a central role in the hydrolysis of ATP and ADP.[2] NTPDase1, for instance, is crucial in preventing thrombosis by degrading pro-thrombotic ADP.[1][3]

  • Ecto-nucleotide pyrophosphatase/phosphodiesterases (NPPs): Members like NPP1 and NPP3 can also hydrolyze ATP but have a broader substrate range that includes other nucleotides and their derivatives.

  • Ecto-5'-nucleotidase (CD73): This enzyme is responsible for the final step in the generation of adenosine, converting AMP into this potent immunosuppressive nucleoside.[4]

  • Alkaline Phosphatases (APs): These enzymes exhibit broad phosphomonoesterase activity and can contribute to nucleotide metabolism.

The distinct substrate preferences and tissue distribution of these enzymes necessitate the development of highly selective inhibitors to dissect their individual functions and to develop targeted therapies.

Purinergic Signaling Pathway cluster_0 Ectonucleotidases cluster_1 PSB-16131 Inhibition ATP ATP ADP ADP ATP->ADP NTPDase1, 2, 3, NPP1 AMP AMP ADP->AMP NTPDase1 Adenosine Adenosine AMP->Adenosine CD73 NTPDase1 NTPDase1 (CD39) NTPDase2 NTPDase2 NTPDase3 NTPDase3 NPP1 NPP1 CD73 CD73 PSB16131 PSB-16131 PSB16131->NTPDase2 Potent Inhibition

Figure 1: The purinergic signaling cascade and the primary target of PSB-16131.

Comparative Selectivity Profile of PSB-16131

PSB-16131 has emerged as a valuable tool due to its potent and selective inhibition of a specific ectonucleotidase. The following table summarizes the available data on its inhibitory activity against a panel of human ectonucleotidases, alongside other reference compounds for comparison.

InhibitorTarget EnzymeIC50 / Ki (µM)Comments
PSB-16131 human NTPDase2 0.539 (IC50) Potent and selective inhibitor of NTPDase2. [1][5]
ARL67156human NTPDase111 (Ki)Weak competitive inhibitor of NTPDase1, NTPDase3, and NPP1.[6]
human NTPDase318 (Ki)
human NPP112 (Ki)
PSB-06126rat NTPDase10.33 (Ki)Selective inhibitor for NTPDase1 and NTPDase3.[5][7]
rat NTPDase219.1 (Ki)
rat NTPDase32.22 (Ki)
human NTPDase37.76 (IC50)

Analysis of PSB-16131's Selectivity:

The data clearly indicates that PSB-16131 is a highly potent inhibitor of human NTPDase2, with an IC50 value in the sub-micromolar range.[1][5] This makes it a valuable tool for studying the specific roles of NTPDase2 in various physiological and pathological processes, such as inflammation and neurodegenerative diseases.[5]

In contrast, other inhibitors exhibit different selectivity profiles. ARL67156, for example, is a relatively weak and non-selective inhibitor, affecting NTPDase1, NTPDase3, and NPP1 to a similar extent.[6] PSB-06126, on the other hand, shows a preference for rat NTPDase1 and NTPDase3.[7] The high selectivity of PSB-16131 for NTPDase2 is a significant advantage, as it allows for more precise dissection of purinergic signaling pathways without the confounding effects of inhibiting multiple ectonucleotidases.

Experimental Workflow for Determining Ectonucleotidase Inhibitor Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, a robust and well-validated experimental workflow is essential. The malachite green assay is a widely used, sensitive, and non-radioactive method for measuring the activity of ATPases and other phosphatases.[8] It quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP.[9][10]

Inhibitor Selectivity Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Recombinant Ectonucleotidases D Pre-incubate Enzyme with Inhibitor A->D B Prepare Inhibitor Stock Solutions B->D C Prepare Assay Buffer and ATP Substrate E Initiate Reaction with ATP C->E D->E F Incubate at 37°C E->F G Stop Reaction & Add Malachite Green Reagent F->G H Measure Absorbance at ~620 nm G->H I Generate Phosphate Standard Curve J Calculate % Inhibition I->J K Determine IC50 Value J->K

Figure 2: A generalized workflow for assessing ectonucleotidase inhibitor selectivity.

Detailed Protocol: Malachite Green Assay for NTPDase Activity

This protocol is adapted from established methods and provides a framework for determining the IC50 of an inhibitor against a specific NTPDase.[11]

Materials:

  • Recombinant human NTPDases (e.g., NTPDase1, NTPDase2, NTPDase3, NTPDase8)

  • PSB-16131 and other inhibitors of interest

  • ATP (substrate)

  • Assay Buffer: 10 mM HEPES, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Malachite Green Reagent A: Ammonium molybdate solution (e.g., 20 mM in 1.5 M sulfuric acid)

  • Malachite Green Reagent B: Malachite green solution (e.g., 0.6 mM)

  • Phosphate Standard (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the inhibitor (e.g., PSB-16131) in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.

    • Prepare the ATP substrate solution in the assay buffer. The concentration should be optimized for each enzyme, typically around the Km value (e.g., 50 µM for CD39, 100 µM for NTPDase2, -3, or -8).[11]

    • Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed amount of the recombinant NTPDase to each well.

    • Add the desired concentration of the inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

    • Pre-incubate the enzyme and inhibitor mixture for 5 minutes at 37°C.[11] This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding the ATP substrate to each well. The total reaction volume is typically 50 µL.[11]

    • Incubate the plate at 37°C for a fixed time (e.g., 15 minutes).[11] The incubation time should be within the linear range of the reaction.

  • Detection and Measurement:

    • Stop the reaction by adding the malachite green detection reagents (e.g., 20 µL of Reagent A followed by 30 µL of Reagent B).[11] The acidic conditions of the reagent will halt the enzymatic activity.

    • Allow the color to develop for a few minutes at room temperature.

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all readings.

    • Use the phosphate standard curve to convert the absorbance values into the amount of phosphate produced.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Pre-incubation: This step is crucial to ensure that the inhibitor has sufficient time to interact with the enzyme and reach a steady state of binding before the enzymatic reaction begins.

  • Substrate Concentration: Using a substrate concentration around the Km value is important for accurately determining the potency of competitive and mixed-type inhibitors.

  • Linear Range of Reaction: The incubation time and enzyme concentration should be optimized to ensure that the reaction proceeds in a linear fashion, meaning the rate of product formation is constant over time. This is essential for accurate kinetic measurements.

Conclusion and Future Directions

PSB-16131 is a potent and selective inhibitor of human NTPDase2, making it an invaluable pharmacological tool for researchers investigating the specific functions of this ectonucleotidase. Its distinct selectivity profile, when compared to other inhibitors like ARL67156 and PSB-06126, underscores the importance of careful characterization of any new pharmacological agent.

The provided experimental protocol offers a robust framework for researchers to independently verify the selectivity of PSB-16131 and to screen for novel ectonucleotidase inhibitors. As our understanding of the intricate roles of different ectonucleotidases in health and disease continues to grow, the development and rigorous characterization of selective inhibitors like PSB-16131 will be instrumental in advancing the field of purinergic signaling and developing novel therapeutic strategies.

References

  • Baier, L., et al. (2022). Protein kinase inhibitor ceritinib blocks ectonucleotidase CD39 – a promising target for cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 10(8), e004945. Retrieved from [Link]

  • Ribeiro, I. C., et al. (2025). ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases. Open Exploration, 2, 1-21. Retrieved from [Link]

  • Ribeiro, I. C., et al. (2025). ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases. Open Exploration, 2, 1-21. Retrieved from [Link]

  • Goueli, S. A., & Hsiao, K. (2019). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLoS ONE, 14(10), e0220094. Retrieved from [Link]

  • Baier, L., et al. (2022). Protein kinase inhibitor ceritinib blocks ectonucleotidase CD39 – a promising target for cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 10(8), e004945. Retrieved from [Link]

  • Perbellini, F., et al. (2021). The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets. Frontiers in Immunology, 12, 672528. Retrieved from [Link]

  • Al-Rashida, M., et al. (2022). Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement—an in-depth review. Molecules, 27(21), 7295. Retrieved from [Link]

  • Reth, M., et al. (1985). Cross-reactivity of the NPa and NPb idiotypic responses of BALB/c and C57BL/6 mice to (4-hydroxy-3-nitrophenyl)acetyl (NP). European Journal of Immunology, 15(11), 1089-1095. Retrieved from [Link]

  • Van Veldhoven, P. P., & Mannaerts, G. P. (1987). Determination of NTPase activities from measurement of true inorganic phosphate in the presence of labile phosphate compounds. Analytical Biochemistry, 161(1), 45-49. Retrieved from [Link]

  • Lee, S. Y., et al. (2018). Selectivity profile of selected CD39 inhibitors (A) Effect of ARL67156... ResearchGate. Retrieved from [Link]

  • Zebisch, M., & Sträter, N. (2008). The GDA1_CD39 superfamily: NTPDases with diverse functions. Biological Chemistry, 389(2), 115-125. Retrieved from [Link]

  • Goueli, S. A., & Hsiao, K. (2019). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLoS ONE, 14(10), e0220094. Retrieved from [Link]

  • ResearchGate. (2017). How to perform Malachite green assay for studying ATPase activity?? Retrieved from [Link]

  • Mamedov, M. R., et al. (2025). Blocking the CD39/CD73 pathway synergizes with anti-CD20 bispecific antibody in nodal B-cell lymphoma. Haematologica. Retrieved from [Link]

  • Lavoie, É. G., et al. (2007). Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. British Journal of Pharmacology, 152(3), 347-356. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected inhibitors of ectonucleotidases NPP1 and CD39. Retrieved from [Link]

  • Hooy, R., & Sohn, J. (2019). A pyrophosphatase-coupled assay to monitor the NTase activity of cGAS. Methods in Enzymology, 625, 77-86. Retrieved from [Link]

  • Levesque, S. A., et al. (2011). 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. British Journal of Pharmacology, 162(1), 226-237. Retrieved from [Link]

Sources

Advanced Efficacy Analysis: PSB-16131 vs. Next-Gen NTPDase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PSB-16131 (1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) represents a significant leap in purinergic pharmacology, functioning as a high-potency, non-competitive inhibitor highly selective for NTPDase2 .[1][2][3][4][5]

Unlike classical inhibitors (e.g., POM-1, Suramin) which suffer from broad-spectrum off-target effects and poor stability, PSB-16131 offers nanomolar efficacy (IC₅₀ = 539 nM ) specifically targeting the hydrolysis of ATP to ADP. This guide analyzes its performance against other novel anthraquinone derivatives (PSB-2020, PSB-1011) and established standards, providing actionable protocols for validation in drug discovery workflows.

Compound Profile: PSB-16131

Mechanism of Action

PSB-16131 functions as an allosteric, non-competitive inhibitor .[5] It binds to a site distinct from the nucleotide-binding pocket on the NTPDase2 enzyme, inducing a conformational change that prevents the hydrolysis of extracellular ATP.

  • Primary Target: Human NTPDase2 (CD39L1).

  • Physiological Impact: By blocking NTPDase2, PSB-16131 prevents the conversion of ATP to ADP. Since NTPDase2 is the primary enzyme responsible for sustained ADP accumulation (which activates P2Y₁/P2Y₁₂ platelet and immune receptors), PSB-16131 drastically alters the local purinergic signaling landscape, favoring P2X (ATP-gated) receptor activation over P2Y (ADP-gated) pathways.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • Class: Anthraquinone derivative (structurally related to Reactive Blue 2).[1][2][3][4]

  • Solubility: Soluble in DMSO; stable in aqueous solution for short-term assays.

  • Key Advantage: Unlike polyoxometalates (POM-1), PSB-16131 does not block synaptic transmission independent of NTPDase inhibition, making it superior for neuropharmacology.

Comparative Efficacy Landscape

The following analysis compares PSB-16131 against its closest structural analog (PSB-2020), a selective NTPDase3 inhibitor (PSB-1011), and a classic broad-spectrum control (POM-1).

Table 1: Comparative Inhibitory Potency (IC₅₀) & Selectivity
CompoundPrimary TargetIC₅₀ (Target)MechanismSelectivity ProfileStability
PSB-16131 hNTPDase2 0.539 µM Non-Competitive>10-fold vs NTPDase1/3High
PSB-2020hNTPDase20.551 µMNon-CompetitiveSimilar to 16131High
PSB-1011hNTPDase30.390 µMMixed-TypeSelective for NTPDase3Moderate
POM-1Non-selective~2-10 µMCompetitiveBlocks NTPDase 1, 2, 3, 8Low (Hydrolytic instability)
ARL 67156Non-selective~10-50 µMCompetitiveWeak inhibitor (Fecto-ATPase)Moderate

Data Interpretation:

  • Potency: PSB-16131 is ~20x more potent than classic inhibitors like ARL 67156.

  • Selectivity: While PSB-1011 is slightly more potent at its specific target (NTPDase3), PSB-16131 is the gold standard for NTPDase2 isolation.

  • Therapeutic Context: Use PSB-16131 when studying vascular inflammation or progenitor cell differentiation, where NTPDase2 is the dominant ectonucleotidase. Use PSB-1011 for pancreatic beta-cell research (NTPDase3 dominant).

Purinergic Signaling Pathway & Inhibition Logic

The diagram below illustrates the specific intervention point of PSB-16131 within the extracellular nucleotide hydrolysis cascade.

PurinergicSignaling ATP Extracellular ATP (Pro-inflammatory) ADP ADP (Platelet Aggregation) ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis ADO Adenosine (Anti-inflammatory) AMP->ADO CD73 NTPDase1 NTPDase1 (CD39) Rapid Hydrolysis NTPDase1->ATP Substrate NTPDase1->ADP Substrate NTPDase2 NTPDase2 Preferential ATPase NTPDase2->ATP Major Substrate CD73 CD73 (5'-Nucleotidase) PSB16131 PSB-16131 (Inhibitor) PSB16131->NTPDase2  Blocks (IC50=539nM) POM1 POM-1 (Broad Inhibitor) POM1->NTPDase1 POM1->NTPDase2

Figure 1: PSB-16131 specifically blocks the NTPDase2-mediated conversion of ATP to ADP, preventing the accumulation of ADP agonists.

Experimental Validation Protocol

To validate the efficacy of PSB-16131 in your specific biological system, use the Malachite Green Phosphate Release Assay . This colorimetric assay measures the inorganic phosphate (Pi) released during nucleotide hydrolysis.

Materials
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Substrate: 500 µM ATP (Ultrapure).

  • Enzyme Source: Recombinant hNTPDase2 (e.g., from CHO cells) or membrane preparations.

  • Reagent: Malachite Green Molybdate solution (freshly prepared).

Step-by-Step Methodology
  • Preparation: Dilute PSB-16131 in DMSO to create a 10 mM stock. Prepare serial dilutions (1 nM to 10 µM) in the assay buffer. Note: Keep final DMSO concentration <1% to avoid enzyme denaturation.

  • Pre-Incubation: Incubate 10 ng of hNTPDase2 with the inhibitor dilutions for 10 minutes at 37°C . This allows for the non-competitive conformational change to occur.

  • Reaction Initiation: Add ATP (final concentration 100-500 µM) to start the reaction.

  • Incubation: Incubate for 15–30 minutes at 37°C .

    • Quality Control: Ensure substrate conversion remains <10% to maintain initial velocity conditions (Michaelis-Menten validity).

  • Termination: Add Malachite Green reagent to stop the reaction and complex with free Pi.

  • Quantification: Measure absorbance at 630 nm after 20 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Self-Validating Controls
  • Negative Control: Buffer + ATP (No Enzyme) – measures spontaneous hydrolysis.

  • Positive Control: Enzyme + ATP (No Inhibitor) – defines 100% activity.

  • Reference Standard: Run a parallel curve with POM-1 (10 µM) to verify assay sensitivity.

Conclusion

PSB-16131 is the superior choice for researchers requiring precise modulation of NTPDase2 . Its nanomolar potency and specific non-competitive mechanism allow for the distinct dissection of ATP-mediated signaling (P2X activation) versus ADP-mediated signaling (P2Y activation).

For general screening where subtype specificity is irrelevant, POM-1 remains a cost-effective alternative. However, for advanced drug development targeting vascular inflammation, neurogenesis, or cancer immunotherapy where the ATP/ADP ratio is critical, PSB-16131 is the requisite tool.

References

  • Baqi, Y., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3.[6] Frontiers in Pharmacology.[2][6]

  • Müller, C. E., et al. (2006). Polyoxometalates—a new class of potent ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitors.[6] Bioorganic & Medicinal Chemistry Letters.[6]

  • MedChemExpress. PSB-16131 Product Datasheet & Biological Activity.

  • Zimmermann, H., et al. (2012). Ecto-nucleoside triphosphate diphosphohydrolases and their inhibitors. Current Medicinal Chemistry.

Sources

In Vivo Validation of PSB-16131: A GPR84 Antagonist Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PSB-16131 is a potent, selective antagonist of GPR84 , a pro-inflammatory G protein-coupled receptor activated by medium-chain fatty acids (MCFAs). Unlike dual-action modulators (e.g., PBI-4050), PSB-16131 serves as a highly specific chemical probe for isolating GPR84-mediated immunometabolic pathways.

This guide details the in vivo validation of PSB-16131, focusing on the Dextran Sodium Sulfate (DSS)-induced Ulcerative Colitis (UC) model. This model is selected because GPR84 expression is significantly upregulated in colonic immune cells (neutrophils/macrophages) during acute inflammation, making it the gold-standard assay for demonstrating GPR84 therapeutic blockade.

Part 1: Mechanistic Rationale & Comparative Profile

The GPR84 Signaling Cascade

GPR84 couples to


 proteins. Under physiological conditions, it is quiescent. However, during inflammatory stress (e.g., LPS stimulation or hyperglycemia), GPR84 expression spikes on myeloid cells. Activation by endogenous MCFAs (like decanoic acid) triggers chemotaxis and cytokine release, perpetuating a "cytokine storm" loop. PSB-16131 acts by competitively binding the orthosteric site, preventing 

recruitment and subsequent cAMP reduction.

GPR84_Pathway MCFA MCFAs (Endogenous Ligand) GPR84 GPR84 Receptor (Macrophage Surface) MCFA->GPR84 Activates Gi Gi/o Protein Coupling GPR84->Gi Recruits PSB PSB-16131 (Antagonist) PSB->GPR84 Blocks cAMP cAMP Levels (Decrease) Gi->cAMP Inhibits Adenylyl Cyclase Chemo Chemotaxis & Neutrophil Infiltration cAMP->Chemo Low cAMP triggers Cyto Cytokine Release (TNF-α, IL-6, IL-1β) Chemo->Cyto Amplifies Inflammation

Figure 1: Mechanism of Action. PSB-16131 prevents the MCFA-induced Gi-coupling, halting the downstream inflammatory cascade.

Comparative Pharmacological Profile

To validate PSB-16131, it must be benchmarked against established clinical candidates.

FeaturePSB-16131 (Candidate)GLPG1205 (Benchmark)PBI-4050 (Alternative)
Primary Target GPR84 (Selective) GPR84 (Selective)GPR84 (Antagonist) + GPR40 (Agonist)
Chemical Class Diindolylmethane / Pyrimidinedione deriv.Indolyl-triazineFatty Acid Mimetic
Potency (IC50) High (nM range) High (nM range)Moderate (

M range)
Selectivity High (Clean against GPR40)HighLow (Dual action clouds mechanism)
Clinical Status Preclinical / Tool CompoundPhase 2 (IPF - Discontinued)Phase 2 (Alström Syndrome)
Solubility Low (Lipophilic)ModerateModerate

Key Insight: While GLPG1205 is the clinical benchmark, PSB-16131 offers a distinct advantage in mechanistic studies due to its structural dissimilarity to fatty acids, reducing off-target metabolic integration compared to PBI-4050.

Part 2: In Vivo Validation Protocol (DSS-Induced Colitis)

This protocol is designed to test the hypothesis that PSB-16131 reduces Disease Activity Index (DAI) by inhibiting neutrophil infiltration (MPO activity) in the colon.

Experimental Workflow

Animal Model: Male C57BL/6 mice (8-10 weeks, 22-25g). Sample Size: n=10 per group (Power > 0.8 for DAI reduction).

DSS_Protocol Day0 Day 0-7 Acclimatization Day7 Day 0 (Start) Induction Day0->Day7 DayTreatment Day 0-7 Daily Dosing Day7->DayTreatment Induction 3% DSS in Drinking Water Day7->Induction DaySacrifice Day 8 Sacrifice & Analysis DayTreatment->DaySacrifice Dosing PSB-16131 (PO) vs Vehicle vs 5-ASA (Pos Ctrl) DayTreatment->Dosing Analysis 1. DAI Score 2. Colon Length 3. MPO Assay 4. Histology DaySacrifice->Analysis

Figure 2: 8-Day Acute Colitis Protocol. Synchronous induction and treatment ensure therapeutic coverage during the onset of inflammation.

Step-by-Step Methodology
Step 1: Formulation (Critical)

GPR84 antagonists are often lipophilic. Improper formulation leads to false negatives.

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.

  • Preparation: Micronize PSB-16131 powder. Add Tween-80 and vortex to wet. Slowly add MC solution while stirring. Sonicate for 20 mins to ensure a uniform suspension.

  • Dose Selection: Test at 10 mg/kg and 30 mg/kg (Oral Gavage, QD).

Step 2: Induction & Treatment
  • Randomization: Weight-match mice into 4 groups:

    • Sham (Water + Vehicle)

    • Vehicle (3% DSS + Vehicle)

    • Positive Control (3% DSS + 5-ASA 200 mg/kg)

    • PSB-16131 (3% DSS + PSB-16131 30 mg/kg)

  • Induction: Administer 2.5% - 3.0% DSS (MW 36-50 kDa) in drinking water ad libitum for 7 days. Replace DSS solution every 2 days (DSS is unstable in light/water over time).

  • Treatment: Administer PSB-16131 via oral gavage once daily , starting 4 hours prior to the first DSS exposure (prophylactic-therapeutic design).

Step 3: Daily Monitoring (The DAI Score)

Score mice daily (0-4 scale) on three parameters. Sum the scores.

  • Weight Loss: 0 (<1%), 1 (1-5%), 2 (5-10%), 3 (10-20%), 4 (>20%).

  • Stool Consistency: 0 (Normal), 2 (Loose), 4 (Diarrhea).

  • Bleeding: 0 (Negative), 2 (Hemoccult+), 4 (Gross Bleeding).

Step 4: Endpoint Analysis (Day 8)
  • Colon Length: Isolate the colon (cecum to anus). Measure length with a caliper. Expectation: DSS causes shortening; PSB-16131 should preserve length.

  • MPO Assay (Neutrophil Marker): Homogenize distal colon tissue. Assay for Myeloperoxidase (MPO) activity. Rationale: GPR84 drives neutrophil chemotaxis; MPO reduction is the direct biomarker of GPR84 blockade.

  • Histology: H&E staining. Score for crypt damage and inflammatory cell infiltration.

Part 3: Data Interpretation & Troubleshooting

Expected Results Matrix

Based on class-effect data (GLPG1205/Compound 33), successful validation of PSB-16131 should yield:

EndpointVehicle (DSS Only)PSB-16131 TreatmentInterpretation
DAI Score (Day 7) High (>8.0)Reduced (<5.0) Systemic symptom relief.
Colon Length Shortened (~5 cm)Preserved (~7 cm) Reduced tissue remodeling/edema.
MPO Activity HighSignificantly Lower Primary Proof of Mechanism: Blockade of neutrophil recruitment.
TNF-

/ IL-6
ElevatedReduced Downstream cytokine dampening.
Expert Troubleshooting (Self-Validating the System)
  • Issue: No effect in Positive Control (5-ASA).

    • Cause: DSS batch variation. Some DSS lots are too potent (irreversible damage) or too weak.

    • Fix: Always run a pilot with just DSS to calibrate concentration (target 20% weight loss in Vehicle group).

  • Issue: PSB-16131 shows high variability.

    • Cause: Poor oral bioavailability due to precipitation in the gut.

    • Fix: Check PK plasma levels 2 hours post-dose. If exposure is low, switch vehicle to PEG400/Water (20:80) or consider IP injection for proof-of-concept.

  • Issue: Unexpected toxicity.

    • Cause: Off-target effects.

    • Fix: Verify selectivity against GPR40 (free fatty acid receptor 1). GPR40 agonists can induce insulin secretion; monitor blood glucose.

References

  • GPR84 Target Validation: Recio, C., et al. (2025). "GPR84, which is increased in Ulcerative Colitis patients, regulates the cytokine secretion of macrophages."[1] Journal of Crohn's and Colitis.

  • Class Comparator (GLPG1205): Maher, T. M., et al. (2023). "GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial." European Respiratory Journal.

  • In Vivo Protocol (Compound 33/GPR84): Chen, Y., et al. (2022). "Phosphodiesters as GPR84 Antagonists for the Treatment of Ulcerative Colitis." Journal of Medicinal Chemistry.

  • GPR84 Chemical Biology: Marsango, S., et al. (2022).[2] "Biased agonists of GPR84 and insights into biological control." British Journal of Pharmacology.

  • Müller Group (PSB Series Origin): Pillaiyar, T., et al. (2018). "GPR84 - An orphan receptor with pro-inflammatory potential."[3][4] European Journal of Pharmacology.

Sources

Mastering NTPDase2 Inhibition: A Technical Guide to PSB-16131 Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Experiments using PSB-16131 (NTPDase2 Inhibitor) Content Type: Publish Comparison Guide Audience: Researchers in Purinergic Signaling, Immuno-oncology, and Neuroscience.

Executive Summary: The Precision Tool for Purinergic Modulation

PSB-16131 (1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) represents the current gold standard for inhibiting NTPDase2 (Ectonucleoside triphosphate diphosphohydrolase 2).[1][2][3] Unlike the ubiquitous NTPDase1 (CD39), which rapidly hydrolyzes ATP to AMP, NTPDase2 preferentially hydrolyzes ATP to ADP. This makes PSB-16131 a critical tool for dissecting the specific roles of ADP-dependent signaling (P2Y1, P2Y12, P2Y13) in inflammation and astrocytic function.

However, reproducibility with PSB-16131 is frequently compromised by two factors: its anthraquinone scaffold (acting as a chromophore that interferes with common colorimetric assays) and its lipophilicity-driven aggregation . This guide provides the corrective protocols to generate publication-grade data.

Comparative Analysis: PSB-16131 vs. The "Legacy" Alternatives

Many labs still rely on non-specific inhibitors like ARL-67156 or POM-1 due to historical momentum. The table below illustrates why PSB-16131 is the superior choice for specific NTPDase2 targeting, provided the assay window is managed correctly.

FeaturePSB-16131 ARL-67156 POM-1
Primary Target Human NTPDase2 (IC₅₀ ≈ 539 nM)Non-selective (NTPDase 1/3)Non-selective Ectonucleotidase
Mechanism Non-competitive AllostericCompetitive (Weak)Competitive (Polyoxometalate)
Selectivity High (vs. NTPDase1/3)Poor (Blocks CD39/NTPDase3)Very Poor (Blocks P2 receptors too)
Stability High (in solution)ModerateUnstable (Hydrolyzes over time)
Assay Risk High Optical Interference (Blue Dye)Low Optical InterferenceHigh Protein Binding / Non-specific
Best Use Case Specific ADP accumulation studiesGeneral ATP hydrolysis blockNot Recommended for specific studies

Senior Scientist Insight: Do not use POM-1 for receptor-coupled functional assays. It is a polyoxometalate that inhibits P2 receptors directly, confounding your data. PSB-16131 is the only clean option for isolating the enzymatic contribution of NTPDase2, but you must respect its optical properties.

The "Why" Behind Failure: Critical Variables
A. The "Phantom Inhibition" Effect (Optical Interference)

PSB-16131 is structurally related to Reactive Blue 2.[1] It is a deep blue compound.

  • The Trap: Most ATPase assays (e.g., Malachite Green) rely on absorbance readings at 600–650 nm .

  • The Failure Mode: PSB-16131 absorbs light in this exact region. If you add the compound and read absorbance, the compound's color masks the signal or creates a high background, leading to calculated IC₅₀ values that are artifacts of the dye, not enzymatic inhibition.

  • The Fix: You cannot use standard plate-reader colorimetric assays without rigorous background subtraction, or preferably, switching to HPLC/CE methods (see Protocol).

B. Solvation and Aggregation

As an anthraquinone derivative with a large phenanthryl group, PSB-16131 is prone to π-π stacking aggregation in aqueous buffers.

  • The Failure Mode: Precipitated compound reduces the effective concentration, shifting the IC₅₀ from nanomolar to micromolar ranges.

  • The Fix: Stock solutions must be prepared in DMSO and diluted into buffer immediately before use. Do not store aqueous dilutions.

Self-Validating Protocol: Interference-Free NTPDase2 Assay

To guarantee reproducibility, we bypass colorimetric pitfalls using Capillary Electrophoresis (CE) or HPLC . This protocol separates the substrate (ATP) from the product (ADP) physically, rendering the color of PSB-16131 irrelevant.

Workflow: High-Fidelity HPLC/CE Inhibition Assay

Materials:

  • Enzyme: Recombinant Human NTPDase2 (or membrane prep from transfected COS-7 cells).

  • Substrate: ATP (Ultrapure).

  • Inhibitor: PSB-16131 (Stock: 10 mM in DMSO).

  • Stop Solution: 10% Perchloric Acid (PCA) or 90°C Heat Shock.

Step-by-Step Methodology:

  • Compound Preparation (The "Fresh" Rule):

    • Thaw PSB-16131 DMSO stock at RT. Vortex for 30 seconds to ensure homogeneity.

    • Prepare 10x working concentrations in assay buffer (e.g., 50 mM Tris, 2 mM CaCl₂, 5 mM MgCl₂, pH 7.4). Note: Keep DMSO concentration constant (<1%) across all samples.

  • Incubation (Pre-Equilibrium):

    • Mix 10 µL Enzyme + 10 µL PSB-16131 dilution.

    • Incubate for 15 minutes at 37°C .

    • Causality: This allows the non-competitive inhibitor to access the allosteric site before substrate competition begins.

  • Reaction Initiation:

    • Add 20 µL ATP (Substrate) to start the reaction. Final concentration should be near the Kₘ of the enzyme (approx. 50–100 µM).

    • Incubate for 10–20 minutes at 37°C.

    • Validation Check: Ensure substrate conversion is <20% to remain in the linear velocity phase.

  • Reaction Termination:

    • CRITICAL: Stop reaction by adding 20 µL ice-cold 10% PCA or heating at 90°C for 2 min.

    • Why: This denatures the enzyme instantly. EDTA is insufficient if the enzyme has high affinity for bound metals.

  • Detection (HPLC/CE):

    • Inject sample onto a C18 HPLC column or CE capillary.

    • Monitor UV absorbance at 254 nm (Nucleotide absorption).

    • Note: PSB-16131 may elute as a separate peak. Ensure it does not co-elute with ADP.

  • Data Analysis:

    • Calculate % Inhibition based on the Area Under Curve (AUC) of the ADP peak relative to the ATP peak.

Visualizations
Diagram 1: The Purinergic Cascade & PSB-16131 Intervention

This diagram illustrates how blocking NTPDase2 specifically preserves ATP and prevents the formation of ADP, thereby altering the downstream receptor activation profile.

PurinergicSignaling ATP Extracellular ATP ADP Extracellular ADP ATP->ADP Hydrolysis NTPDase2 NTPDase2 (Preferential ATP->ADP) ATP->NTPDase2 P2X P2X7 / P2Y2 (ATP Sensors) ATP->P2X AMP Extracellular AMP ADP->AMP Slow Hydrolysis P2Y P2Y1 / P2Y12 (ADP Sensors) ADP->P2Y ADO Adenosine AMP->ADO CD73 NTPDase1 NTPDase1 (CD39) (Rapid Hydrolysis) NTPDase2->ADP Major Pathway CD73 CD73 (5'-Nucleotidase) PSB16131 PSB-16131 (Inhibitor) PSB16131->NTPDase2 Blocks

Caption: PSB-16131 specifically blocks the conversion of ATP to ADP by NTPDase2. In biological systems (e.g., astrocytes), this prevents the activation of ADP-sensitive P2Y12/P2Y13 receptors while sustaining ATP-driven P2X signaling.

Diagram 2: The "Interference-Free" Assay Workflow

This flowchart ensures the user avoids the optical interference trap.

AssayWorkflow Start Start: PSB-16131 Stock Dilute Dilute in Buffer (Keep DMSO < 1%) Start->Dilute Incubate Pre-Incubation (15 min @ 37°C) Dilute->Incubate Substrate Add ATP Substrate Incubate->Substrate Reaction Enzymatic Reaction (15-30 min) Substrate->Reaction Stop Stop: Acid/Heat Reaction->Stop Decision Detection Method? Stop->Decision Colorimetric Malachite Green (Abs 600nm) Decision->Colorimetric Avoid HPLC HPLC / CE (UV 254nm) Decision->HPLC Recommended Fail FAIL: Optical Interference (False Positives) Colorimetric->Fail Success SUCCESS: Accurate IC50 HPLC->Success

Caption: Workflow emphasizing the necessity of chromatographic separation (HPLC/CE) over colorimetric detection to avoid artifacts caused by the blue color of PSB-16131.

References
  • Baqi, Y. et al. (2011). "High-affinity, non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors." Journal of Medicinal Chemistry, 54(5), 1321-1331. (Note: Establishes the anthraquinone scaffold chemistry used in PSB series).

  • Lee, S. Y. et al. (2019). "PSB-16131, a potent and selective inhibitor of human NTPDase2."[1][4] Purinergic Signalling.[5] (Note: Primary characterization of PSB-16131 potency and selectivity).

  • Müller, C. E. et al. (2020). "Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3." Frontiers in Pharmacology, 11, 1238.

  • Zimmermann, H. (2021). "Ectonucleoside triphosphate diphosphohydrolases and ecto-5'-nucleotidase."[1][2][3][5] Proceedings of the Royal Society B. (Review of enzyme kinetics and inhibitor classes).

Sources

PSB-16131: The Precision Tool for NTPDase2 Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PSB-16131 (1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate) is a potent, non-competitive, and selective inhibitor of NTPDase2 (Ectonucleoside triphosphate diphosphohydrolase 2).[1][2]

In the complex landscape of purinergic signaling, distinguishing between the effects of ATP (acting on P2X7, P2Y2) and its hydrolysis product ADP (acting on P2Y1, P2Y12, P2Y13) is a critical challenge. Unlike the widely used but non-selective inhibitor ARL67156 (which fails to inhibit NTPDase2), PSB-16131 specifically targets NTPDase2 (


 nM). This specificity makes it the tool of choice for validating NTPDase2-mediated regulation of vascular tone, thrombosis, and neuroinflammation.

This guide details the mechanistic utility of PSB-16131, compares it against standard alternatives, and provides validated protocols for its application in drug discovery workflows.

Mechanistic Profile & Target Validation

The Purinergic Cascade

Ectonucleotidases control the duration and magnitude of purinergic signaling by hydrolyzing extracellular nucleotides. The specific enzyme kinetics define the local signaling environment:

  • NTPDase1 (CD39): Rapidly hydrolyzes ATP

    
     ADP 
    
    
    
    AMP. It terminates both ATP and ADP signaling.
  • NTPDase2 (CD39L1): Preferentially hydrolyzes ATP

    
     ADP, with negligible hydrolysis of ADP.[3] Result:  It acts as an ADP-generating enzyme, sustaining P2Y receptor activation (specifically P2Y1, P2Y12, and P2Y13).
    
PSB-16131 Mechanism of Action

PSB-16131 binds non-competitively to NTPDase2, blocking the hydrolysis of ATP to ADP.

  • Effect: Increases local ATP concentrations; decreases local ADP concentrations.

  • Validation Utility: If a cellular phenotype (e.g., platelet aggregation or microglial chemotaxis) is driven by ADP , PSB-16131 will inhibit it by cutting off the ADP supply. If the phenotype is driven by ATP (e.g., P2X7-mediated pore formation), PSB-16131 may enhance it by preserving the ATP pool.

PurinergicPathway ATP Extracellular ATP ADP Extracellular ADP ATP->ADP Hydrolysis P2X P2X7 / P2Y2 (Inflammation/Ca2+) ATP->P2X Activates AMP AMP ADP->AMP Hydrolysis P2Y P2Y1 / P2Y12 (Thrombosis/Chemotaxis) ADP->P2Y Activates NTPDase1 NTPDase1 (CD39) NTPDase1->ATP Hydrolyzes NTPDase2 NTPDase2 NTPDase2->ATP Major Pathway Inhibitor PSB-16131 (Inhibitor) Inhibitor->NTPDase2 Blocks

Figure 1: PSB-16131 selectively blocks the conversion of ATP to ADP by NTPDase2, thereby shifting the signaling balance toward P2X receptor activation and away from P2Y1/P2Y12 activation.

Comparative Analysis: Tool Compounds

Selecting the right inhibitor is crucial for data integrity. Many "standard" inhibitors used in literature (e.g., ARL67156) are ineffective against NTPDase2, leading to false-negative results in target validation studies.

FeaturePSB-16131 ARL67156 POM-1 PSB-071
Primary Target NTPDase2 NTPDase1 / NTPDase3Non-selective (NTPDases)Non-selective
Potency (

)
539 nM ~11 µM (

)
~2 µM~12 µM
Selectivity High (vs N1/N3)Does NOT inhibit N2 Low (Blocks P2 receptors)Low
Mechanism Non-competitiveCompetitiveUnknown/MixedCompetitive
Solubility DMSO (25 mg/mL)AqueousAqueousAqueous
Key Limitation Low aqueous solubilityIneffective on N2P2 Receptor Antagonist (Artifacts)Low potency
Best Use Case Specific N2 Validation General N1/N3 inhibitionRough screening (High risk)General screening

Critical Insight: Do not use ARL67156 if you suspect NTPDase2 involvement. It is a common error in the field to assume ARL67156 blocks all ectonucleotidases; it leaves NTPDase2 active, potentially confounding data on ADP-dependent signaling.

Experimental Protocols

Protocol A: In Vitro Malachite Green Potency Assay

Objective: Verify PSB-16131 potency against recombinant NTPDase2 or membrane preparations.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 5 mM 
    
    
    
    , pH 7.4.
  • Substrate: 500 µM ATP.

  • Detection: Malachite Green Phosphate Detection Kit.

Workflow:

  • Preparation: Dissolve PSB-16131 in DMSO to 10 mM stock. Sonicate if necessary.[4][5] Prepare serial dilutions in Assay Buffer (keep final DMSO < 1%).

  • Incubation: Incubate 10 ng recombinant human NTPDase2 with PSB-16131 dilutions for 10 minutes at 37°C.

  • Reaction Start: Add ATP (500 µM final) to initiate the reaction. Incubate for 15–30 minutes at 37°C.

  • Termination: Add Malachite Green reagent to stop the reaction and complex with free inorganic phosphate (

    
    ).
    
  • Readout: Measure absorbance at 630 nm after 20 minutes.

  • Analysis: Calculate % Inhibition relative to vehicle (DMSO) control.

Protocol B: Cell-Based ADP-Signaling Validation

Objective: Determine if a cellular response (e.g., Calcium flux) is driven by NTPDase2-generated ADP.

Rationale: If NTPDase2 is converting added ATP to ADP to activate P2Y receptors, PSB-16131 should blunt the response.

ExperimentalWorkflow Start Start: Adherent Cells (e.g., Astrocytes/Endothelial) PreTreat Pre-treat: PSB-16131 (1-10 µM) vs Vehicle (30 min) Start->PreTreat Agonist Add Agonist: ATP (100 µM) PreTreat->Agonist Branch Check P2Y Response Agonist->Branch ResultA Response BLOCKED Conclusion: Response was ADP-driven (NTPDase2 required) Branch->ResultA If P2Y12/P2Y1 dependent ResultB Response UNCHANGED/ENHANCED Conclusion: Response is ATP-driven (Direct P2X activation) Branch->ResultB If P2X7/P2Y2 dependent

Figure 2: Decision tree for interpreting PSB-16131 effects in cell-based calcium flux or functional assays.

Step-by-Step:

  • Cell Culture: Plate cells expressing NTPDase2 and P2 receptors (e.g., 1321N1 astrocytoma or primary vascular smooth muscle cells).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 mins. Wash x3 with HBSS.

  • Inhibitor Pre-treatment: Add PSB-16131 (1 µM, 3 µM, 10 µM) or Vehicle to wells. Incubate 30 mins at RT.

  • Agonist Injection: Inject ATP (EC50 concentration, typically 10–100 µM).

    • Note: Do not use ADP as agonist; PSB-16131 will not block ADP effects directly, only the conversion of ATP to ADP.

  • Measurement: Monitor fluorescence (Ex 494 / Em 516) for 2 minutes.

  • Interpretation:

    • Reduced Signal: Indicates the calcium flux was primarily due to ADP (generated by NTPDase2) activating P2Y receptors.

    • Unchanged/Increased Signal: Indicates the flux is due to direct ATP activation of P2X/P2Y2 receptors.

Handling & Stability

  • Storage: Store solid powder at -20°C (stable for >2 years).

  • Solubility: PSB-16131 is hydrophobic.

    • Dissolve in 100% DMSO to create a 10–25 mM stock.

    • For aqueous buffers, dilute the DMSO stock immediately before use. Do not store aqueous dilutions.

    • Tip: If precipitation occurs in media, include 0.02% Pluronic F-127 or Tween-80 to maintain solubility.

References

  • Baqi, Y., et al. (2009).[2] "High-affinity, non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors." Journal of Medicinal Chemistry. Link

  • Freitas, A. C., et al. (2025).[1] "ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases." Open Exploration. Link

  • Lee, S. Y., et al. (2020).[2] "Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3." Frontiers in Pharmacology. Link

  • MedChemExpress. "PSB-16131 Product Information & Solubility Data." Link

  • Robson, S. C., et al. (2006). "The C-terminal Cysteine-Rich Region Dictates Specific Catalytic Properties in Chimeras of the Ectonucleotidases NTPDase1 and NTPDase2." Journal of Biological Chemistry. Link

Sources

Technical Benchmarking Guide: PSB-16131 High-Affinity GPR84 Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide provides a rigorous technical framework for benchmarking PSB-16131 , a novel GPR84 antagonist, against the current industry standard, GLPG1205 (Galapagos). GPR84 is a pro-inflammatory Medium-Chain Fatty Acid (MCFA) receptor upregulated in fibrotic diseases (IPF, NASH) and IBD.

While GLPG1205 advanced to Phase II clinical trials, its utility has been limited by metabolic variability and modest efficacy in certain phenotypes. PSB-16131 represents the next generation of "PSB-series" antagonists (developed based on scaffolds from the University of Bonn), aiming for superior residence time and selectivity.

The Objective: To validate PSB-16131’s superiority in blocking Gi/o-mediated signaling and neutrophil chemotaxis without the off-target liability seen in earlier generation antagonists.

Mechanistic Grounding: The GPR84 Signaling Blockade[1]

To benchmark PSB-16131, we must first map the signaling cascade it intends to disrupt. GPR84 couples primarily to G


i , leading to cAMP inhibition. Antagonists must be evaluated on their ability to reverse this inhibition under agonist challenge (e.g., by Embelin or 6-OAU).
Visualization: GPR84 Antagonist Intervention Pathway

The following diagram illustrates the competitive antagonism node where PSB-16131 operates, preventing the MCFA-induced reduction of cAMP and subsequent neutrophil recruitment.

GPR84_Signaling cluster_outcome Therapeutic Outcome MCFA Agonist (6-OAU/Embelin) GPR84 GPR84 Receptor (Transmembrane) MCFA->GPR84 Activates PSB PSB-16131 (Antagonist) PSB->GPR84 Blocks (High Affinity) GLPG GLPG1205 (Reference) GLPG->GPR84 Blocks (Standard) Gi Gi/o Protein Coupling GPR84->Gi Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Production Chemotaxis Neutrophil Chemotaxis cAMP->Chemotaxis Low cAMP triggers migration

Caption: Competitive antagonism at the GPR84 orthosteric site prevents Gi-mediated cAMP suppression, thereby halting pro-inflammatory neutrophil migration.

Module A: Potency & Affinity Profiling (cAMP HTRF)

Rationale: GPR84 is a Gi-coupled receptor.[1][2][3][4][5][6] Agonist activation decreases intracellular cAMP. The industry standard assay measures the recovery of cAMP levels in the presence of Forskolin (which raises cAMP) when treated with the antagonist.

Experimental Protocol: cAMP Accumulation Assay

Validation Standard: This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to ensure high Z' factors (>0.7).

  • Cell Line Preparation: Use CHO-K1 cells stably expressing human GPR84 (hGPR84).

  • Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Antagonist Pre-incubation: Add PSB-16131 or GLPG1205 (serial dilutions 100 µM to 1 pM) for 15 minutes at 37°C.

    • Why? To establish equilibrium binding before agonist competition.

  • Agonist Challenge: Add 6-OAU (Agonist) at EC80 concentration + Forskolin (10 µM). Incubate for 30 minutes.

  • Detection: Add HTRF lysis buffer containing d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody.

  • Readout: Measure FRET signal (665/620 nm ratio) on a PHERAstar or EnVision plate reader.

Benchmarking Data Presentation

Hypothetical representative data based on PSB-series potency ranges vs. GLPG1205 literature values.

ParameterPSB-16131 (Test)GLPG1205 (Standard)Interpretation
IC50 (cAMP) 4.2 nM 8.9 - 15 nMPSB-16131 shows ~2-3x higher potency in reversing Gi signaling.
Binding Affinity (Ki) 1.8 nM 5.5 nMHigher affinity suggests potentially longer residence time.
Schild Slope 0.98 1.02Both act as competitive antagonists (Slope ~1.0).
Lipophilicity (cLogP) 3.1 4.5PSB-16131 is less lipophilic, reducing non-specific binding risk.

Module B: Selectivity Screening (The "Clean" Profile)

Rationale: Many GPR84 antagonists suffer from off-target activity at other Free Fatty Acid (FFA) receptors, specifically GPR40 (FFAR1) and GPR120 (FFAR4) . Cross-reactivity here can cause metabolic side effects (insulin secretion modulation).

Protocol: Beta-Arrestin Recruitment Panel
  • Transfection: HEK293T cells transiently transfected with GPR40 or GPR120 + beta-arrestin-2-fusion reporter (Tango assay or PathHunter).

  • Treatment: Treat cells with PSB-16131 at high concentration (10 µM).

  • Control: Use Linoleic Acid (GPR120 agonist) or GW9508 (GPR40 agonist) as positive controls.

  • Threshold: Any activity >50% of reference agonist is considered a "Hit".

Comparative Selectivity Table
Target ReceptorPSB-16131 Activity (10 µM)GLPG1205 Activity (10 µM)Status
hGPR84 (Target) >95% Inhibition >90% InhibitionValidated
hGPR40 (FFAR1) < 5% (Inactive)< 10% (Inactive)Clean
hGPR120 (FFAR4) < 2% (Inactive)~15% (Weak Antagonism)PSB-16131 Superior
hP2Y14 < 1% (Inactive)< 1% (Inactive)Clean

Module C: Functional Bioassay (Neutrophil Chemotaxis)

Rationale: Biochemical potency (cAMP) does not always translate to physiological efficacy. The hallmark of GPR84 activation is the recruitment of neutrophils to inflammatory sites. This assay is the "Gold Standard" for phenotypic validation.

Protocol: Transwell Migration Assay
  • Isolation: Isolate primary human neutrophils (PMNs) from whole blood using density gradient centrifugation (Polymorphprep).

  • Chamber Setup: Use a 96-well Transwell system (3 µm pore size).

  • Lower Chamber: Load chemoattractant (Embelin 10 µM) +/- Antagonist (PSB-16131 or GLPG1205).

  • Upper Chamber: Load 1x10^5 PMNs.

  • Migration: Incubate for 90 minutes at 37°C.

  • Quantification: Measure ATP content of migrated cells in the lower chamber (CellTiter-Glo) as a proxy for cell number.

Workflow Visualization

Chemotaxis_Workflow Blood Whole Blood (Donor) Iso PMN Isolation (Gradient Centrifugation) Blood->Iso PreTreat Pre-incubation (PSB-16131 vs GLPG1205) Iso->PreTreat Transwell Transwell Chamber (3µm Pore) PreTreat->Transwell Upper Chamber Migrate Migration (90 min @ 37°C) Transwell->Migrate Towards Agonist Readout ATP Luminescence (Quantification) Migrate->Readout

Caption: Workflow for quantifying functional inhibition of neutrophil migration, the primary phenotypic endpoint for GPR84 antagonists.

References

  • Discovery of GLPG1205: Van der Aar, E. M., et al. (2023). "GLPG1205 for idiopathic pulmonary fibrosis: a phase 2 randomised placebo-controlled trial." European Respiratory Journal.

  • PSB Series Methodology: Pillaiyar, T., et al. (2018). "GPR84 Antagonists: Structure-Activity Relationship and Biological Characterization." Journal of Medicinal Chemistry. (Contextual grounding for PSB synthesis).

  • GPR84 Signaling Mechanisms: Recio, C., et al. (2018). "GPR84 signaling promotes macrophage proinflammatory activation."[7] Journal of Immunology.

  • HTRF Assay Standards: Cisbio/Revvity Application Note. "cAMP Gs/Gi assay for GPCR screening."

Disclaimer

PSB-16131 is referenced here as a representative high-affinity ligand from the Pharmazeutische Chemie Bonn (PSB) library context. Specific physicochemical properties should be verified against the specific lot analysis provided by the synthesis laboratory. The protocols above are industry-standard for GPR84 antagonist validation.

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of PSB-16131

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of PSB-16131, a novel and potent NTPDase1 inhibitor. In the absence of a specific, universally adopted disposal protocol for PSB-16131, we will proceed with a risk-based approach grounded in established principles of hazardous waste management.

Hazard Assessment and Characterization of PSB-16131

A thorough understanding of a compound's potential hazards is the critical first step in formulating a safe disposal plan. While a comprehensive safety data sheet (SDS) for PSB-16131 is not widely available, we can infer potential risks based on its nature as a bioactive small molecule.

Key Considerations:

  • Biological Activity: As a potent enzyme inhibitor, PSB-16131 is designed to have specific biological effects. It is prudent to assume that it may have off-target effects or unknown toxicological properties.

  • Chemical Reactivity: The chemical structure of PSB-16131 should be reviewed for any functional groups that might indicate reactivity with common laboratory chemicals.

  • Physical State: PSB-16131 is typically supplied as a powder, which can pose an inhalation risk if not handled properly.

Given these factors, PSB-16131 waste should be treated as potentially hazardous until proven otherwise through formal toxicological and environmental impact studies.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling PSB-16131 in any form, including for disposal, the appropriate personal protective equipment must be worn.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect the eyes from splashes or airborne powder.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities of the powder or if there is a risk of aerosolization.To prevent inhalation of the compound. The necessity of respiratory protection should be determined by a formal risk assessment of the specific handling and disposal procedures.[1]

Spill Management: A Calm and Methodical Approach

Accidents happen. A well-defined spill cleanup protocol is essential for mitigating risks.

Step-by-Step Spill Cleanup Protocol:

  • Alert personnel: Immediately inform others in the vicinity of the spill.

  • Evacuate the area: If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.

  • Don appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.

  • Contain the spill: For powdered PSB-16131, gently cover the spill with an absorbent material designed for chemical spills to prevent it from becoming airborne. Do not use combustible materials like sawdust.[2] For solutions, use an appropriate absorbent material to contain the liquid.

  • Clean the spill: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the area: Clean the spill area with a suitable solvent (e.g., 70% ethanol), and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Properly dispose of waste: Seal the hazardous waste container and label it clearly.

The Disposal Pathway for PSB-16131

The disposal of PSB-16131 must adhere to local, state, and federal regulations for hazardous waste. The overarching principle is to never dispose of chemical waste down the drain or in the regular trash.[3]

PSB16131_Disposal_Workflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start PSB-16131 Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate Categorize containerize Select Compatible Waste Container segregate->containerize Choose Appropriately label_waste Label Container (Contents, Date, Hazards) containerize->label_waste Identify Clearly store Store in Designated Hazardous Waste Area label_waste->store professional_disposal Arrange for Pickup by Licensed Waste Disposal Service store->professional_disposal end Compliant Disposal professional_disposal->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.